molecular formula C21H23NO5 B595076 Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 1217833-77-6

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Katalognummer: B595076
CAS-Nummer: 1217833-77-6
Molekulargewicht: 369.417
InChI-Schlüssel: LYRGLIQVUMAZJU-MOPGFXCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-proteinogenic, Fmoc-protected amino acid building block designed for advanced solid-phase peptide synthesis (SPPS). Its defined (2R,3S) stereochemistry at the alpha and beta carbons introduces a specific conformational constraint into peptide backbones, making it a valuable tool for probing structure-activity relationships and engineering peptides with enhanced stability and biological properties. This compound is critically applied in medicinal chemistry and drug development for the construction of complex peptide architectures, including stapled peptides and foldamers. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fully compatible with standard Fmoc-SPPS protocols, allowing for efficient incorporation into growing peptide chains and subsequent facile deprotection under basic conditions. The hydroxy group on the beta-carbon presents a handle for further chemical diversification, enabling post-assembly modifications such as cyclization or conjugation to optimize peptide function. As a key reagent in automated, programmable peptide synthesis platforms, it supports the high-fidelity production of peptides for biochemical research. This product is For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217833-77-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217833-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Navigating the Synthesis of Peptides with Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Unique Building Block

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to modulate pharmacological properties. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of β-hydroxyleucine, presents a unique structural motif that can impart significant advantages to a peptide's conformational stability, proteolytic resistance, and receptor-binding affinity. The presence of a β-hydroxyl group and the specific (2R,3S) stereochemistry introduces conformational constraints that can pre-organize the peptide backbone into desired secondary structures, such as β-turns or sheets. This guide provides a comprehensive technical overview of this valuable building block, from its fundamental properties to its application in Solid-Phase Peptide Synthesis (SPPS).

It is important to note that there is some ambiguity in the publicly available information regarding the Chemical Abstracts Service (CAS) number for this specific stereoisomer. While some commercial suppliers associate CAS number 940301-35-9 with the (2S,3R) isomer, PubChem lists the CAS number for the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid as 87421-23-6.[1] Researchers are advised to verify the identity of the compound through analytical characterization.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its structure, featuring the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, renders it soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C21H23NO5
Molecular Weight 369.41 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMF, DCMGeneral knowledge
Storage 2-8°C, desiccated
Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the amino acid derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the methine proton of the fluorenyl group, the protons of the amino acid backbone, and the methyl groups of the isobutyl side chain. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid.

2. Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 370.16 g/mol .

3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a critical tool for assessing the purity of the Fmoc-amino acid. A C18 column with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA), is commonly used. The chromatogram should show a single major peak corresponding to the desired product.

Synthesis and Purification of this compound

The synthesis of this specialized amino acid derivative typically involves two key stages: the stereoselective synthesis of the unprotected amino acid followed by the introduction of the Fmoc protecting group.

Part 1: Synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

The synthesis of the unprotected amino acid with the desired (2R,3S) stereochemistry is a multi-step process that often employs chiral auxiliaries or asymmetric catalysis to control the stereocenters. A general, plausible synthetic approach is outlined below. Due to the limited specific literature for this exact molecule, this protocol is based on established methods for similar β-hydroxy α-amino acids and should be optimized.

Diagram 1: Plausible Synthetic Workflow for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

G cluster_0 Asymmetric Aldol Addition cluster_1 Introduction of Amino Group cluster_2 Oxidation and Deprotection Chiral_Auxiliary Chiral Auxiliary (e.g., Evans oxazolidinone) Propionyl_Derivative Propionyl Derivative Chiral_Auxiliary->Propionyl_Derivative Acylation Aldol_Adduct Diastereomerically Pure Aldol Adduct Propionyl_Derivative->Aldol_Adduct LDA, Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol_Adduct Azide_Intermediate Azide Intermediate Aldol_Adduct->Azide_Intermediate 1. Auxiliary Cleavage 2. Azide Displacement (e.g., DPPA) Amino_Alcohol Amino Alcohol Azide_Intermediate->Amino_Alcohol Reduction (e.g., H₂, Pd/C) Protected_Amino_Acid Protected Amino Acid Amino_Alcohol->Protected_Amino_Acid Selective Oxidation of Primary Alcohol Final_Product (2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid Protected_Amino_Acid->Final_Product Deprotection

Caption: A generalized synthetic pathway for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Part 2: Fmoc Protection

The introduction of the Fmoc group onto the free amine of the synthesized amino acid is a standard procedure.

Diagram 2: Experimental Workflow for Fmoc Protection

G Start Dissolve Amino Acid in Aqueous Base (e.g., NaHCO₃ solution) Add_Fmoc Add Fmoc-OSu in an Organic Solvent (e.g., Dioxane or Acetone) Start->Add_Fmoc React Stir at Room Temperature Add_Fmoc->React Acidify Acidify with HCl to Precipitate Product React->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Dry_and_Concentrate Dry over Na₂SO₄ and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography or Recrystallization Dry_and_Concentrate->Purify

Caption: Step-by-step workflow for the Fmoc protection of the amino acid.

Detailed Protocol for Fmoc Protection:

  • Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1 equivalent) in a 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0°C and stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. Its incorporation requires careful consideration of coupling and deprotection steps due to potential steric hindrance from the isobutyl side chain and the β-hydroxyl group.

Diagram 3: The Fmoc-SPPS Cycle

G Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing_1 Washing (DMF) Deprotection->Washing_1 Remove Piperidine and Dibenzofulvene Adduct Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Prepare Resin for Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Remove Excess Reagents Washing_2->Deprotection Start Next Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Coupling Protocol

Due to the steric hindrance of this compound, a robust coupling strategy is necessary to ensure high coupling efficiency and prevent the formation of deletion sequences.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine): This is a highly efficient and commonly used coupling cocktail.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole)/DIPEA: Another effective combination for hindered amino acids.

Detailed Coupling Protocol:

  • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 30-40°C).

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Deprotection Protocol

The β-elimination mechanism for Fmoc group removal is generally efficient. However, for sterically hindered residues, extended deprotection times or stronger deprotection reagents may be necessary.

Standard Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

For Difficult Deprotections:

  • A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used for more rapid and complete Fmoc removal.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):

  • 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Cleavage Protocol:

  • Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis of the Final Peptide

The crude peptide is typically purified by preparative RP-HPLC.[2][3][4] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Table 2: Typical HPLC Conditions for Peptide Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 2-5 µm particle size, 4.6 mm IDC18, 5-10 µm particle size, >10 mm ID
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase BOptimized shallow gradient of Mobile Phase B
Flow Rate ~1 mL/minDependent on column diameter
Detection UV at 214 and 280 nmUV at 220 nm

Conclusion and Future Perspectives

This compound is a valuable tool for peptide chemists seeking to introduce conformational constraints and enhance the druglike properties of synthetic peptides. While its incorporation requires careful optimization of coupling and deprotection conditions, the potential benefits in terms of improved biological activity and stability are significant.[5][6][7] Further research into the precise conformational effects of this amino acid in different peptide contexts will undoubtedly expand its application in the development of novel peptide therapeutics. The synthesis and application of peptides containing such unique building blocks will continue to be a driving force in medicinal chemistry and drug discovery.

References

  • SINO High Goal Chemical Technology Co., Ltd. FMoc-(2S,3R)-2-aMino-3-hydroxy-4-Methylpentanoic acid CAS NO.940301-35-9. [Link]

  • ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]

  • precisionFDA. This compound. [Link]

  • PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Fields, G. B. HPLC Analysis and Purification of Peptides. [Link]

  • Admassu, H., et al. Biological activity and health benefits of food-derived bioactive peptides. [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. [Link]

  • National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

  • ResearchGate. a HPLC separation of β-Ala peptide standards prepared by aqueous.... [Link]

  • ProTide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • MDPI. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. [Link]

  • National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5). [Link]

  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

Sources

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core properties, stereocontrolled synthesis, analytical characterization, and strategic applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of a Chiral Building Block

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid, also known as (3S)-3-hydroxy-D-leucine, is a valuable chiral building block. Its structural uniqueness, featuring two adjacent stereocenters and a hydroxyl group, makes it a critical component in the synthesis of complex, stereospecific molecules. Unlike proteinogenic amino acids, its non-natural structure can impart desirable properties to peptide-based drug candidates, such as increased resistance to enzymatic degradation and improved pharmacokinetic profiles. Its most notable application lies in the construction of peptidomimetics, particularly as a key fragment in the synthesis of potent protease inhibitors targeting viruses like Hepatitis C and HIV.[1] The precise (2R,3S) configuration is often crucial for achieving high binding affinity and selectivity to the biological target's active site.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is the starting point for any research or development endeavor. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Identity and Structure

The stereochemistry at the alpha-carbon (C2) is 'R', and at the beta-carbon (C3) is 'S'. This specific arrangement defines its three-dimensional shape, which is paramount for its biological interactions.

Caption: 2D representation of (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid.

Core Data Summary

The following table summarizes the key quantitative and identifying properties of the compound.

PropertyValueSource
IUPAC Name (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acidPubChem[2]
Synonyms (2R,3S)-(-)-Hydroxyleucine, (3S)-3-hydroxy-D-leucinePubChem[2]
CAS Number 87421-23-6PubChem[2]
Molecular Formula C₆H₁₃NO₃PubChem[2]
Molecular Weight 147.17 g/mol PubChem[2][3]
Canonical SMILES CC(C)O)N">C@@HOPubChem[2]
InChIKey ZAYJDMWJYCTABM-UHNVWZDZSA-NPubChem[2]
Storage 2-8°C, sealed, dry, light-proofMySkinRecipes[1]

Synthesis and Manufacturing Considerations

The primary challenge in synthesizing this molecule is the precise control of its two stereocenters. A non-stereoselective synthesis would yield a mixture of four diastereomers, necessitating a difficult and often low-yielding purification process. Therefore, asymmetric synthesis is the preferred industrial and laboratory approach.

General Synthetic Strategy: Asymmetric Synthesis

A common and effective strategy involves the diastereoselective functionalization of a chiral precursor. The causality behind this choice is that by starting with a molecule that already has a defined stereocenter, or by using a chiral auxiliary, one can direct the formation of new stereocenters with a high degree of control.

G cluster_0 Conceptual Asymmetric Synthesis Workflow start Achiral Starting Material (e.g., isovaleraldehyde) step1 Attachment of Chiral Auxiliary (e.g., Evans auxiliary) start->step1 step2 Diastereoselective Reaction (e.g., Aldol addition or amination) step1->step2 Controls facial selectivity step3 Establishment of C2 and C3 Stereocenters step2->step3 step4 Cleavage of Chiral Auxiliary step3->step4 Recycle auxiliary end Final Product: (2R,3S)-Isomer step4->end

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

This self-validating approach ensures that the stereochemical outcome is dictated by the predictable stereodirecting influence of the auxiliary, which can be confirmed at intermediate stages using techniques like NMR spectroscopy.

Analytical Methodologies for Quality Control

Ensuring the chemical purity and, most importantly, the stereochemical integrity of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid is critical for its use in drug development. A multi-pronged analytical approach is required.

Purity and Identity Confirmation

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and assess chemical purity.

Chiral Purity: HPLC-Based Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying amino acids and assessing enantiomeric/diastereomeric purity. Since amino acids often lack a strong UV chromophore, pre-column derivatization is a mandatory step to enable sensitive detection.

G cluster_1 HPLC Analytical Workflow prep Sample Preparation (Dissolution in buffer) deriv Automated Derivatization (OPA for primary amines) prep->deriv inject HPLC Injection deriv->inject Forms detectable derivative separate Separation on Chiral Column (e.g., Zorbax Eclipse-AAA) inject->separate detect UV or Fluorescence Detection separate->detect Separates diastereomers analyze Data Analysis (Quantification & Purity Assessment) detect->analyze

Caption: Standard workflow for the analysis of amino acids by HPLC.

Exemplary Protocol: Automated OPA/FMOC Derivatization for HPLC

This protocol is adapted from standard methodologies for robust amino acid analysis.[4]

  • Reagent Preparation :

    • Borate Buffer : Prepare a 0.4 N borate buffer and adjust the pH to 10.2.

    • OPA Reagent : Dissolve o-phthalaldehyde (OPA) in buffer and add a thiol, such as 3-mercaptopropionic acid (3-MPA). The thiol is essential for forming a stable, fluorescent isoindole derivative with the primary amino group of our target molecule.

  • Automated Derivatization Sequence (performed by autosampler) :

    • The autosampler draws a specific volume of the sample.

    • It then draws the OPA reagent.

    • The sample and reagent are mixed in a loop for a defined period (typically ~1 minute) at room temperature. The reaction is rapid and complete.[4]

  • Injection and Separation :

    • The derivatized sample is injected onto a reverse-phase HPLC column (e.g., Agilent Zorbax Eclipse-AAA).

    • A gradient elution is performed using two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile/methanol).

  • Detection :

    • The eluting derivatives are monitored using a UV detector (at 338 nm) or a fluorescence detector for higher sensitivity.[4]

  • Validation : The system is validated by running a standard of the pure (2R,3S) isomer to establish its retention time. The presence of other stereoisomers would appear as distinct, separated peaks, allowing for their quantification and the determination of diastereomeric excess (d.e.).

Applications in Drug Development

The primary value of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid lies in its role as a specialized building block in medicinal chemistry.

Peptidomimetics and Protease Inhibitors

Peptide-based drugs often suffer from poor metabolic stability. Incorporating non-natural amino acids like (3S)-3-hydroxy-D-leucine is a field-proven strategy to overcome this limitation. Its structure is particularly suited for designing transition-state analogs for protease inhibitors. The hydroxyl group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent inhibition of the target enzyme. This has been successfully applied in the development of pharmaceuticals targeting viral proteases, such as those in Hepatitis C and HIV.[1]

Enhancing Pharmacological Properties

The introduction of this chiral hydroxy amino acid can improve several properties of a drug candidate:

  • Metabolic Stability : The non-natural structure is resistant to cleavage by endogenous proteases.

  • Potency & Selectivity : The defined stereochemistry and hydroxyl group can form specific hydrogen bonds within the target's active site, enhancing binding affinity and selectivity.[1]

  • Bioavailability : Modifications using such building blocks can improve the overall physicochemical properties of a peptide, potentially leading to better absorption and distribution.[1]

Safety and Handling

Proper handling of all chemical reagents is a cornerstone of laboratory safety and ensures the integrity of experimental results.

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible substances. Recommended storage temperature is between 2-8°C.[1][5]

  • First Aid Measures :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes.[5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[5][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical aid.[5]

Conclusion

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and unique functional groups provide a reliable and powerful component for constructing sophisticated drug candidates with enhanced pharmacological profiles. A comprehensive understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for leveraging its full potential in the advancement of modern therapeutics.

References

  • PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

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  • PubChem. Npc168081. National Center for Biotechnology Information. [Link]

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  • PubChem. (2R,3S)-3-formyl-2-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

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  • ACS Publications, The Journal of Organic Chemistry. 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. [Link]

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  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

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Synthesis of Fmoc-protected hydroxy-leucine analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Hydroxy-Leucine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxy-leucine is a non-proteinogenic amino acid that, when incorporated into peptides, can significantly influence their conformation, stability, and biological activity. The hydroxyl group offers a site for further modification and can form key hydrogen bonds within a peptide structure or with a biological target. For use in modern Solid-Phase Peptide Synthesis (SPPS), the amino acid must be appropriately protected, most commonly with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile protecting group on the side-chain hydroxyl. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and purification techniques for preparing Fmoc-protected hydroxy-leucine analogs, intended for researchers and professionals in peptide chemistry and drug development.

Introduction: The Significance of Hydroxy-Leucine Analogs

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Hydroxylated amino acids, such as hydroxy-leucine, are of particular interest. The additional hydroxyl group can increase hydrophilicity, modulate proteolytic stability, and introduce a key functional handle for bioconjugation or for mimicking post-translational modifications.

There are several constitutional isomers of hydroxy-leucine (e.g., 3-hydroxy, 4-hydroxy, 5-hydroxy) and multiple stereoisomers for each. The (2S,4R)- and (2S,4S)-4-hydroxyleucine isomers are among the most studied. The precise stereochemistry is critical, as it dictates the conformational constraints imposed on the peptide backbone.[1][2] The synthesis of these analogs, therefore, requires robust stereocontrol.

For application in Fmoc-based SPPS, an orthogonal protection scheme is mandatory.[3][4][5] The α-amine is protected with the base-labile Fmoc group, while the side-chain hydroxyl group is typically protected with an acid-labile group, such as a tert-butyl (tBu) ether.[6][7] This strategy allows for the selective deprotection and coupling of amino acids to build a peptide chain without compromising the integrity of the side chain.

Strategic Overview of Synthesis

The synthesis of an Fmoc-protected hydroxy-leucine analog can be logically divided into two main phases: the construction of the core amino acid with the desired stereochemistry, and the implementation of an orthogonal protecting group strategy.

Core Synthesis: Establishing Stereochemistry

The primary challenge lies in the stereoselective synthesis of the hydroxy-leucine backbone. Two principal strategies are commonly employed:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to transfer their stereochemistry to the final product. Common starting materials include (2S)-pyroglutamic acid to yield (2S,4S) isomers or (2S,4R)-4-hydroxyproline for (2S,4R) isomers.[1] This method is powerful as it leverages nature's stereochemical precision. A variation developed by Zhu and co-workers utilizes D-serine to diastereoselectively construct the (2S,3S)-3-hydroxyleucine skeleton.[8]

  • Enzymatic Hydroxylation: Biocatalytic methods offer a direct route through the hydroxylation of L-leucine. Specific hydroxylase enzymes, such as Fe(II)/α-ketoglutarate-dependent dioxygenases, can catalyze the reaction with high regioselectivity and stereoselectivity. While elegant, this approach may require specialized enzymes and fermentation capabilities.

Orthogonal Protection Scheme

A successful SPPS campaign relies on the careful selection of protecting groups that can be removed under distinct conditions.[4][9]

  • N-α-Fmoc Protection: The protection of the primary amine is a standard procedure, typically achieved by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[10]

  • O-Side Chain Protection: The hydroxyl group must be masked to prevent unwanted acylation during peptide coupling steps. The tert-butyl (tBu) ether is an ideal choice for Fmoc-based SPPS because it is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[7]

The overall synthetic workflow is visualized below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Orthogonal Protection Start Chiral Precursor (e.g., Hydroxyproline) Intermediate Hydroxy-Leucine Backbone Start->Intermediate Multi-step Transformation Protect_OH Side-Chain Protection (e.g., tBu ether) Intermediate->Protect_OH Protection Protect_NH2 N-α-Fmoc Protection Protect_OH->Protect_NH2 Final_Product Fmoc-Hyp(tBu)-Leu-OH Protect_NH2->Final_Product caption Fig 1. General workflow for hydroxy-leucine analog synthesis.

Fig 1. General workflow for hydroxy-leucine analog synthesis.

The logical relationship between the protecting groups is crucial for successful peptide synthesis.

G Structure Fmoc-NH... ...CH(SideChain)-COOH SideChain = ...OH-R' Fmoc Fmoc Group tBu tBu Group Piperidine Piperidine (Base) Piperidine->Fmoc Cleaves Piperidine->tBu Stable TFA TFA (Acid) TFA->Fmoc Stable TFA->tBu Cleaves caption Fig 2. Orthogonal protection scheme for SPPS.

Fig 2. Orthogonal protection scheme for SPPS.

Detailed Experimental Protocol: Synthesis of Fmoc-(2S,4R)-O-tert-butyl-4-hydroxyleucine

This protocol provides a representative synthesis starting from commercially available Boc-(2S,4R)-4-hydroxyproline methyl ester, illustrating the principles of stereochemical manipulation and orthogonal protection. This route is adapted from methodologies described in the literature for modifying hydroxyproline derivatives.[11]

Step 1: Ring Opening and Reduction
  • Reaction Setup: Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding diol.

Step 2: Selective Protection and Oxidation
  • Primary Alcohol Protection: Dissolve the diol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool to 0 °C and add trityl chloride (1.1 eq). Stir at room temperature for 16 hours.

  • Oxidation: After workup and purification, dissolve the trityl-protected alcohol in DCM. Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 4 hours until the secondary alcohol is oxidized to a ketone.

  • Workup: Quench with a saturated solution of sodium thiosulfate. Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the resulting ketone by column chromatography.

Step 3: Side Chain Installation and Stereoselective Reduction
  • Wittig Reaction: To a suspension of isopropyltriphenylphosphonium iodide (2.0 eq) in THF at -78 °C, add n-butyllithium (1.9 eq) and stir for 1 hour. Add the ketone (1.0 eq) in THF and stir for 6 hours, allowing the reaction to slowly warm to room temperature. This installs the isobutyl side chain.

  • Stereoselective Reduction: After purification, the resulting alkene is reduced under catalytic hydrogenation (H₂, Pd/C) which typically proceeds stereoselectively based on steric hindrance from the existing chiral center.

  • Deprotection: The trityl group is removed using mild acidic conditions (e.g., 2% TFA in DCM) to yield the Boc-protected (2S,4R)-4-hydroxyleucine core structure.

Step 4: Hydroxyl Group Protection
  • Reaction Setup: Dissolve the Boc-protected hydroxy-leucine (1.0 eq) in DCM and cool to 0 °C.

  • tBu Protection: Add a catalytic amount of a strong acid (e.g., sulfuric acid) followed by the dropwise addition of isobutylene under pressure, or use tert-butyl 2,2,2-trichloroacetimidate with a Lewis acid catalyst like BF₃·OEt₂.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain the Boc-protected, tBu-ether protected amino acid.

Step 5: N-α-Fmoc Installation
  • Boc Deprotection: Treat the product from Step 4 with a 4 M HCl solution in dioxane or 50% TFA in DCM for 1 hour to remove the Boc group. Co-evaporate with toluene to remove residual acid.

  • Fmoc Protection: Dissolve the resulting amine salt in a 10% sodium carbonate solution and 1,4-dioxane. Cool to 0 °C and add Fmoc-OSu (1.1 eq).

  • Reaction and Workup: Stir the mixture overnight at room temperature. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: Purify the final product, Fmoc-(2S,4R)-O-tert-butyl-4-hydroxyleucine, by recrystallization or column chromatography.

Purification and Characterization

The purity of Fmoc-amino acids is paramount for successful peptide synthesis, as impurities can lead to deletion sequences or truncated peptides.[12][13]

Purification Techniques
  • Recrystallization: This is a highly effective method for purifying the final crystalline Fmoc-amino acid derivative. Common solvent systems include ethyl acetate/hexane or toluene.[12]

  • Flash Column Chromatography: Essential for purifying intermediates, typically using silica gel with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used to assess purity and isolate the final product.[14][15] A C18 reversed-phase column is standard, with a mobile phase gradient of acetonitrile and water, often with 0.1% TFA.

Characterization Data

The structure and purity of the final product and key intermediates must be confirmed by multiple analytical methods.

Analysis Technique Purpose Expected Observations for Fmoc-(4R)-Hyp(tBu)-Leu-OH
¹H NMR Structural ElucidationSignals corresponding to Fmoc group (~7.2-7.8 ppm), tBu group (~1.1-1.3 ppm, singlet), leucine side chain protons, and α-proton.
¹³C NMR Carbon Skeleton ConfirmationResonances for carbonyl carbon (~175 ppm), Fmoc carbons, tBu carbons, and aliphatic carbons of the amino acid.
Mass Spectrometry (ESI-MS) Molecular Weight VerificationDetection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product (C₂₉H₃₇NO₅, MW: 479.61).
Analytical HPLC Purity AssessmentA single major peak with purity ≥98% is typically required for SPPS applications.[13]
Optical Rotation Stereochemical IntegrityA specific rotation value ([α]D) confirms the enantiomeric purity of the compound.

Conclusion

The synthesis of Fmoc-protected hydroxy-leucine analogs is a challenging yet rewarding endeavor that provides valuable building blocks for advanced peptide design and drug discovery. A successful synthesis hinges on a robust strategy for controlling stereochemistry and a well-designed orthogonal protection scheme. By following established chemical principles and rigorous purification and characterization protocols, researchers can confidently produce high-purity analogs ready for incorporation into novel peptide therapeutics and research tools. The methodologies described herein provide a solid foundation for scientists to build upon in their pursuit of innovative peptide-based solutions.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Available from: [Link]

  • PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]

  • PubMed. Structural Characterization of the Products of Hydroxyl-Radical Damage to Leucine and Their Detection on Proteins. Available from: [Link]

  • Organic Syntheses. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Available from: [Link]

  • IntechOpen. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Oxford Academic. Purification of large peptides using chemoselective tags. Available from: [Link]

  • Acadechem. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Chemical Reviews. Amino Acid-Protecting Groups. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ResearchGate. Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development. Available from: [Link]

  • Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Available from: [Link]

  • PubChem. Hydroxyleucine. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine by two independent routes. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • The Journal of Organic Chemistry. and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine. Available from: [Link]

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An In-Depth Technical Guide to Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: Structure, Stereochemistry, and Application in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid derivative, stands as a critical building block in the synthesis of complex and biologically active peptides. Its unique stereochemistry and the presence of a beta-hydroxyl group impart significant conformational constraints and functional properties to peptide structures. This guide provides a comprehensive overview of its structure, stereochemistry, and strategic application in solid-phase peptide synthesis (SPPS), with a particular focus on its role in the total synthesis of the potent antineoplastic agent, Dolastatin 15. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the impact of this amino acid on the final peptide's bioactivity.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. The incorporation of non-proteinogenic amino acids, such as this compound, is a key strategy to overcome the limitations of native peptides, including poor metabolic stability and limited conformational diversity. This particular amino acid, a derivative of isoleucine, possesses two chiral centers and a hydroxyl group, which collectively contribute to its utility in constructing peptides with enhanced pharmacological profiles.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to its application in modern solid-phase peptide synthesis (SPPS). The Fmoc group's lability to basic conditions, while being stable to acids, allows for an orthogonal protection strategy, enabling the selective deprotection of the N-terminus for peptide chain elongation without affecting acid-labile side-chain protecting groups.

Molecular Structure and Stereochemistry

This compound is characterized by the following structural features:

  • Molecular Formula: C₂₁H₂₃NO₅[1]

  • Molecular Weight: 369.41 g/mol

  • CAS Number: 1217833-77-6[2]

The stereochemistry of this molecule is crucial to its function and is defined as (2R, 3S). This specific arrangement of substituents around the chiral centers dictates the three-dimensional orientation of the side chain, which in turn influences the conformational preferences of the resulting peptide. The (2R, 3S) configuration corresponds to the D-allo- stereoisomer of 3-hydroxyisoleucine.

Caption: Chemical structure of this compound.

Synthesis of this compound

The stereoselective synthesis of this complex amino acid is a critical aspect of its application. While various synthetic routes have been developed for similar beta-hydroxy-alpha-amino acids, a common strategy involves the stereocontrolled construction of the two chiral centers. One approach starts from readily available chiral precursors, such as Garner's aldehyde, to establish the stereocenters.[3] Another reported method for a similar amino acid, (2S,3R,4R)-dihydroxyisoleucine, commences with a proline-catalyzed Mannich reaction, showcasing a transition metal-free route to produce significant quantities of the protected amino acid suitable for peptide synthesis.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The general workflow for incorporating this amino acid into a growing peptide chain follows the standard Fmoc-based SPPS cycle.

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Fmoc Deprotection (20% Piperidine in DMF) Attach->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (e.g., HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n times Cleave Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleave Repeat->Deprotect Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Coupling of this compound

The presence of the secondary hydroxyl group on the side chain necessitates careful selection of coupling reagents to prevent O-acylation (esterification). Additionally, coupling to sterically hindered or N-methylated amino acids, which are often adjacent to this residue in complex peptides like Dolastatin 15, requires highly efficient activation.

Recommended Coupling Reagents:

Coupling ReagentAdditive(s)Key Advantages
HATU DIPEAHighly effective for sterically hindered couplings, including N-methylated amino acids.[5]
PyAOP/PyBOP HOAtShown to be promising for coupling N-methylamino acids with N-methylamino acids.[6]
CIP HOAtEfficient for coupling N-methylamino acids on a solid support with minimal racemization.[7]

Step-by-Step Coupling Protocol (using HATU):

  • Resin Preparation: Start with the resin-bound peptide chain after the N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Activation of the Amino Acid: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended.

  • Monitoring: Monitor the completion of the coupling reaction using a suitable test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines).

  • Washing: After completion, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Case Study: Total Synthesis of Dolastatin 15

Dolastatin 15 is a potent antineoplastic depsipeptide originally isolated from the sea hare Dolabella auricularia.[8] It exhibits significant cytostatic activity by inhibiting tubulin polymerization.[8] The structure of Dolastatin 15 includes the unique (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid residue, along with several N-methylated amino acids, making its total synthesis a significant challenge.

The synthesis of Dolastatin 15 often employs a convergent strategy, where peptide fragments are synthesized on a solid support and then coupled in solution.[7] The incorporation of the this compound residue requires the robust coupling methods described above to overcome the steric hindrance of the adjacent N-methylated residues. The presence of this hydroxylated amino acid is believed to be crucial for the biological activity of Dolastatin 15, likely by influencing its conformation and interaction with its biological target.

Conformational Impact of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The incorporation of β-hydroxy and β-amino acids into peptides is known to induce specific secondary structures, such as β-turns and extended conformations.[9] The (2R,3S) stereochemistry of the title amino acid, combined with the bulky isopropyl group, significantly restricts the conformational freedom of the peptide backbone in its vicinity. This can lead to the formation of stable, well-defined three-dimensional structures that are essential for high-affinity binding to biological targets.

In the context of Dolastatin 15, the conformational constraints imposed by this residue, along with the N-methylated amino acids, contribute to its overall shape, which is critical for its interaction with tubulin.[1]

Characterization and Quality Control

Ensuring the purity and correct stereochemistry of this compound is paramount for its successful application in peptide synthesis. The following analytical techniques are typically employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can help differentiate between diastereomers by analyzing chemical shifts and coupling constants.[10][11]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

  • Chiral Chromatography: Can be employed to verify the enantiomeric and diastereomeric purity.

Conclusion

This compound is a valuable and specialized building block for the synthesis of complex, biologically active peptides. Its unique structural and stereochemical features provide a means to introduce conformational constraints and enhance the pharmacological properties of synthetic peptides. The successful incorporation of this amino acid, as exemplified by the total synthesis of Dolastatin 15, relies on the use of advanced and highly efficient coupling reagents to overcome steric challenges. As the demand for more sophisticated peptide therapeutics grows, the importance of such non-proteinogenic amino acids in drug discovery and development will undoubtedly continue to increase.

References

  • Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H.A.; Jelinek, R.; Gilon, C.; Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588-1599.
  • Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., ... & Kessler, H. (2010). Multiple N-methylation of peptides: a new tool for the design of potent and selective αvβ3 integrin antagonists. Journal of the American Chemical Society, 132(23), 8115-8128.
  • Bose, P. P., Chatterjee, U., Hubatsch, I., Artursson, P., Govender, T., Kruger, H. G., ... & Langel, Ü. (2012). N-methylation of peptides to facilitate cell penetration. Molecular pharmaceutics, 9(4), 935-946.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Shioiri, T., & Hamada, Y. (2006). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. The Journal of Organic Chemistry, 71(1), 187-194.
  • PrecisionFDA. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Bai, R., Pettit, G. R., & Hamel, E. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical pharmacology, 43(12), 2637-2645.
  • Fantucci, P., Mattioli, E., Marino, T., & Russo, N. (1994). The Conformational Properties of (-)-Dolastatin 10, a Powerful Antineoplastic Agent. In Modelling of Molecular Structures and Properties (pp. 205-209). Springer, Dordrecht.
  • Schmitt, J., Bernd, M., Kutscher, B., & Kessler, H. (1998). Synthesis of Dolastatin 15 mimetic peptoids. Bioorganic & medicinal chemistry letters, 8(4), 385-388.
  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methyl-pentanoicacid(e.e.). Retrieved January 16, 2026, from [Link]

  • Crich, D., & Sharma, I. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & biomolecular chemistry, 15(44), 9372-9378.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Protein Mimics. Journal of the American Chemical Society, 118(51), 13071-13072.
  • Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2019). Stereoselective synthesis of (2S,3R)-and (2S,3S)-2-amino-3-(3, 4-dihydroxyphenyl)-3-hydroxypropanoic acid. Tetrahedron, 75(33), 4485-4492.
  • Wang, X., & Danishefsky, S. J. (2021). Synthesis of (2S, 3R, 4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry, 86(17), 11985-11992.
  • Klein, B. A. (2020). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

In the realm of peptide and protein therapeutics, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount to its biological activity and metabolic stability. While the proteinogenic amino acids are predominantly of the L-configuration, the incorporation of non-natural D-amino acids, such as (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, offers a powerful strategy to modulate the pharmacological properties of synthetic peptides. The introduction of these D-isomers can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[1]

This guide provides a comprehensive overview of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a D-amino acid derivative crucial for advanced peptide synthesis. We will delve into its sourcing from reputable suppliers, comparative pricing, and provide a detailed technical protocol for its application in solid-phase peptide synthesis (SPPS).

Part 1: Sourcing and Procurement of this compound

The procurement of high-purity chiral amino acids is a critical first step in the synthesis of well-defined peptides. The title compound, more commonly known in catalogues as Fmoc-D-allo-isoleucine , is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of the D-isomer of allo-isoleucine. It is essential to verify the CAS number and stereochemistry when purchasing to ensure the correct isomer is obtained.

Supplier and Pricing Comparison

The following table summarizes publicly available information for Fmoc-D-allo-isoleucine from various chemical suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
Chem-Impex Fmoc-D-allo-isoleucine118904-37-3≥ 98.5% (HPLC)CustomInquire
Thermo Scientific Chemicals N-Fmoc-D-allo-isoleucine, 98%118904-37-398%1 gInquire
Aapptec Peptides Fmoc-D-allo-Ile-OH118904-37-3Inquire1g, 5g, BulkInquire
MedChemExpress Fmoc-D-Allo-Ile-OH118904-37-3InquireCustomInquire
Sigma-Aldrich fmoc-allo-ile-ohMFCD01631976Inquire25 MG$114.00

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-allo-isoleucine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amino group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][]

The incorporation of a D-amino acid like D-allo-isoleucine can introduce specific conformational constraints into a peptide, which can be advantageous for mimicking or disrupting protein-protein interactions. Furthermore, the resistance to proteolysis is a key benefit for the development of peptide drugs with improved pharmacokinetic profiles.[1]

Experimental Protocol: Incorporation of Fmoc-D-allo-isoleucine into a Peptide Sequence

This protocol outlines the manual synthesis of a peptide containing a D-allo-isoleucine residue using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-D-allo-isoleucine

  • Other required Fmoc-L-amino acids

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for mixing

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-D-allo-Ile-OH, HCTU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Initial Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution. Repeat this step with a fresh portion of the deprotection solution for 15 minutes. This ensures complete removal of the Fmoc group from the resin's linker.

  • Washing: Wash the resin thoroughly to remove residual piperidine. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-allo-isoleucine (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, drain the solution and wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence. A small sample of the resin can be taken after each coupling step to monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Purification: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Conclusion and Future Outlook

This compound, or Fmoc-D-allo-isoleucine, is a valuable reagent for the synthesis of peptide-based therapeutics with enhanced stability and unique conformational properties. The strategic incorporation of this and other D-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of next-generation peptide drugs. A thorough understanding of its sourcing, handling, and application in SPPS is essential for researchers in this field. As the demand for more potent and stable peptide therapeutics grows, the importance of non-natural amino acids like Fmoc-D-allo-isoleucine will undoubtedly continue to increase.

References

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]

  • Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. Available from: [Link]

  • Chem-Impex International. Fmoc-D-allo-isoleucine. Available from: [Link]

  • Aapptec. Fmoc-D-allo-Ile-OH. Available from: [Link]

  • Chem-Impex International. Fmoc-L-isoleucine. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Chem-Impex International. Fmoc-D-isoleucine. Available from: [Link]

Sources

A Technical Guide to the Strategic Incorporation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rational design of potent and selective protease inhibitors is a cornerstone of modern drug discovery, targeting a spectrum of diseases from viral infections to cancer. Within the peptidomimetic class of inhibitors, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance binding affinity, specificity, and pharmacokinetic properties. This in-depth technical guide focuses on the strategic application of a unique chiral building block, Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, in the design and synthesis of next-generation protease inhibitors. We will explore the critical role of its distinct stereochemistry in mimicking the transition state of peptide bond hydrolysis, detail the synthetic methodologies for its seamless integration into peptide scaffolds, and provide robust protocols for the biochemical evaluation of the resulting inhibitors. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this valuable synthetic tool in their therapeutic programs.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Protease Inhibitor Design

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological and pathological processes.[1] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The design of protease inhibitors has evolved from simple substrate analogs to sophisticated peptidomimetics that incorporate unnatural amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.

This compound is a prime example of such a specialized building block. Its structure is characterized by:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies under mild conditions.[2][3]

  • A (2R,3S) stereochemistry , which is crucial for orienting the key functional groups within the protease active site to maximize binding interactions.

  • A hydroxyl group at the β-position, which can act as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis and forming critical hydrogen bonds with the catalytic residues of the protease.

  • A methylpentanoic acid side chain , which can engage in hydrophobic interactions within the S1 or S3 pockets of the protease active site, contributing to both potency and selectivity.

The strategic incorporation of this amino acid can lead to inhibitors with significantly enhanced potency and improved pharmacological profiles.

The Significance of (2R,3S) Stereochemistry in Protease Recognition

The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. In the context of protease inhibitors, the stereochemistry at the α- and β-carbons of an amino acid dictates the spatial orientation of its side chain and backbone functionalities, which in turn governs its interactions with the enzyme's active site.

For hydroxy amino acid-based inhibitors, the stereochemistry of the hydroxyl group is particularly critical. Studies on inhibitors of HIV-1 protease containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid have demonstrated that the (3S,4S) isomer results in a significantly more potent inhibitor, with a K_i value of 63 nM, which is at least 47-fold more potent than inhibitors containing other isomers.[4] This highlights the stringent stereochemical requirements of the protease active site for optimal binding. The (2R,3S) configuration of the title compound is designed to present the hydroxyl and the side chain in a conformation that is complementary to the topographies of specific protease active sites, such as those found in viral proteases like HIV and HCV.[5]

The hydroxyl group, positioned by the (3S) stereocenter, can act as a potent hydrogen bond donor and acceptor, engaging with the catalytic dyad or triad of the protease (e.g., the aspartic acid residues in aspartyl proteases). This interaction is thought to mimic the tetrahedral transition state of the natural substrate, leading to tight binding and potent inhibition. The (2R) configuration of the α-carbon influences the backbone conformation of the inhibitor, further optimizing its fit within the active site.

Synthetic Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The method of choice for synthesizing peptide-based protease inhibitors is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of a peptide chain on a solid support, with the Fmoc group serving as a temporary protecting group for the α-amino group.[2][6][7]

General SPPS Workflow

The incorporation of this compound follows the general principles of Fmoc SPPS. The workflow can be visualized as a cyclical process:

Figure 1: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.[9]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[9]

    • Note: The hydroxyl group of this specific amino acid generally does not require protection during Fmoc-SPPS, as its reactivity is significantly lower than that of the α-amino group. However, for particularly sensitive sequences or prolonged coupling times, side reactions such as O-acylation are possible. If this becomes a concern, using a protected version (e.g., with a tert-butyl group) may be considered, which would then be removed during the final cleavage step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3 times), and finally methanol (2 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.[8]

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biochemical Evaluation of Protease Inhibitors

Following synthesis and purification, the inhibitory potency of the newly synthesized peptide must be determined. Förster Resonance Energy Transfer (FRET) based assays are a widely used, sensitive, and continuous method for measuring protease activity and inhibition.[10][11][12]

Principle of the FRET-Based Protease Assay

A FRET-based assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini. When the substrate is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is quenched. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

Figure 2: The principle of a FRET-based protease assay.

Protocol for a FRET-Based HIV-1 Protease Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ value of a putative inhibitor against HIV-1 protease.

Materials:

  • Recombinant, purified HIV-1 Protease

  • FRET peptide substrate for HIV-1 Protease (e.g., containing the p2/p7 cleavage site) labeled with a FRET pair (e.g., AcGFP1 and mCherry or EDANS and DABCYL).[9][11]

  • Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[10]

  • Synthesized inhibitor and a known control inhibitor (e.g., Pepstatin A or Ritonavir).

  • DMSO for dissolving compounds.

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HIV-1 protease in the assay buffer.

    • Prepare a stock solution of the FRET substrate in DMSO and dilute to the working concentration (typically 1-10 µM) in the assay buffer.

    • Prepare a stock solution of the synthesized inhibitor and the control inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a black microplate, add the assay buffer.

    • Add the inhibitor solution at various concentrations to the test wells. Add only DMSO to the control wells (100% activity).

    • Add the HIV-1 protease solution to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL).[9]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.

Expected Results and Interpretation

A potent inhibitor containing this compound is expected to exhibit a low IC₅₀ value, typically in the nanomolar to low micromolar range. The specific potency will depend on the complete sequence of the inhibitor and the target protease. For example, a well-designed inhibitor targeting HIV protease could potentially achieve an IC₅₀ in the low nanomolar range.

Table 1: Representative IC₅₀ Values for Known HIV Protease Inhibitors

InhibitorFRET ProbeIC₅₀ (nM)Assay ConditionsReference
RitonavirAcGFP1/mCherry-based~10,000In vitro, 37°C[10]
AmprenavirFluorogenic peptide135,000 (pM)pH 4.7, 37°C[10]
DarunavirFluorogenic peptide10,000 (pM)pH 4.7, 37°C[10]

Note: IC₅₀ values are highly dependent on the specific substrate and assay conditions used.[10]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the rational design of potent and specific protease inhibitors. Its unique stereochemistry and functional groups enable it to effectively mimic the transition state of peptide hydrolysis, leading to high-affinity binding to the active sites of various proteases. The well-established methodologies of Fmoc-based solid-phase peptide synthesis allow for its straightforward incorporation into diverse peptide scaffolds.

The future of protease inhibitor design will likely involve the exploration of more complex and diverse unnatural amino acids, including further modifications to the side chain and backbone of structures like the one discussed in this guide. The combination of sophisticated chemical synthesis, detailed structural biology, and high-throughput screening will continue to drive the discovery of novel protease inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and improved therapies for a wide range of diseases.

References

  • SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Anaspec. Available at: [Link]

  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PMC - NIH. Available at: [Link]

  • FRET-Based Detection and Quantification of HIV-1 Virion Maturation. Frontiers. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

  • FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein. Nucleic Acids Research. Oxford Academic. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available at: [Link]

  • This compound. precisionFDA. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid. PubMed. Available at: [Link]

  • (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. MySkinRecipes. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. PubChem. Available at: [Link]

  • Showing metabocard for (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (HMDB0029449). Human Metabolome Database. Available at: [Link]

  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. Available at: [Link]

  • The many faces of protease–protein inhibitor interaction. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Solid-phase peptide synthesis protocol using Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Implementation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Demanding β-Hydroxy-α-Amino Acids

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced proteolytic stability, conformational rigidity, and receptor affinity. Among these, β-hydroxy-α-amino acids are of particular interest due to their ability to form hydrogen bonds and induce specific secondary structures. This compound (Fmoc-Ahmpa-OH), a derivative of allo-isoleucine, presents a unique synthetic challenge due to the combination of a β-hydroxyl group and significant steric hindrance from the adjacent methyl groups.

Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail when incorporating such residues, leading to low coupling yields, sequence truncation, and undesirable side reactions.[1] This guide provides a detailed, field-proven protocol for the successful incorporation of Fmoc-Ahmpa-OH into peptide sequences using the Fmoc/tBu strategy. We will dissect the chemical principles behind the necessary modifications to standard procedures, focusing on the selection of appropriate protecting groups, high-efficiency coupling reagents, and optimized reaction conditions to overcome these intrinsic hurdles.

Core Principles: A Strategy for Overcoming Steric Hindrance and Side-Chain Reactivity

A successful protocol is built on a foundation of sound chemical strategy. The two primary obstacles with Fmoc-Ahmpa-OH are the sterically congested nature of the α-amino and carboxyl groups and the nucleophilic hydroxyl side chain.

The Hydroxyl Group Dilemma: Protection is Non-Negotiable

During peptide synthesis, any reactive functional groups on amino acid side chains must be temporarily protected to prevent unwanted side reactions.[2] The hydroxyl group of Ser, Thr, and Tyr are prime examples.[2] In the case of Fmoc-Ahmpa-OH, leaving the β-hydroxyl group unprotected during the activation step creates a significant risk of O-acylation, where the activated carboxyl group of another incoming amino acid acylates the hydroxyl group. This leads to the formation of branched peptides and chain termination.

Therefore, an orthogonal protecting group is essential.[3] For the Fmoc/tBu strategy, the tert-butyl (tBu) ether is the ideal choice. It is stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is readily cleaved during the final step with strong acid (e.g., Trifluoroacetic acid, TFA), ensuring complete deprotection along with other acid-labile side-chain protecting groups.[4][5]

Overcoming Steric Hindrance: The Choice of Coupling Reagent

The β-branching of Fmoc-Ahmpa-OH severely slows the kinetics of peptide bond formation. Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids, resulting in low yields.[1]

To drive the reaction to completion, more potent activating reagents are required. Uronium/aminium and phosphonium salts have emerged as the reagents of choice.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Currently one of the most effective coupling reagents, HATU forms a highly reactive OAt-active ester that is less prone to racemization and highly effective at overcoming steric hindrance.[6] It is the recommended reagent for this application.

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are also highly popular and effective reagents, though HATU often shows superior performance for particularly difficult couplings.[7][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective, though it can be more expensive and produces carcinogenic byproducts in some older formulations.[6]

The use of these reagents, in conjunction with a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), ensures rapid and efficient activation of the Fmoc-Ahmpa(tBu)-OH for successful coupling.

Visualization of the Synthetic Strategy

The Orthogonal Protection Scheme

The entire synthesis hinges on an orthogonal protection scheme, where different classes of protecting groups are removed by chemically distinct mechanisms. This allows for selective deprotection at each step of the synthesis.

G cluster_0 Peptide on Resin cluster_1 Deprotection Steps cluster_2 Reagents & Conditions Peptide Fmoc-NH-CHR-CO-...-NH-CHR(tBu)-...-CO-Resin Fmoc_Removal N-α-Fmoc Removal Peptide->Fmoc_Removal Iterative Cycles Final_Cleavage Side-Chain & Resin Cleavage Peptide->Final_Cleavage Final Step Fmoc_Removal->Peptide Ready for next coupling Base 20% Piperidine/DMF (Mild Base) Fmoc_Removal->Base Acid 95% TFA / Scavengers (Strong Acid) Final_Cleavage->Acid workflow start Start with Free Amine on Resin (H₂N-Peptide-Resin) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection If Fmoc-protected coupling Step 2: Coupling - Fmoc-AA(PG)-OH - HATU / DIPEA - DMF wash2 Wash (DMF, DCM) coupling->wash2 wash1 Wash (DMF) wash1->coupling deprotection->wash1 end Elongated Peptide Chain (Fmoc-AA-Peptide-Resin) wash2->end end->deprotection Repeat for next cycle

Caption: The iterative cycle of Fmoc SPPS.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales. The target amino acid is referred to as Fmoc-Ahmpa(tBu)-OH .

Materials and Reagents
ReagentPurposeTypical Equivalents
Rink Amide Resin (or other)Solid support1.0
Dichloromethane (DCM)Solvent (swelling, washing)-
N,N-Dimethylformamide (DMF)Solvent (synthesis)-
PiperidineFmoc deprotection agent-
Fmoc-Ahmpa(tBu)-OH Amino acid building block4.0
HATUCoupling reagent3.9
DIPEAActivation base8.0
Trifluoroacetic Acid (TFA)Cleavage & deprotection acid-
Triisopropylsilane (TIS)Cation scavenger-
1,2-Ethanedithiol (EDT)Cation scavenger-
H₂OCation scavenger-
Diethyl Ether (cold)Peptide precipitation-
Step-by-Step Synthesis Procedure

Step 1: Resin Preparation (Swelling)

  • Place the resin (0.1 mmol) into a fritted reaction vessel.

  • Add DCM (~10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature.

  • Drain the DCM. Wash the resin 3 times with DMF to prepare for the synthesis solvent.

Step 2: N-α-Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes. [9]4. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Quality Control: Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine. [10] Step 3: Coupling of Fmoc-Ahmpa(tBu)-OH

  • In a separate vial, dissolve Fmoc-Ahmpa(tBu)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

  • Add DIPEA (8 eq., 0.8 mmol) to the solution. This is the activation mixture .

  • Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Add the activation mixture to the reaction vessel containing the deprotected resin.

  • Agitate the reaction for 2-4 hours at room temperature. Due to the steric hindrance of this amino acid, a longer coupling time is recommended. [11]For extremely difficult sequences, double coupling may be necessary.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Quality Control: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) is required.

Step 4: Iteration

  • Repeat Step 2 and Step 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. [12]3. Prepare the cleavage cocktail. A standard "Reagent K" cocktail is robust for most peptides: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v) . Adjust scavengers based on the peptide sequence (e.g., use EDT for Trp-containing peptides). [12]4. Add the cleavage cocktail to the dried resin (~10 mL/g of resin) in a fume hood.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The primary challenge with Fmoc-Ahmpa(tBu)-OH is incomplete coupling. Always use a highly efficient coupling reagent like HATU and consider extending the coupling time or performing a double coupling if necessary. [8]* Racemization: While HATU is known for low racemization, the risk is never zero, especially with hindered residues. [6]Avoid prolonged pre-activation times and excessive amounts of base.

  • Aggregation: For long or hydrophobic sequences, peptide aggregation on the resin can hinder reaction kinetics. [13]Consider using aggregation-disrupting techniques or specialized resins if this becomes an issue.

  • Aspartimide Formation: If your sequence contains an Asp residue, be aware that repeated exposure to piperidine can promote aspartimide formation, a common side reaction in Fmoc SPPS. [13][14] By adhering to this chemically-informed protocol, researchers can confidently and successfully incorporate the synthetically challenging this compound into novel peptide structures, paving the way for new frontiers in drug development and chemical biology.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd.6

  • Fmoc Amino Acids for SPPS. AltaBioscience. 4

  • Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. PubChem. 15

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. 2

  • Overview of Fmoc Amino Acids. ChemPep. 3

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. 12

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. 1

  • Amino Acid-Protecting Groups. SciSpace. 5

  • Boc Resin Cleavage Protocol. Sigma-Aldrich. 16

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. 17

  • Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem. 18

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. 19

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 7

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. 14

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. 11

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wobide. 9

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. 8

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 13

Sources

Application Notes and Protocols: Strategic Selection of Coupling Reagents for Fmoc-β-Hydroxy-α-Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of β-hydroxy-α-amino acids, such as serine (Ser) and threonine (Thr), is a frequent requirement in solid-phase peptide synthesis (SPPS) that presents unique challenges. The primary obstacles include O-acylation of the side-chain hydroxyl group, leading to ester formation, and an increased propensity for racemization at the α-carbon during activation. This application note provides a comprehensive guide to selecting the optimal coupling reagents and strategies to mitigate these side reactions, ensuring high peptide purity and yield. We will delve into the mechanistic rationale behind reagent choice, present comparative data, and provide detailed, field-proven protocols for the successful coupling of Fmoc-β-hydroxy-α-amino acids.

Introduction: The Challenge of β-Hydroxy-α-Amino Acids in SPPS

Fmoc-protected serine and threonine are fundamental building blocks in the synthesis of a vast array of biologically active peptides. However, their bifunctional nature, possessing both a nucleophilic hydroxyl group and a chiral center, complicates their incorporation into a growing peptide chain.

Two primary side reactions plague the coupling of these amino acids:

  • O-acylation (Esterification): The side-chain hydroxyl group can compete with the N-terminal amine as a nucleophile, attacking the activated carboxyl group of the incoming amino acid. This results in the formation of a depsipeptide (ester) linkage, which is a significant impurity that can be difficult to separate from the target peptide. While this ester bond can sometimes be cleaved, it often leads to a complex mixture of byproducts.[1][2]

  • Racemization: The activation of the carboxylic acid, a prerequisite for amide bond formation, can lead to the loss of stereochemical integrity at the α-carbon.[3] β-hydroxy-α-amino acids, particularly serine, have been shown to be susceptible to racemization, and the choice of coupling reagent and base can significantly influence the extent of this side reaction.[4][5][6]

Effective management of these challenges is paramount for the successful synthesis of high-purity peptides. This guide will focus on two key aspects: the strategic use of side-chain protecting groups and the judicious selection of coupling reagents and additives.

The Role of Side-Chain Protection

The most common strategy to prevent O-acylation is the protection of the side-chain hydroxyl group. The tert-butyl (tBu) group is the most widely used protecting group for serine and threonine in Fmoc-SPPS due to its stability under the basic conditions of Fmoc deprotection and its clean removal with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[7]

While effective, the bulky tBu group can introduce steric hindrance, potentially slowing down the coupling reaction and requiring more potent coupling reagents to achieve complete incorporation.[5] Alternative protecting groups, such as the highly acid-labile trityl (Trt) group, can be used for the synthesis of acid-sensitive peptides or protected fragments.[7]

Interestingly, some "minimal protection" strategies advocate for leaving the hydroxyl groups of serine and threonine unprotected, relying on optimized coupling conditions to favor N-acylation over O-acylation.[8][9] This approach can improve the atom economy of the synthesis but requires careful selection of coupling reagents to avoid side reactions.[8]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of success when incorporating Fmoc-β-hydroxy-α-amino acids. The ideal reagent should promote rapid amide bond formation while minimizing both O-acylation and racemization. We will compare the most common classes of coupling reagents used in Fmoc-SPPS.

Carbodiimides with Additives: The Gold Standard for Low Racemization

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is a classic and highly effective method for peptide bond formation.[10][11]

  • Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then rapidly trapped by the additive to form an active ester, which is less prone to racemization and reacts cleanly with the N-terminal amine of the peptide chain.

  • Key Additives:

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is now widely regarded as a superior alternative to the traditional additive 1-hydroxybenzotriazole (HOBt). It provides higher coupling efficiency and significantly reduces racemization.[13][14][15] The combination of DIC and Oxyma is particularly recommended for minimizing racemization when coupling sensitive amino acids.[6]

    • 1-Hydroxybenzotriazole (HOBt): While largely superseded by Oxyma, HOBt is still a viable option and is known to suppress racemization.[1][11][16]

The DIC/Oxyma combination is particularly advantageous as it is performed in the absence of a tertiary base, which can contribute to racemization.[10]

Uronium/Aminium Salts: The Need for Speed and Efficiency

Uronium and aminium salts are among the most popular and efficient coupling reagents due to their high reactivity and the rapid reaction times they afford.[10][16]

  • Common Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is considered one of the most effective coupling reagents, especially for sterically hindered couplings.[11][17][18] It forms a highly reactive OAt-active ester, which leads to faster and more complete reactions with a lower risk of epimerization compared to HBTU.[17][18]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another widely used and efficient coupling reagent.[11][16] While generally effective, it has a higher propensity for racemization than HATU, particularly with sensitive residues.[17]

These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to neutralize the proton released during the reaction. However, the use of DIPEA has been linked to increased racemization, especially with Fmoc-Ser(tBu)-OH.[4] The use of a weaker base, such as sym-collidine, has been recommended to mitigate this issue.[4]

Phosphonium Salts
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another effective coupling reagent, particularly for sterically hindered couplings.[13] It has been shown to be a good choice for hard-to-couple β-amino acids.[19]

Data Summary: Coupling Reagent Performance
Coupling ReagentClassSpeedRacemization RiskKey AdvantagesConsiderations
DIC/Oxyma Carbodiimide/AdditiveModerateVery LowCost-effective, minimal racemization.[13][14]Slower than uronium/aminium salts.[13]
HATU/Base Uronium/AminiumVery FastLowHigh efficiency, especially for difficult couplings.[16][17][18]Higher cost, base selection is critical to minimize racemization.
HBTU/Base Uronium/AminiumFastModerateWidely used, efficient.[13][16]Higher risk of racemization compared to HATU.[17][18]
PyBOP/Base PhosphoniumFastLow to ModerateEffective for sterically hindered couplings.[13]Can be less efficient than HATU for some sequences.

Experimental Protocols

The following protocols are provided as a general framework. Optimization may be required based on the specific peptide sequence and resin used.

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for incorporating Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, especially when minimizing racemization is the highest priority.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • DIC (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been completely removed from the peptide-resin and wash thoroughly with DMF (3-5 times).

  • Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid and Oxyma in DMF.

  • Activation: Add DIC to the amino acid solution and allow for a pre-activation time of 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: High-Efficiency Coupling using HATU/Collidine

This protocol is recommended for sterically demanding couplings or when faster reaction times are desired. The use of collidine instead of DIPEA helps to minimize base-induced racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been completely removed from the peptide-resin and wash thoroughly with DMF (3-5 times).

  • Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Coupling: Add the amino acid/HATU solution to the resin, followed by the addition of collidine.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Visualization of Key Concepts

Reaction Pathway: Amide vs. Ester Formation

G cluster_0 Activated Amino Acid cluster_1 Peptide-Resin cluster_2 Reaction Pathways Activated_AA Fmoc-AA-OX (Activated Ester) PeptideResin H₂N-Peptide-Resin (with side-chain -OH) Desired Desired N-Acylation (Peptide Bond) Activated_AA->Desired N-terminal Amine Attack SideReaction Side Reaction: O-Acylation (Ester Bond) Activated_AA->SideReaction Side-chain Hydroxyl Attack

Caption: Competing reaction pathways for an activated amino acid.

Experimental Workflow: Low-Racemization Coupling

Workflow start Start: Fmoc-deprotected Peptide-Resin wash1 Wash with DMF start->wash1 prepare_reagents Prepare Solution: Fmoc-AA-OH + Oxyma in DMF wash1->prepare_reagents activate Add DIC (Pre-activate 1-2 min) prepare_reagents->activate couple Add to Resin Couple for 1-2 hours activate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 Wash with DMF and DCM monitor->wash2 end Proceed to next Fmoc-deprotection wash2->end

Caption: Workflow for DIC/Oxyma mediated coupling.

Conclusion and Best Practices

The successful incorporation of Fmoc-β-hydroxy-α-amino acids in SPPS is readily achievable with a rational approach to reagent selection and protocol design.

  • For routine synthesis where racemization is a concern, the DIC/Oxyma coupling method is highly recommended. It offers a favorable balance of efficiency and stereochemical purity.

  • For challenging or sterically hindered couplings, HATU in combination with a hindered base like collidine provides a powerful solution. This approach maximizes coupling speed and efficiency.

  • Side-chain protection with a tBu group is the standard and most reliable method to prevent O-acylation.

  • Always monitor coupling reactions to ensure completion. Incomplete couplings lead to deletion sequences, which are often difficult to remove during purification.

By understanding the underlying chemistry and implementing these robust protocols, researchers can confidently synthesize complex peptides containing serine and threonine with high purity and yield.

References

  • Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
  • Spengler, J., Ruíz-Rodríguez, J., Yraola, F., Royo, M., Winter, M., Burger, K., & Albericio, F. (2008). A Novel protecting/activating Strategy for Beta-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. Journal of Organic Chemistry, 73(6), 2311-4. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
  • Online Inhibitor. (2025). HATU in Modern Peptide Synthesis: Mechanistic Mastery and....
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • Varkoly, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(58), 33959-33967. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5759-5767. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]

  • HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • ResearchGate. (2025). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Giraud, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • ACS Publications. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 17(10), 12347-12361. Retrieved from [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 971-980. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis.
  • Nakahara, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5192. Retrieved from [Link]

  • Racemization Assays. (n.d.).
  • Chandrasekhar, S., et al. (2005). Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. Journal of Organic Chemistry, 70(7), 2847-50. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

Sources

Application Notes and Protocols for Fmoc Deprotection in Peptides Containing Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Fmoc Deprotection in Hydroxy Amino Acid-Rich Peptides

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for an orthogonal strategy in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group, a critical step repeated throughout the synthesis, is typically achieved through a base-catalyzed β-elimination mechanism.[2] While seemingly straightforward, this deprotection step presents unique challenges when synthesizing peptides rich in hydroxy amino acids such as Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).

These residues, while fundamental to the structure and function of many peptides, introduce complexities that can lead to undesirable side reactions and compromised purity of the final product. The primary concerns revolve around base-catalyzed side reactions, such as β-elimination, and the physical challenges posed by interchain hydrogen bonding which can lead to peptide aggregation.[3][4] This guide provides a comprehensive overview of the mechanistic underpinnings of these challenges and offers detailed protocols and optimized conditions to ensure the successful synthesis of high-purity peptides containing Ser, Thr, and Tyr.

The Mechanism of Fmoc Deprotection and Inherent Challenges

The removal of the Fmoc group is initiated by a secondary amine base, most commonly piperidine, which abstracts the acidic proton on the C9 position of the fluorene ring.[5] This leads to a β-elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby driving the reaction to completion.[2][6]

Fmoc_Deprotection

Caption: Mechanism of Fmoc deprotection by piperidine.[5]

While this process is generally efficient, the presence of unprotected or certain protected hydroxy amino acids can introduce vulnerabilities.

Key Side Reactions and Challenges
  • β-Elimination (Dehydration): The hydroxyl groups of Ser and Thr, particularly when activated (e.g., phosphorylated) or under prolonged exposure to strong bases at elevated temperatures, are susceptible to β-elimination.[7][8] This reaction results in the formation of a dehydroamino acid residue (dehydroalanine from Ser, dehydroaminobutyric acid from Thr). This modification alters the peptide's mass and structure and can lead to subsequent unwanted reactions. While side-chain protection with groups like tert-butyl (tBu) significantly mitigates this, the risk is not entirely eliminated, especially in sensitive sequences.[7]

  • Peptide Aggregation: Sequences rich in Ser and Thr are prone to forming extensive networks of inter-chain hydrogen bonds. This can lead to on-resin aggregation, where the peptide chains collapse and become insoluble.[4] Aggregation can physically block reagents from accessing the N-terminal Fmoc group, leading to incomplete deprotection and resulting in deletion sequences in the final product.[4]

  • Side Reactions with Dibenzofulvene (DBF): Although the deprotection base (e.g., piperidine) is intended to scavenge the reactive DBF intermediate, incomplete scavenging can allow DBF to form adducts with nucleophilic side chains.[9] While less common, the hydroxyl groups of Ser, Thr, and Tyr could potentially react, leading to impurities. The use of efficient scavenging conditions is therefore critical.

Beta_Elimination

Caption: Base-catalyzed β-elimination of a serine residue.

Comparative Analysis of Fmoc Deprotection Cocktails

The choice of the deprotection reagent and its concentration is a critical parameter that can be tuned to mitigate the risks associated with hydroxy amino acids. While 20% piperidine in N,N-dimethylformamide (DMF) is the historical standard, several alternatives offer distinct advantages.

Reagent CocktailCompositionRecommended Use Cases & InsightsAdvantagesDisadvantages
Standard Piperidine 20% (v/v) Piperidine in DMF or NMPGeneral-purpose deprotection for most peptide sequences.[1]Well-established, effective, and reliable for routine synthesis.Can be too harsh for sensitive sequences, potentially leading to β-elimination or aspartimide formation.[3]
Low-Concentration Piperidine 5-10% (v/v) Piperidine in DMF or NMPFor peptides known to be sensitive to base-catalyzed side reactions.Milder conditions reduce the risk of side reactions.May require longer reaction times or repeated treatments to ensure complete deprotection, which can be a trade-off.
4-Methylpiperidine (4-MP) 20% (v/v) 4-MP in DMF or NMPA direct, non-controlled substance replacement for piperidine.[1]Efficacy is equivalent to piperidine. Not a controlled substance, simplifying procurement and handling.[1]Similar to piperidine, may not be ideal for highly sensitive sequences without optimization.
DBU/Piperazine 2% (v/v) DBU + 5% (v/v) Piperazine in DMF or NMPFor rapid deprotection, especially in aggregation-prone sequences.[10][11]Extremely fast and efficient, can disrupt aggregation. Piperazine acts as an effective DBF scavenger.[11]DBU is a very strong, non-nucleophilic base; its use requires careful optimization to avoid increasing side reactions like racemization.[12]
DBU/Piperazine with Additive 2% DBU + 5% Piperazine + 1% Formic Acid in DMFFor sequences prone to both aggregation and aspartimide formation.The formic acid additive tempers the strong basicity of DBU, suppressing side reactions while maintaining high deprotection efficiency.[10]Requires careful preparation of the cocktail.
Piperazine 6-20% (v/v) Piperazine in DMFA milder alternative for very sensitive peptides, including some glycopeptides and phosphopeptides.Less basic than piperidine, significantly reducing base-catalyzed side reactions.[8]Slower deprotection kinetics compared to piperidine, may require longer reaction times.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for Fmoc deprotection. It is crucial to use high-quality, peptide-synthesis-grade solvents and reagents for optimal results.

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine

This protocol is suitable for robust peptide sequences that are not particularly prone to aggregation or base-catalyzed side reactions.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3x the volume of the resin) for 1 minute, then drain. Repeat this wash step twice.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 15-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

Protocol 2: Optimized Rapid Deprotection for Aggregation-Prone Sequences

This protocol utilizes a DBU/piperazine cocktail for fast and efficient deprotection, which can be particularly effective at disrupting on-resin aggregation.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (v/v) piperazine in DMF or NMP (prepare fresh)

  • SPPS reaction vessel

  • Inert gas

Procedure:

  • Resin Swelling & Washing: Follow steps 1 and 2 from Protocol 1.

  • First Deprotection: Add the DBU/piperazine deprotection solution to the resin. Agitate for 1-2 minutes at room temperature.[11]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperazine solution. Agitate for another 1-2 minutes.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF or NMP (at least 7 times, 1 minute each) to remove all traces of the deprotection reagents and byproducts.

  • Confirmation: A Kaiser test is highly recommended to ensure complete deprotection, especially with the shortened reaction times.

Experimental_Workflow

Caption: General experimental workflow for Fmoc deprotection in SPPS.

Conclusion and Best Practices

The successful synthesis of peptides containing hydroxy amino acids using Fmoc chemistry hinges on a careful balance between ensuring complete deprotection and minimizing base-mediated side reactions. While standard 20% piperidine protocols are effective for many sequences, researchers must be prepared to adapt their strategies for challenging peptides, particularly those rich in Ser and Thr.

Key Recommendations:

  • Side-Chain Protection: Always use side-chain protected hydroxy amino acids (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH) to prevent O-acylation during the coupling step.[7][13]

  • Monitor Deprotection: For aggregation-prone sequences, monitor the deprotection reaction by UV-Vis spectroscopy of the DBF-adduct in the filtrate to ensure the reaction goes to completion.

  • Consider Milder Conditions: If side reactions are observed, switch to a milder deprotection cocktail, such as a lower concentration of piperidine or a piperazine-based solution.

  • Optimize for Speed: For sequences prone to aggregation, a rapid deprotection protocol using a DBU/piperazine mixture can be highly effective at improving yields by minimizing contact time and disrupting secondary structures.[10][11]

  • Thorough Washing: Regardless of the deprotection reagent used, extensive washing with DMF or NMP after deprotection is critical to remove all traces of base and byproducts that could interfere with the subsequent coupling step.

By understanding the underlying chemistry and strategically selecting the appropriate deprotection conditions, researchers can successfully navigate the challenges posed by hydroxy amino acids and achieve the synthesis of high-purity peptides for their research and development endeavors.

References

  • Benchchem. (n.d.). A Comparative Guide to the Coupling Reactions of Fmoc-Ser(Ac)-OH in Peptide Synthesis.
  • Benchchem. (n.d.). Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols.
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425.
  • Hartrampf, N., et al. (2020). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Benchchem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • eScholarship.org. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys.
  • Góngora-Benítez, M., et al. (2013).
  • Rao, C. S., et al. (2009). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. Advances in Experimental Medicine and Biology, 611, 585-591.
  • Perera, N., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
  • Wade, J. D., & Sheppard, R. C. (1993). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis.
  • Benchchem. (n.d.). How to improve the yield of long peptides containing multiple serines.
  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Sci-Hub.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
  • F. Z. Galin, et al. (2017). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Houben-Weyl. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups.
  • Zinieris, N., et al. (2005). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • Wipf, P., & Kunz, H. (2004). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
  • Nagy, G., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Høeg-Jensen, T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Coin, I., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Parvez, S., et al. (2016). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PubMed Central.
  • Shen, M., et al. (2003). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Analytical Biochemistry, 322(2), 168-176.
  • Acosta, G. A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group.
  • Góngora-Benítez, M., et al. (2013).
  • Google Patents. (n.d.). US20100184952A1 - Method for selective removal of dibenzofulvene derivative.
  • European Patent Office. (2011).
  • ResearchGate. (n.d.). A convenient and scaleable procedure for removing the Fmoc group in solution.

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Application Notes & Protocols for the Synthesis of Peptidomimetics Incorporating Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the incorporation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (Fmoc-AHMHA) into peptide sequences to generate advanced peptidomimetics. Fmoc-AHMHA is a crucial building block, serving as a protected form of (3S,4S)-statine, a non-canonical amino acid that is a cornerstone of many potent aspartic protease inhibitors.[1][2] This guide elucidates the underlying chemical principles, addresses the unique synthetic challenges posed by its structure—namely steric hindrance and the presence of a secondary hydroxyl group—and provides detailed, field-proven protocols for both solid-phase and solution-phase synthesis.

Introduction: The Significance of Fmoc-AHMHA in Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages as therapeutic agents, including enhanced metabolic stability and improved oral bioavailability.[3] Within this class of molecules, those containing statine and its analogues are of paramount importance. Statine, or 4-amino-3-hydroxy-6-methylheptanoic acid, is a key component of pepstatin, a naturally occurring and potent inhibitor of aspartic proteases like pepsin and renin.[1]

The inhibitory power of statine-containing peptides stems from the (3S)-hydroxyl group, which acts as a non-hydrolyzable transition-state analogue of the tetrahedral intermediate formed during amide bond hydrolysis by aspartic proteases. This structural mimicry allows for tight binding to the enzyme's active site, leading to potent inhibition. This compound is the N-Fmoc protected synthon corresponding to the statine core, making it an indispensable tool for the rational design of protease inhibitors targeting diseases such as hypertension, HIV/AIDS (HIV protease), and Alzheimer's disease (β-secretase).

Key Structural Features & Synthetic Challenges

The successful incorporation of Fmoc-AHMHA into a peptide sequence requires careful consideration of its unique structural characteristics:

  • Steric Hindrance: The isobutyl group adjacent to the stereogenic centers, combined with the bulky Fmoc protecting group, presents significant steric hindrance. This can slow down coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[4][5]

  • Secondary Hydroxyl Group: The C3-hydroxyl group is a reactive functionality. While less nucleophilic than a primary alcohol, it can still undergo undesirable side reactions, most notably O-acylation, during the activation of the C-terminal carboxyl group of the subsequent amino acid being coupled.[6] This necessitates a strategic decision regarding its protection.

cluster_MOL This compound mol steric Steric Hindrance (Isobutyl & Fmoc) hydroxyl Reactive Secondary -OH Group fmoc_amine Fmoc-Protected Amine carboxyl Carboxylic Acid (Activation Site)

Figure 1: Key structural features of Fmoc-AHMHA.

Strategic Considerations for Synthesis

To Protect or Not to Protect? The Hydroxyl Group Dilemma

A critical decision in synthesizing statine-containing peptides is whether to protect the side-chain hydroxyl group. Both approaches have been investigated and have distinct advantages and disadvantages.[2]

  • Unprotected Strategy: Incorporating Fmoc-AHMHA with a free hydroxyl group simplifies the overall synthesis by avoiding additional protection and deprotection steps. However, it carries the risk of O-acylation, especially when using highly reactive coupling reagents or during prolonged coupling times. The use of carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) without a catalyst is often preferred in this strategy to minimize side reactions.[7]

  • Protected Strategy: Protecting the hydroxyl group, typically as a tert-butyldimethylsilyl (TBDMS) or tert-butyl (tBu) ether, completely prevents O-acylation, ensuring a cleaner synthesis.[2][6] The tBu group is particularly advantageous in standard Fmoc/tBu chemistry as it is cleaved simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[6] The TBDMS group offers an orthogonal protection scheme, as it can be removed with fluoride sources, but adds complexity. The main drawback of this approach is the need for additional synthetic steps to prepare the protected building block.

Recommendation: For routine synthesis of complex or long peptides where reaction efficiency and purity are paramount, the protected hydroxyl strategy (Fmoc-AHMHA(OtBu)-OH) is recommended. For shorter sequences or when the protected building block is unavailable, the unprotected strategy can be successful with careful selection of coupling conditions.

Overcoming Steric Hindrance: Coupling Reagent Selection

Standard coupling conditions may be insufficient for achieving high yields when incorporating sterically hindered residues like Fmoc-AHMHA.[4] The choice of coupling reagent is therefore critical for driving the reaction to completion and minimizing racemization.

Coupling Reagent ClassExamplesRecommended for AHMHA?Rationale & Causality
Carbodiimides DCC, DICYes (with caution) DIC is useful, especially for unprotected AHMHA, as the resulting urea byproduct is soluble.[7] Often used with additives like Oxyma Pure or HOBt to increase efficiency and suppress racemization.[7]
Aminium/Uronium Salts HBTU, TBTU, HCTUYes (Recommended) These reagents form highly reactive OBt or O-6-ClBt active esters in situ. HCTU is known for its high reactivity and is a good choice for difficult couplings.
Phosphonium Salts PyBOP, PyAOPYes (Highly Recommended) PyAOP is particularly effective for coupling sterically demanding amino acids due to the formation of highly reactive OAt esters, which benefit from anchimeric assistance from the pyridine nitrogen, accelerating the reaction.
Immonium/COMU COMUYes (Highly Recommended) COMU incorporates the Oxyma Pure leaving group, making it a very efficient and safer alternative to HOBt/HOAt-based reagents. It demonstrates coupling efficiencies comparable to HATU and is well-suited for hindered residues.[7]

Recommendation: For the most efficient coupling of Fmoc-AHMHA, especially when it is the N-terminal residue being acylated, high-reactivity reagents such as PyAOP, HCTU, or COMU are the preferred choice.

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis using Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, which is repeated for each amino acid in the sequence.

Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF or DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next Amino Acid (Fmoc-AA-OH, Reagent, Base) Wash1->Couple Standard Residue Couple_AHMHA 4a. Couple Fmoc-AHMHA (Use PyAOP/COMU, Double Couple) Wash1->Couple_AHMHA Special Residue Wash2 5. Wash (DMF) Couple->Wash2 Couple_AHMHA->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect  More residues Final Final Peptide-Resin Repeat->Final  Sequence complete Cleave 6. Cleavage & Deprotection (TFA Cocktail) Final->Cleave End Purified Peptidomimetic Cleave->End

Figure 2: General workflow for Fmoc-based SPPS.
Protocol: Incorporation of Fmoc-AHMHA(OtBu)-OH via SPPS

This protocol assumes the use of a tert-butyl protected hydroxyl group and a high-efficiency coupling reagent.

Materials:

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

  • Fmoc-AHMHA(OtBu)-OH

  • Other required Fmoc-amino acids with tBu-type side chain protection[8]

  • Coupling Reagent: COMU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[9]

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.[10]

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. This two-step process ensures complete removal of the Fmoc group.[9]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling of Fmoc-AHMHA(OtBu)-OH: a. In a separate vial, pre-activate the amino acid. Dissolve Fmoc-AHMHA(OtBu)-OH (3 eq, 0.3 mmol), COMU (3 eq, 0.3 mmol), in DMF. b. Add DIEA (6 eq, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. Causality Note: A longer coupling time is used to overcome the steric hindrance of the AHMHA residue. e. Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, drain the vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a terminal Fmoc deprotection (Step 2). b. Wash the resin with DMF, followed by DCM, and dry under vacuum. c. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.

Concluding Remarks

The successful synthesis of peptidomimetics containing this compound is a highly achievable goal that opens avenues for the development of potent protease inhibitors. The primary challenges of steric hindrance and potential side-chain reactivity can be effectively managed through the strategic use of hydroxyl-protected derivatives and the application of modern, high-efficiency coupling reagents. The protocols detailed in this guide provide a robust framework for researchers to incorporate this valuable building block into their drug discovery programs, paving the way for novel therapeutics.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-grounded.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Coin, I., Beyermann, M., & Bienert, M. (n.d.). Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis. (n.d.).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Sigma-Aldrich.
  • Rich, D. H., Sun, E. T., & Boparai, A. S. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Journal of Medicinal Chemistry, 22(5), 577-579.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-grounded.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Fmoc Solid-Phase Peptide Synthesis. (2024). Methods in Molecular Biology, 2821, 33-55.
  • Van der Veken, P., De Wit, T., Tourwé, D., & Augustyns, K. (2006). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks.
  • This compound. (n.d.). precisionFDA.
  • Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.
  • Gotor-Fernández, V., & Gotor, V. (2019).
  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. (n.d.). PMC - PubMed Central.
  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. (2023, January 19). eScholarship.org.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). NIH.
  • 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

Sources

Application Notes and Protocols: Cleavage Cocktail Optimization for Peptides with Acid-Labile Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Final Step in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences with high fidelity. The final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that ultimately determines the yield and purity of the final product. This process, typically achieved through treatment with a strong acid like trifluoroacetic acid (TFA), presents a significant challenge, especially for peptides containing amino acids with acid-labile side-chain protecting groups.[1]

During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[2][3][4] These electrophilic species can readily modify sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine, leading to a heterogeneous mixture of undesired side products.[2][5] Therefore, the careful design and optimization of the cleavage cocktail, a mixture of a strong acid and various "scavengers," is paramount to preserving the integrity of the synthesized peptide.

This comprehensive guide provides an in-depth exploration of cleavage cocktail optimization for peptides with acid-labile side chains. We will delve into the underlying chemistry, provide detailed protocols for standard and optimized cleavage, and offer a troubleshooting guide to address common challenges.

The Chemistry of Cleavage: A Delicate Balance of Deprotection and Scavenging

The cleavage process in Fmoc-based SPPS is an acid-catalyzed reaction that simultaneously removes the peptide from the resin and cleaves the acid-labile side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is the most commonly used acid for this purpose.[1][6]

The fundamental mechanism involves the protonation of the linker and the side-chain protecting groups, leading to the formation of carbocations. For instance, the widely used tert-butyl (tBu) protecting group generates a tert-butyl cation upon cleavage.[7] While essential for deprotection, these carbocations are highly reactive and can cause deleterious side reactions.[2]

This is where scavengers play a crucial role. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations, preventing them from modifying the peptide.[2][8] The choice and concentration of scavengers are critical and depend on the specific amino acid composition of the peptide.

Visualizing the Cleavage and Scavenging Process

The following diagram illustrates the general mechanism of TFA-mediated cleavage and the protective role of scavengers.

Cleavage_Mechanism cluster_resin Peptide on Solid Support cluster_products Cleavage Products Peptide_Resin Peptide-Linker-Resin (with Protecting Groups) Cleaved_Peptide Free Peptide Peptide_Resin->Cleaved_Peptide TFA Cleavage Carbocations Reactive Carbocations (from Protecting Groups) Peptide_Resin->Carbocations TFA Cleavage TFA TFA (H⁺) Scavengers Scavengers (e.g., TIS, H₂O, EDT) Scavenged_Carbocations Trapped Carbocations Carbocations->Scavenged_Carbocations Trapped by Scavengers

Caption: General workflow of peptide cleavage and the role of scavengers.

Optimizing the Cleavage Cocktail: A Tailored Approach

A "one-size-fits-all" cleavage cocktail is often insufficient for ensuring high purity, especially for complex peptides. The optimal cocktail composition is highly dependent on the peptide's sequence and the specific acid-labile protecting groups present.

Common Acid-Labile Protecting Groups and Associated Challenges

The following table summarizes common acid-labile protecting groups and the challenges they pose during cleavage, necessitating specific scavenger strategies.

Amino AcidProtecting GroupAbbreviationCleavage Challenges & Side ReactionsRecommended Scavengers
ArgininePentamethylchromane-6-sulfonylPmcSlow cleavage, requires extended reaction times.[5][9]Thioanisole, EDT
Arginine2,2,5,7,8-Pentamethyl-dihydrobenzofuran-5-sulfonylPbfGenerally more labile than Pmc, but can still be slow to cleave in Arg-rich sequences.[10]Thioanisole, EDT
Arginine4-Methoxy-2,3,6-trimethyl-benzenesulfonylMtrVery acid-stable, requiring prolonged cleavage times (up to 24 hours).[5][9]Thioanisole, EDT, TMSBr[11]
Asparagine/GlutamineTritylTrtCan be sluggish to deprotect, especially at the N-terminus.[5]Triisopropylsilane (TIS)
CysteineTritylTrtReversible cleavage can lead to incomplete deprotection. Prone to oxidation and S-alkylation.[12][13]TIS, 1,2-Ethanedithiol (EDT)
CysteineAcetamidomethylAcmGenerally stable to TFA, used for orthogonal protection strategies.[14]Not cleaved by TFA
HistidineTritylTrtAcid labile, requires efficient scavenging of the trityl cation.[15]TIS
Methionine-MetProne to oxidation to methionine sulfoxide and S-alkylation.[2][16]Thioanisole, Dimethylsulfide (DMS), Ammonium Iodide[17][18]
Tryptophantert-ButoxycarbonylBocThe Boc group is removed during cleavage, but the indole side chain is highly susceptible to alkylation.[2][5]TIS, EDT, Water
TryptophanFormylForCan be removed with a base or specific acidic conditions.[19][20]HF-Me2S-p-thiocresol-p-cresol[19]
Tyrosinetert-ButyltBuThe phenolic hydroxyl group is susceptible to alkylation if deprotection is incomplete.Phenol, Water
A Selection of Optimized Cleavage Cocktails

Based on extensive research and empirical data, several optimized cleavage cocktails have been developed for specific applications. The following table provides a selection of commonly used cocktails.

Reagent NameComposition (v/v or w/w)Target Peptides & Applications
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISFor most peptides without highly sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA general-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[21]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% Water, 2% TISUseful for peptides with trityl-based protecting groups, avoids odorous thiols.[17]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent methionine oxidation.[17][18]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides with sulfonyl-protected arginine residues.[22]
Decision-Making Workflow for Cocktail Selection

The selection of an appropriate cleavage cocktail is a critical decision. The following flowchart provides a logical pathway for choosing an optimized cocktail based on the peptide sequence.

Cocktail_Selection Start Start: Analyze Peptide Sequence Sensitive_Residues Contains Cys, Met, or Trp? Start->Sensitive_Residues Arg_Rich Contains multiple Arg(Pbf/Pmc)? Sensitive_Residues->Arg_Rich No Reagent_K Use Reagent K or similar (TFA/Phenol/H₂O/Thioanisole/EDT) Sensitive_Residues->Reagent_K Yes Standard_Cocktail Use Standard Cocktail (TFA/H₂O/TIS) Arg_Rich->Standard_Cocktail No Reagent_R Use Reagent R (TFA/Thioanisole/EDT/Anisole) Arg_Rich->Reagent_R Yes End Proceed to Cleavage Standard_Cocktail->End Met_Present Contains Met? Reagent_K->Met_Present Reagent_R->End Reagent_H Consider Reagent H to prevent Met oxidation Met_Present->Reagent_H Yes Met_Present->End No Reagent_H->End

Caption: Decision tree for selecting an optimized cleavage cocktail.

Experimental Protocols

Protocol 1: Standard Cleavage of a Simple Peptide

This protocol is suitable for peptides that do not contain highly sensitive residues like Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with DMF followed by DCM to remove residual base. Dry the resin under high vacuum for at least 4 hours.[9]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. Standard cleavage times are typically 2-4 hours.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the combined filtrate to a 10-fold excess of cold MTBE to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold MTBE two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Cleavage of a Tryptophan-Containing Peptide

This protocol is designed to minimize alkylation of the sensitive indole side chain of tryptophan.

Materials:

  • Trp-containing peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Cold methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1. The use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to protect the indole side chain until the final cleavage.[5][9]

  • Cleavage Reaction:

    • Suspend the resin in Reagent K (10-40 mL per gram of resin).[21]

    • Stir the mixture at room temperature for 1.5 to 2.5 hours.[21] Peptides with multiple arginine residues may require longer deprotection times.[21]

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise during peptide cleavage. This guide addresses common issues and provides potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield - Incomplete cleavage from the resin. - Residual solvent diluting the TFA.[2] - Peptide precipitation during cleavage.- Extend the cleavage time. - Ensure the resin is thoroughly dried before adding the cleavage cocktail.[2] - Use a larger volume of cleavage cocktail.
Incomplete Deprotection - Insufficient cleavage time, especially for Arg(Pmc/Mtr).[2][9] - Inefficient cleavage cocktail for the specific protecting groups.- Increase the cleavage duration and monitor deprotection by HPLC.[5] For peptides with multiple arginines, cleavage times may need to be extended significantly.[10][23] - For difficult-to-remove groups like Arg(Mtr), consider a stronger acid system or a two-step cleavage protocol.[5][24]
Alkylation of Tryptophan - Insufficient scavenging of carbocations.[2][4][25]- Use a cleavage cocktail containing effective scavengers like TIS and EDT (e.g., Reagent K).[21] - The use of Fmoc-Trp(Boc) during synthesis is strongly recommended.[5][9]
Oxidation of Methionine - Exposure to oxidative species during cleavage.[2][16]- Use a cleavage cocktail specifically designed to prevent Met oxidation, such as Reagent H, which contains reducing agents like ammonium iodide and DMS.[17][18]
Disulfide Bond Formation (Cys) - Oxidation of free thiol groups upon deprotection.- Include a reducing agent like EDT or Dithiothreitol (DTT) in the cleavage cocktail to maintain the reduced state of cysteine.[8][12]
Reattachment of Peptide to Resin - Reaction of the cleaved peptide with the resin linker, particularly with Trp-containing peptides on certain resins.[5]- Use a cocktail with efficient scavengers for the linker-derived cations (e.g., TIS).[5]

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide Research, 8(5), 298–300. Retrieved from [Link]

  • Nishiyama, Y., & Han, Y. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 567-573. Retrieved from [Link]

  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (3), 107-108. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lukszo, J., & Patterson, D. (1993). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 42(6), 539-46. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. International journal of peptide and protein research, 34(4), 262–267. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (3), 165-166. Retrieved from [Link]

  • Organic Process Research & Development. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides?. Retrieved from [Link]

  • Yajima, H., Fujii, N., Kuno, S., Nomizu, M., Akaji, K., & Shono, F. (1985). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & pharmaceutical bulletin, 33(9), 4106-4109. Retrieved from [Link]

  • ResearchGate. (2025). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research : official journal of the American Peptide Society, 53(5), 548–553. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

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Application Note: Advanced HPLC Strategies for the Analysis of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and target specificity. However, these structural modifications introduce significant analytical challenges, rendering standard high-performance liquid chromatography (HPLC) methods inadequate. The altered physicochemical properties—including hydrophobicity, charge state, and stereochemistry—necessitate a bespoke approach to method development.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust, accurate, and reliable analytical HPLC methods for peptides containing UAAs. We will explore the causal relationships behind experimental choices in column chemistry, mobile phase composition, and detection, supported by detailed protocols and field-proven insights.

The Analytical Challenge of Unnatural Peptides

Peptides containing UAAs bridge the gap between small molecules and large biomolecules, exhibiting unique chromatographic behaviors.[2] Unlike their natural counterparts, the properties of these peptides cannot be predicted solely based on the 20 proteinogenic amino acids. The inclusion of a UAA can dramatically alter the peptide's:

  • Hydrophobicity: Highly fluorinated or bulky aliphatic UAAs can cause extreme retention on reversed-phase columns, while polar or zwitterionic UAAs may lead to poor retention.

  • Charge and pKa: UAAs with novel acidic or basic functional groups alter the peptide's overall charge profile, significantly impacting retention time and peak shape.[2]

  • Conformation: The unique stereochemistry or steric bulk of a UAA can induce secondary structures that affect interactions with the stationary phase.

  • Chirality: The presence of D-amino acids or other non-standard stereoisomers requires specialized chiral separation techniques for accurate purity assessment.[3][4]

A systematic, multi-parameter screening approach is therefore paramount for developing a method that can accurately resolve the target peptide from synthesis-related impurities like deletion sequences, incompletely deprotected species, or diastereomers.[1][5]

Strategic Method Development

A successful analytical method is built upon a logical and systematic optimization of key chromatographic parameters. The following workflow outlines a robust strategy for tackling the analysis of novel peptides containing UAAs.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Peptide_Char Characterize Peptide - Hydrophobicity (GRAVY score) - pI & Charge - Chirality Column_Screen Column Screening - C18 (Start) - C8, Phenyl (Hydrophobic) - HILIC (Hydrophilic) - Chiral (Stereoisomers) Peptide_Char->Column_Screen Select Columns MP_Screen Mobile Phase Screening - 0.1% TFA (UV) - 0.1% Formic Acid (MS) Column_Screen->MP_Screen Select Modifiers Gradient_Opt Gradient Optimization - Start with shallow gradient (e.g., 1-2% B/min) - Focus gradient around elution zone MP_Screen->Gradient_Opt Run Initial Gradient Temp_Opt Temperature Optimization - Screen 30-60°C - Improves peak shape for hydrophobic/large peptides Gradient_Opt->Temp_Opt Decision Peak Shape & Resolution OK? Temp_Opt->Decision Decision->Gradient_Opt No, Refine Gradient/ Temp/Modifier Validation Method Validation - Specificity, Linearity - Precision, Accuracy - System Suitability Decision->Validation Yes Analysis Final Analysis - Purity Assessment - Impurity Profiling Validation->Analysis

Caption: A systematic workflow for HPLC method development for peptides with UAAs.

Column Selection: The Foundation of Separation

The choice of stationary phase is the most critical factor in achieving selectivity. While a C18 column is the universal starting point for peptide analysis, the unique nature of UAAs often requires exploring alternatives.[1][6][7]

  • Mechanism: Reversed-phase chromatography (RPC) separates peptides based on hydrophobicity. The non-polar stationary phase (e.g., C18, C8) interacts with hydrophobic amino acid side chains. Peptides are eluted by increasing the concentration of an organic solvent like acetonitrile.[6]

  • Expert Insight: The "carbon load" and end-capping of a column can significantly affect selectivity for peptides. A higher carbon load generally provides more retention for hydrophobic molecules. For peptides containing UAAs, subtle differences in stationary phase chemistry can be exploited to resolve closely eluting impurities.[8]

Table 1: HPLC Column Selection Guide for Unnatural Peptides

Stationary PhasePrimary InteractionIdeal ForRationale & Causality
C18 (Octadecyl) HydrophobicGeneral-purpose screening, peptides of 5-50 amino acids.[7]The industry standard, offering robust retention for a wide range of peptide polarities. A good starting point for all method development.
C8 (Octyl) HydrophobicHighly hydrophobic or large (>30 aa) peptides.[7][9]Reduced hydrophobicity compared to C18, which can decrease excessive retention, improve peak shape, and reduce analysis time for "sticky" peptides.
Phenyl-Hexyl π-π Interactions, HydrophobicPeptides rich in aromatic UAAs.[8][9]The phenyl groups provide an alternative selectivity mechanism (π-π stacking) that can resolve peptides unresolved on standard alkyl phases.
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on the stationary phase surface.Highly polar, charged, or glycosylated peptides.[10][11][12]Orthogonal to reversed-phase. It effectively retains polar peptides that elute in the void volume on a C18 column.[10][13]
Chiral Stationary Phases (CSPs) Enantioselective (e.g., H-bonding, steric hindrance)Peptides containing stereoisomers (D-amino acids, allo-forms).[3][14]Essential for confirming chiral purity and separating diastereomeric impurities that are often inseparable on achiral columns.[4][15]
Mobile Phase Optimization: Driving Selectivity and Peak Shape

The mobile phase composition directly influences peptide ionization, retention, and peak shape.

  • Organic Solvent: Acetonitrile is the preferred organic solvent for peptide analysis due to its low viscosity and UV transparency.[2] For extremely hydrophobic peptides, stronger solvents like isopropanol can be added to the mobile phase to facilitate elution.[16]

  • Ion-Pairing Agents: These additives are crucial for achieving sharp, symmetrical peaks. They work by forming a neutral ion-pair with charged residues on the peptide, minimizing undesirable secondary interactions with the silica backbone of the column.[17]

Table 2: Comparison of Common Ion-Pairing Agents

AgentConcentrationProsConsBest Use Case
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing, leads to sharp peaks and good resolution.[7][18]Causes significant ion suppression in mass spectrometry.[1][19][20]UV-based analysis and purification. The gold standard for routine purity assessment.[7]
Formic Acid (FA) 0.1%Highly volatile and MS-compatible, causing minimal ion suppression.[7]Weaker ion-pairing agent, may result in broader peaks compared to TFA.[19]LC-MS analysis. Essential for confirming molecular weight and identifying impurities.[1]
Heptafluorobutyric Acid (HFBA) 0.1%Stronger ion-pairing than TFA, can significantly increase retention of hydrophilic peptides.[21][22]Can be difficult to remove from the column and can cause long-term MS contamination.[21]Difficult separations where TFA fails to provide adequate retention or resolution.
  • pH Control: Mobile phase pH affects the charge state of acidic and basic amino acid residues. Adjusting pH can dramatically alter selectivity and is a powerful tool during method optimization.[2][23]

Temperature Control

Column temperature is a simple yet effective parameter for optimization. Increasing the column temperature (e.g., 40–60°C) can significantly improve the chromatography of peptides, especially those that are large, hydrophobic, or prone to aggregation.[1][17][24]

  • Causality: Higher temperatures reduce the viscosity of the mobile phase, which lowers system backpressure and improves mass transfer kinetics. This leads to sharper peaks and often better resolution.[17][24] It also enhances peptide solubility, which is critical for preventing on-column aggregation of hydrophobic peptides.[17]

Detector Selection

A dual-detector approach provides the most comprehensive analytical data.

  • UV-Vis / Diode Array Detector (DAD): This is the workhorse for quantification.[25] Detection at 214 nm measures the peptide backbone amide bonds, providing a general response for all peptides.[8] Detection at 280 nm is specific for aromatic residues (Trp, Tyr, Phe) and any aromatic UAAs. A DAD provides spectral data, which is useful for assessing peak purity.[25]

  • Mass Spectrometry (MS): MS detection is indispensable for confirming the identity of the main peptide peak and for characterizing impurities.[6][26] High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to determine the elemental composition of impurities, aiding in their structural elucidation.[27] The combination of UV for quantification and MS for identification is the most robust approach for purity assessment.[26][27]

Detailed Experimental Protocols

The following protocols provide a validated starting point for method development. They should be adapted based on the specific properties of the peptide being analyzed.

Protocol 1: General Screening Method for Unnatural Peptides (LC-UV/MS)

This protocol is designed as a starting point to determine the approximate retention time and chromatographic behavior of a novel peptide.

1. Sample Preparation: a. Accurately weigh ~1 mg of the lyophilized peptide. b. Dissolve the peptide in Mobile Phase A (or a solvent with minimal organic content, like 5% acetonitrile in water) to a final concentration of 1 mg/mL.[1] c. Vortex until fully dissolved. If solubility is poor, sonication or the addition of a small amount of organic solvent (e.g., acetonitrile or DMSO) may be necessary. d. Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.[1][28]

2. HPLC System and Conditions:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution, equipped with a column thermostat and a DAD/UV and MS detector.[1][7]
  • Column: Start with a high-purity silica C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size for UHPLC; 4.6 x 150 mm, <5 µm for HPLC).
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[7]
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[7]
  • Flow Rate: 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.
  • Column Temperature: 40°C.[1]
  • Injection Volume: 5 µL.
  • UV Detection: 214 nm & 280 nm.[1]

3. Chromatographic Gradient (Screening):

  • A broad gradient is used to ensure the elution of peptides with a wide range of hydrophobicities.[7]
Time (min)% Mobile Phase B
0.05
20.060
22.095
25.095
25.15
30.05

4. Data Analysis: a. Integrate all peaks in the UV chromatogram at 214 nm. b. Calculate the purity of the main peak as a percentage of the total integrated peak area.[1] c. Analyze the MS data to confirm the molecular weight of the main peak ([M+H]⁺, [M+2H]²⁺, etc.). d. Examine the masses of impurity peaks to hypothesize their origin (e.g., deletion, incomplete deprotection).

Protocol 2: Optimized Method for Highly Hydrophobic Peptides

This protocol is tailored for peptides containing multiple non-polar UAAs that exhibit strong retention or poor peak shape.

1. Sample Preparation: a. Prepare a 1 mg/mL stock in a solvent with higher organic content, such as 50:50 acetonitrile:water or DMSO, then dilute with Mobile Phase A for injection. b. Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Conditions:

  • Column: C8 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm).[9]
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 60°C.[16][24]
  • Injection Volume: 10 µL.
  • UV Detection: 214 nm & 280 nm.

3. Chromatographic Gradient (Optimized):

  • A shallower gradient focused on the elution region identified during screening improves resolution.[2][29]
Time (min)% Mobile Phase B
0.030
25.070
27.095
30.095
30.130
35.030
Protocol 3: HILIC Method for Highly Polar Peptides

This protocol is for polar or charged peptides that are poorly retained in reversed-phase.

1. Sample Preparation: a. Dissolve the peptide to 1 mg/mL directly in a solution mimicking the initial mobile phase (e.g., 90% acetonitrile, 10% water, 0.1% TFA). This is critical to ensure good peak shape. b. Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Conditions:

  • Column: A HILIC column with a neutral, bonded stationary phase (e.g., amide).[12]
  • Mobile Phase A: 0.1% TFA in 95:5 (v/v) acetonitrile:water.
  • Mobile Phase B: 0.1% TFA in 50:50 (v/v) acetonitrile:water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.
  • UV Detection: 214 nm.

3. Chromatographic Gradient (HILIC):

  • In HILIC, the gradient runs from high organic (strong solvent) to high aqueous (weak solvent).
Time (min)% Mobile Phase B
0.00
20.0100
22.0100
22.10
28.00

Troubleshooting and Advanced Insights

Troubleshooting Problem Problem Symptom Cause1 Cause Strong Hydrophobic Interaction Problem:p->Cause1:c Broad or Tailing Peaks Cause2 Cause Poor Solubility / Aggregation Problem:p->Cause2:c Low Recovery / Split Peaks Cause3 Cause Secondary Ionic Interactions Problem:p->Cause3:c Peak Tailing (especially basic peptides) Cause4 Cause Insufficient Retention Problem:p->Cause4:c Elution near Void Volume Sol1 Solution Use C8/Phenyl Column Increase % Organic Use Shallower Gradient Cause1->Sol1:s Sol2 Solution Increase Column Temperature (40-60°C) Dissolve Sample in DMSO/ACN Lower Injection Concentration Cause2->Sol2:s Sol3 Solution Ensure 0.1% TFA or FA is in Mobile Phase Use High Purity Silica Column Cause3->Sol3:s Sol4 Solution Switch to HILIC Mode Use Stronger Ion-Pairing Agent (HFBA) Cause4->Sol4:s

Caption: A logic diagram for troubleshooting common HPLC issues with unnatural peptides.

References

  • Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? Retrieved from [Link]

  • Technology Networks. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • Ronnebaum, M., et al. (2022). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Molecules, 27(15), 4998. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 3(3), 59-71. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 33-53.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 33–53. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Retrieved from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • Gilar, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of separation science, 34(7), 742-52. Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • BOISSAN, M., et al. (2003). Peptide separation by Hydrophilic-Interaction Chromatography: a review.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Fekete, S., et al. (2014). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins.
  • Element Lab Solutions. (n.d.). HPLC Columns for High-Resolution Peptide Maps. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Agilent. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Biovera. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • MicroSolv. (2025). Synthetic Peptide Analyzed with HPLC - AppNote. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Aggregation in SPPS of Peptides Containing Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on sequences incorporating the sterically hindered, β-hydroxy amino acid, Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Our goal is to equip you with the knowledge and practical protocols to successfully synthesize these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS, and why is it a problem?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of secondary structures like β-sheets.[1][2] When peptide chains aggregate, the N-terminus can become sterically hindered and inaccessible for subsequent coupling and deprotection reactions.[1] This can result in a number of issues, including low yields, truncated or deletion sequences, and significant challenges in the purification of the final peptide.[3][4] A visible indicator of on-resin aggregation is the shrinking of the resin beads or a noticeable lack of proper swelling.[1][2]

Q2: Are peptides containing this compound more susceptible to aggregation?

A2: Yes, peptides incorporating this compound can be more prone to aggregation. This is due to a combination of factors. Firstly, this amino acid is a β-hydroxy amino acid, and the hydroxyl group can participate in hydrogen bonding, potentially stabilizing inter-chain interactions that lead to aggregation. Secondly, the bulky side chain of this amino acid can contribute to steric hindrance, making complete solvation of the growing peptide chain more difficult and favoring aggregation. Peptides containing stretches of hydrophobic amino acids are generally more prone to aggregation.[5]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While it is challenging to predict aggregation with absolute certainty, several factors can suggest a higher risk.[2][6] Sequences that are rich in hydrophobic amino acids like Val, Ile, Leu, and Phe are known to be problematic.[1] Additionally, the presence of amino acids that can form strong hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to aggregation.[1] Several online prediction tools can analyze your peptide sequence and provide an estimation of its aggregation potential based on its amino acid composition and hydrophobicity.[7][8]

Q4: What are the initial signs of aggregation during SPPS?

A4: The most common sign of on-resin aggregation is a noticeable decrease in the swelling of the peptide-resin.[2][9] In a manual or batch synthesis setup, the resin bed may appear shrunken.[1] For those using continuous-flow synthesizers, a flattened and broadened UV-Vis monitoring profile during the Fmoc-deprotection step is a strong indicator of aggregation.[10][11] It's important to note that in cases of severe aggregation, standard colorimetric tests for free amines, such as the Kaiser or TNBS test, may yield false negative results.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving aggregation-related issues during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Efficiency or Failed Coupling

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.[3]

  • Mass spectrometry (MS) analysis of a test cleavage reveals the presence of deletion sequences (n-1, n-2, etc.).

  • Significantly reduced yield of the target peptide after cleavage.[3]

Root Cause Analysis: Low coupling efficiency is a direct consequence of peptide chain aggregation, which sterically hinders the N-terminal amine, preventing its reaction with the activated amino acid. The bulky nature of this compound can exacerbate this issue.

Troubleshooting Workflow for Low Coupling Efficiency

G cluster_0 Diagnosis cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Re-synthesis Considerations start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) test_cleavage Perform a small-scale test cleavage and analyze by MS start->test_cleavage double_couple Implement Double Coupling test_cleavage->double_couple If deletion sequences are present increase_time Increase Coupling Time test_cleavage->increase_time If deletion sequences are present increase_conc Increase Reagent Concentration test_cleavage->increase_conc If deletion sequences are present chaotropic Incorporate Chaotropic Salts double_couple->chaotropic If initial interventions fail solvents Modify Solvent System (e.g., 'Magic Mixture') double_couple->solvents If initial interventions fail pseudoproline Introduce Pseudoproline Dipeptides double_couple->pseudoproline If initial interventions fail backbone_prot Utilize Backbone Protection (Dmb/Hmb) double_couple->backbone_prot If initial interventions fail increase_time->chaotropic If initial interventions fail increase_time->solvents If initial interventions fail increase_time->pseudoproline If initial interventions fail increase_time->backbone_prot If initial interventions fail increase_conc->chaotropic If initial interventions fail increase_conc->solvents If initial interventions fail increase_conc->pseudoproline If initial interventions fail increase_conc->backbone_prot If initial interventions fail low_load_resin Switch to a Low-Loading Resin chaotropic->low_load_resin For highly problematic sequences peg_resin Use a PEG-based Resin chaotropic->peg_resin For highly problematic sequences solvents->low_load_resin For highly problematic sequences solvents->peg_resin For highly problematic sequences pseudoproline->low_load_resin For highly problematic sequences pseudoproline->peg_resin For highly problematic sequences backbone_prot->low_load_resin For highly problematic sequences backbone_prot->peg_resin For highly problematic sequences

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Solutions & Protocols:

StrategyDescriptionProtocol
Double Coupling & Increased Reaction Time Repeating the coupling step or extending the reaction time can help drive the reaction to completion, especially for sterically hindered amino acids.[5]1. After the initial coupling reaction, perform a Kaiser or TNBS test. 2. If the test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid for 1-2 hours. 3. Alternatively, for the initial coupling, extend the reaction time to 4-6 hours.
Increased Reagent Concentration Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[12]Prepare the amino acid and coupling reagent solutions at a higher concentration, for example, 0.5 M, to decrease the total volume and increase the probability of molecular interactions.[12]
Use of Chaotropic Agents Chaotropic salts disrupt the hydrogen bonding network that leads to peptide aggregation, thereby improving solvation.[2][5]Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF. Use this solution to wash the resin before the coupling step. Alternatively, add the chaotropic salt directly to the coupling reaction mixture.[5]
Modified Solvent Systems Using more polar aprotic solvents or specialized solvent mixtures can improve the solvation of the growing peptide chain.[13]For difficult couplings, switch from DMF to N-methylpyrrolidone (NMP) or use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at an elevated temperature (e.g., 55°C).[5][13]
Incorporate Pseudoproline Dipeptides Pseudoproline dipeptides introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheet structures.[14][15] They are particularly effective when introduced at regular intervals (e.g., every 6th residue).[5]1. In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide (3 equivalents) and a coupling reagent like HCTU (3 equivalents) in DMF. 2. Add DIPEA (6 equivalents) and add the solution to the deprotected peptide-resin. 3. Allow the reaction to proceed for 1-2 hours. The native serine or threonine residue is regenerated during the final TFA cleavage.
Utilize Backbone Protection (Dmb/Hmb) Incorporating amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen prevents hydrogen bonding and subsequent aggregation.[2]1. Incorporate an Fmoc-AA-(Dmb/Hmb)-OH protected amino acid at strategic positions within the peptide sequence (approximately every 6-7 residues).[2] 2. Couple this modified amino acid using standard coupling protocols. The Dmb/Hmb group is removed during the final TFA cleavage.[2]
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Incomplete removal of the Fmoc group, leading to truncated sequences (n-x).

  • Slow or incomplete deprotection as observed by UV monitoring in automated synthesizers.[16]

Root Cause Analysis: Similar to coupling difficulties, aggregation can shield the Fmoc group, making it inaccessible to the deprotection reagent (piperidine).

Recommended Solutions:

StrategyDescriptionProtocol
Modify Deprotection Reagent Adding a stronger, non-nucleophilic base can enhance the efficiency of Fmoc removal.Add 1,8-Diazabicycloundec-7-ene (DBU) to the 20% piperidine/DMF solution at a final concentration of 2% (v/v). Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[17]
Increase Deprotection Time and Temperature Extending the deprotection time or performing the reaction at a higher temperature can improve the removal of the Fmoc group.1. Increase the deprotection time from the standard 5-10 minutes to 20-30 minutes. 2. If using a microwave peptide synthesizer, perform the deprotection at an elevated temperature (e.g., 75°C) for 3-5 minutes.[1]
Issue 3: Poor Peptide Purity and Difficult Purification

Symptoms:

  • The crude peptide product shows multiple peaks on HPLC, corresponding to deletion sequences and other impurities.

  • The desired peptide is difficult to separate from closely eluting impurities during purification.

Root Cause Analysis: Poor purity is a direct result of the cumulative effects of incomplete coupling and deprotection throughout the synthesis. The resulting deletion sequences often have similar physicochemical properties to the target peptide, making purification challenging.

Proactive Strategies to Enhance Purity:

StrategyDescription
Resin Selection The choice of resin can significantly impact aggregation.
Strategic Incorporation of "Structure-Breaking" Residues Proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence, especially in regions predicted to be aggregation-prone.[2][5][14]

Visualizing the Mechanism of Aggregation and Intervention

G cluster_0 SPPS Cycle without Intervention cluster_1 Intervention Strategies A Growing Peptide Chains on Resin B Inter-chain Hydrogen Bonding A->B C β-Sheet Formation (Aggregation) B->C D Inaccessible N-terminus C->D G Pseudoprolines H Backbone Protection (Dmb/Hmb) I Chaotropic Agents J Optimized Solvents E Incomplete Coupling & Deprotection D->E F Low Yield & Purity E->F K Disruption of H-Bonding G->K H->K L Improved Solvation I->L J->L M Accessible N-terminus K->M L->M N Complete Reactions M->N O High Yield & Purity N->O

Caption: Mechanism of peptide aggregation in SPPS and the points of intervention.

By understanding the underlying causes of aggregation and implementing these targeted troubleshooting strategies, researchers can significantly improve the success rate of synthesizing challenging peptides containing this compound.

References

  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (1993). International Journal of Peptide and Protein Research, 41(3), 284-291. Retrieved January 16, 2026, from [Link]

  • Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. (1996). Tetrahedron Letters, 37(44), 7935-7938. Retrieved January 16, 2026, from [Link]

  • Pseudoproline. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 16, 2026, from [Link]

  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. (2014). Organic Letters, 16(6), 1614-1617. Retrieved January 16, 2026, from [Link]

  • Extending pseudoprolines beyond Ser and Thr. (n.d.). Merck Millipore. Retrieved January 16, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]

  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 165. Retrieved January 16, 2026, from [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. Retrieved January 16, 2026, from [Link]

  • Sequence-dependent aggregation leads to "difficult couplings", which... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2011). Proceedings of the National Academy of Sciences, 108(13), 5219-5224. Retrieved January 16, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved January 16, 2026, from [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering. Retrieved January 16, 2026, from [Link]

  • (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (1994). International Journal of Peptide and Protein Research, 43(2), 163-172. Retrieved January 16, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 16, 2026, from [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry, 21(41), 8345-8353. Retrieved January 16, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]

  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2025, February 12). ChemRxiv. Retrieved January 16, 2026, from [Link]

  • Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology, 64, 27-33. Retrieved January 16, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(6), 20170030. Retrieved January 16, 2026, from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, April 10). PMC. Retrieved January 16, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-13. Retrieved January 16, 2026, from [Link]

Sources

Preventing racemization of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a sterically hindered and epimerization-prone amino acid derivative. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate racemization and achieve high-purity peptide products.

Understanding the Challenge: Racemization of β-Hydroxy α-Amino Acids

This compound, a derivative of allo-isoleucine, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its susceptibility to racemization at the α-carbon. This epimerization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, impacting yield, purity, and ultimately, the biological activity of the final product.[1][2]

The primary mechanism of racemization for Nα-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1][3] The presence of a base, required for the coupling reaction, can then abstract the α-proton from this intermediate, leading to a loss of stereochemical integrity. The steric hindrance from the β-methyl and γ-isopropyl groups, combined with the electronic effects of the β-hydroxyl group, can influence the rate of both coupling and racemization.

Diagram: Racemization Mechanism via Oxazolone Formation

RacemizationMechanism cluster_0 Activation & Oxazolone Formation cluster_1 Racemization cluster_2 Peptide Bond Formation Activated_AA Activated Fmoc-AA-OH (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Base (e.g., DIPEA) abstracts α-proton Peptide_L Desired (L) Peptide Oxazolone->Peptide_L Direct Nucleophilic Attack by Amine (H-Nuc) Peptide_D Epimerized (D) Peptide Enolate->Peptide_D Protonation & Nucleophilic Attack (H-Nuc) Start Fmoc-(2R,3S)-AA-OH Start->Activated_AA Coupling Reagent

Caption: Mechanism of racemization during peptide coupling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of this compound.

Q1: I'm observing a significant amount of a diastereomeric impurity in my crude peptide. How can I confirm it's due to racemization of the (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid residue?

A1: The most direct method is to use analytical techniques that can resolve diastereomers.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution reverse-phase HPLC method is often sufficient to separate the desired peptide from its diastereomer. The epimerized peptide will typically elute as a distinct peak, often closely following or preceding the main product peak.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between diastereomers as they have the same mass, LC-MS is invaluable. The mass spectrum of the impurity peak should match the expected mass of the peptide, confirming it is an isomer and not a deletion or modification.

  • NMR Spectroscopy: For smaller peptides, 2D NMR techniques can be used to assign the stereochemistry of the isoleucine and allo-isoleucine residues.[4]

  • Chiral Amino Acid Analysis: After acid hydrolysis of the purified peptide or the impurity peak, chiral GC or HPLC analysis of the resulting amino acids can definitively identify the presence of D-allo-isoleucine, confirming epimerization.

Q2: What are the most critical factors influencing racemization during the coupling step?

A2: Several factors can significantly impact the extent of racemization. Understanding and controlling these is key to minimizing epimerization.[1][5][6]

  • Choice of Coupling Reagent: The type of activating agent plays a crucial role. Reagents that form highly reactive intermediates can accelerate both the desired coupling and the competing racemization pathway.

  • Base Selection and Stoichiometry: The basicity and steric hindrance of the amine base used are critical.[5][7] Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.[5]

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the resin-bound amine can increase the opportunity for oxazolone formation and subsequent racemization.

  • Temperature: Elevated temperatures, while often used to drive difficult couplings, can also significantly increase the rate of racemization.[8][9]

  • Solvent: The choice of solvent can influence reaction rates and the stability of intermediates.

Q3: Which coupling reagents are recommended to minimize racemization for this amino acid?

A3: For sterically hindered and racemization-prone amino acids, the choice of coupling reagent is paramount. The goal is to achieve efficient activation and rapid coupling to outcompete the rate of racemization.

Coupling Reagent ClassRecommended ReagentsRationale
Carbodiimides DIC/Oxyma Pure®Forms an Oxyma-based active ester which is highly reactive yet less prone to racemization compared to HOBt-based esters.[10][11] The absence of a strong base in the initial activation step is advantageous.
Phosphonium Salts PyAOP, PyBOPGenerally effective for hindered couplings. However, they require a base for activation, which must be chosen carefully.
Uronium/Aminium Salts COMUA third-generation uronium reagent that incorporates Oxyma Pure, offering high coupling efficiency with reduced racemization risk.[7][10][12]
Specialty Reagents DEPBTKnown for its remarkable resistance to racemization, particularly with sensitive amino acids.[7][10][12]

Recommendation: Start with a carbodiimide/additive approach like DIC/Oxyma Pure as it avoids the pre-mixing of the amino acid with a strong base. If coupling is inefficient, move to COMU or DEPBT with a sterically hindered, weaker base.

Q4: What is the best choice of base to use during the coupling step?

A4: The choice of base is as critical as the coupling reagent. The ideal base should be strong enough to facilitate the reaction but sterically hindered and/or weakly basic enough to minimize α-proton abstraction.

BasepKaSteric HindranceRecommendation
N,N-Diisopropylethylamine (DIPEA) ~10.7ModerateUse with caution. While common, its high basicity can increase racemization risk.
N-Methylmorpholine (NMM) ~7.4LowGenerally a better choice than DIPEA due to its lower basicity.[5]
2,4,6-Collidine (TMP) ~7.4HighHighly Recommended. Its high steric hindrance and moderate basicity make it an excellent choice for suppressing racemization.[5][7][13]

Recommendation: For coupling this compound, 2,4,6-Collidine is the preferred base. If using a pre-activation step with a uronium or phosphonium reagent, use collidine instead of DIPEA.

Diagram: Troubleshooting Logic for Racemization

TroubleshootingRacemization cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start High Diastereomeric Impurity Observed Check_Reagents Review Coupling Reagent & Base Start->Check_Reagents Optimize_Reagents Optimize Reagents Check_Reagents->Optimize_Reagents Using DIPEA or highly activating reagent? Check_Conditions Review Reaction Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions High temp or long activation? Optimize_Reagents->Check_Conditions Implement Changes Switch_Base Switch to Collidine or NMM Optimize_Reagents->Switch_Base Switch_Coupling Use DIC/Oxyma or COMU/DEPBT Optimize_Reagents->Switch_Coupling Solution Reduced Racemization Optimize_Conditions->Solution Lower_Temp Couple at 0°C to RT Optimize_Conditions->Lower_Temp Minimize_Activation Minimize pre-activation time Optimize_Conditions->Minimize_Activation

Caption: Troubleshooting workflow for racemization issues.

Recommended Experimental Protocols

The following protocols are designed to minimize racemization during the coupling of this compound.

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This is the recommended starting protocol due to its inherent low-racemization properties.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • This compound (3 eq.)

  • Oxyma Pure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • In a separate vessel, dissolve this compound and Oxyma Pure in DMF.

  • Add the solution from step 3 to the resin.

  • Add DIC to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). If the coupling is slow, the reaction can be allowed to proceed overnight.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling using COMU and Collidine

This protocol is an alternative for particularly difficult couplings where the carbodiimide method may be too slow.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • This compound (3 eq.)

  • COMU (3 eq.)

  • 2,4,6-Collidine (6 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • In a separate vessel, dissolve this compound and COMU in DMF.

  • Add the solution from step 3 to the resin.

  • Add 2,4,6-Collidine to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Note on Temperature: For both protocols, if racemization is still observed, consider performing the coupling step at 0°C. This can be achieved by cooling the reaction vessel in an ice bath. While this will slow down the coupling reaction, it will have a more pronounced effect on reducing the rate of racemization.[10]

References

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • 7.4 Racemization Assays. Thieme. [Link]

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. PubMed. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Sci-Hub. [Link]

  • Fmoc-allo-Ile-OH [251316-98-0]. Aapptec Peptides. [Link]

  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ResearchGate. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. PubMed. [Link]

  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered Fmoc-amino acids into peptide sequences. As Senior Application Scientists, we provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance your coupling efficiency and ensure the integrity of your synthetic peptides.

Introduction: The Challenge of Steric Hindrance

Sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib, α-aminoisobutyric acid) or N-methylated amino acids, are crucial for designing peptides with constrained conformations and improved biological activities. However, their bulky nature significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often resulting in incomplete coupling reactions and the formation of deletion sequences.[1][2] This guide will walk you through the common pitfalls and provide robust solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol is failing for a hindered amino acid. What is the most likely cause?

A1: The primary reason for coupling failure with sterically hindered residues is insufficient activation of the carboxylic acid.[3] Standard carbodiimide reagents like DCC and DIC are often not potent enough for these demanding couplings.[3][4] The bulky side chains physically obstruct the formation of the peptide bond, slowing down the reaction kinetics.

Solution:

  • Upgrade your coupling reagent: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[3] These reagents form highly reactive OAt or OBt esters that can overcome the steric barrier.[3][5]

  • Consider COMU: For a modern, highly efficient, and safer alternative, COMU offers coupling efficiencies comparable or even superior to HATU, with the added benefit of a non-explosive profile.[3][4][6]

Q2: I've switched to HATU, but my coupling is still incomplete. What should I try next?

A2: Even with a potent activator, steric hindrance can slow the reaction rate to a point where standard reaction times are insufficient.[3] Additionally, the choice of solvent and temperature plays a critical role.

Solutions:

  • Increase Reaction Time and Temperature: Extend the coupling time significantly, for example, from the standard 1-2 hours to overnight.[3] Gentle heating can also be beneficial, but must be applied cautiously to minimize racemization.[3][7]

  • Microwave-Assisted SPPS (MA-SPPS): This is a highly effective technique for driving difficult couplings to completion.[2][8] Microwave energy rapidly and uniformly heats the reaction, overcoming the activation energy barrier efficiently and significantly shortening reaction times.[9][10][11]

  • Optimize Your Solvent: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can further impede the coupling reaction.[3][12] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF).[3][13] For particularly stubborn sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[3][14]

Q3: How can I quantitatively assess if my coupling reaction has gone to completion?

A3: Visual colorimetric tests are useful for real-time monitoring, but for a definitive assessment, post-synthesis analysis is required.

Monitoring Methods:

  • Kaiser Test: This is the most common qualitative method for monitoring coupling efficiency in real-time on the resin.[1] A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signaling an incomplete reaction. A negative result (yellow/colorless beads) suggests the coupling is complete.[1]

  • Post-Synthesis Analysis: For a quantitative assessment, the cleaved crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[1][15][16] These techniques can identify and quantify the presence of deletion sequences that lack the desired hindered residue.

Q4: I've heard about "double coupling." When should I use this strategy?

A4: A double coupling protocol is a robust strategy employed to drive a difficult coupling reaction to completion.[1][17] It involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[1] This is particularly effective for overcoming the slow reaction kinetics associated with highly hindered residues like Fmoc-Aib-OH.[1]

When to Use Double Coupling:

  • When incorporating notoriously difficult residues like Aib or N-methylated amino acids.[1][9]

  • When a Kaiser test remains positive after the initial coupling.[1]

  • When synthesizing long or aggregation-prone sequences.[17][18]

Q5: Are there any "ultimate weapons" for extremely hindered couplings where even HATU and double coupling fail?

A5: Yes, for the most challenging cases, such as coupling two adjacent α,α-disubstituted amino acids, more specialized techniques are required.

Advanced Strategies:

  • Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride creates a highly reactive species that can overcome extreme steric hindrance.[3][4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[4][19]

  • Pseudoproline Dipeptides: To circumvent a difficult coupling, a pre-formed dipeptide containing a pseudoproline can be used. This introduces a "kink" in the peptide backbone, disrupting aggregation and facilitating subsequent couplings.[20][21]

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is a critical first step in optimizing the incorporation of sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActivating GroupRelative ReactivityKey Considerations
DCC/DIC -LowOften inefficient for hindered couplings.[3][4]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom.[3][5]
HATU/PyAOP OAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters and anchimeric assistance from the pyridine nitrogen.[3][5]
COMU Oxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive) and better solubility.[3][4][6]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

This protocol is designed to maximize the incorporation of a sterically challenging amino acid.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2 through 5 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.[3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3]

Acyl Fluoride Formation:

  • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH) and a suitable base.[3][4]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

Coupling Reaction:

  • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[3]

Visualizations

Troubleshooting Workflow for Hindered Couplings

TroubleshootingWorkflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) start->reagent double_coupling Perform Double Coupling reagent->double_coupling Still incomplete conditions Optimize Reaction Conditions microwave Use Microwave-Assisted SPPS conditions->microwave solvent Change Solvent (e.g., NMP, DCM/DMF/NMP) conditions->solvent time_temp Increase Time / Temperature conditions->time_temp acyl_fluoride Advanced Strategy: Acyl Fluoride Formation conditions->acyl_fluoride Extreme Case double_coupling->conditions Still incomplete success Coupling Complete (Negative Kaiser Test) microwave->success solvent->success time_temp->success acyl_fluoride->success

Caption: A decision tree for troubleshooting incomplete couplings of sterically hindered amino acids.

Mechanism of Peptide Bond Formation via HATU Activation

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018, January 31). ResearchGate. Retrieved from [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8876–8881. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). LinkedIn. Retrieved from [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). LinkedIn. Retrieved from [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024, January 3). Reaction Chemistry & Engineering. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Using double coupling to improve your peptide synthesis. (2023, January 30). Biotage. Retrieved from [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). Organic Process Research & Development. [Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, April 10). PMC. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Medium. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]

  • Loading protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. (2022, September 20). Synfacts. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]

  • Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.

Sources

Technical Support Center: Managing Incomplete Fmoc Deprotection of β-Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that synthesizing complex peptides can present unique challenges. This guide is dedicated to a particularly nuanced issue: incomplete Nα-Fmoc deprotection of β-hydroxy amino acids such as Serine (Ser) and Threonine (Thr).

Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and resolve these issues in your laboratory.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection

This section provides a systematic approach to identifying and solving incomplete Fmoc deprotection when incorporating β-hydroxy amino acids.

Issue 1: Negative or Weak Kaiser Test After Standard Deprotection

Question: I've just completed the standard 20% piperidine/DMF deprotection step for a Serine or Threonine residue, but the Kaiser test on the resin beads is negative (yellow/colorless) or only faintly blue. What's going on and how do I fix it?

Answer:

A negative or weak Kaiser test is a primary indicator of incomplete Fmoc group removal, meaning the N-terminal primary amine is not free to react in the subsequent coupling step.[1][2] This leads to the formation of deletion sequences, which can be difficult to separate from the target peptide, ultimately reducing yield and purity.[1]

Probable Causes & Solutions

Several factors, often interrelated, can contribute to this problem:

  • Peptide Aggregation: As the peptide chain elongates, it can form stable secondary structures like β-sheets, especially in hydrophobic sequences.[1][2][3] This aggregation can physically block piperidine's access to the Fmoc group. The polar hydroxyl groups of Ser and Thr can sometimes contribute to hydrogen-bonding networks that exacerbate this issue.

  • Steric Hindrance: While Ser and Thr are not as bulky as residues like Valine or Isoleucine, the local peptide sequence can create a sterically hindered environment. If the preceding residues are bulky, they can obstruct the path of the deprotection reagent.[1][4]

  • Suboptimal Reagent Quality or Conditions: The efficiency of the deprotection reaction is highly dependent on the quality of the reagents and the reaction conditions.[1][5]

Logical Flow for Troubleshooting

The following diagram illustrates a systematic workflow for diagnosing and addressing incomplete Fmoc deprotection.

troubleshooting_flow start Weak or Negative Kaiser Test check_reagents Step 1: Verify Reagent Quality & Concentration (20% Piperidine in fresh, amine-free DMF) start->check_reagents kaiser_test_1 Perform Kaiser Test check_reagents->kaiser_test_1 extend_time Step 2: Extend Deprotection Time (e.g., 2 x 10-15 min) kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 stronger_base Step 3: Use a Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) kaiser_test_3 Perform Kaiser Test stronger_base->kaiser_test_3 disrupt_aggregation Step 4: Modify Conditions to Disrupt Aggregation (Elevated temp., different solvent) kaiser_test_4 Perform Kaiser Test disrupt_aggregation->kaiser_test_4 kaiser_test_1->extend_time Test Negative success Proceed to Coupling kaiser_test_1->success Test Positive kaiser_test_2->stronger_base Test Negative kaiser_test_2->success Test Positive kaiser_test_3->disrupt_aggregation Test Negative kaiser_test_3->success Test Positive kaiser_test_4->success Test Positive failure Consult Advanced Troubleshooting (FAQ) kaiser_test_4->failure Test Negative

Caption: A step-by-step workflow for troubleshooting incomplete Fmoc deprotection.

Recommended Actions & Protocols
Action Tier Recommendation Rationale & Key Considerations Relevant Protocol
Tier 1: Standard Optimization Extend Deprotection Time & Ensure Reagent Quality The kinetics of Fmoc removal can be slow in certain sequences.[6] Using fresh, high-quality 20% piperidine in amine-free DMF is crucial as degraded reagents have lower efficacy.[1][5] Extending the reaction time is the simplest first step.Protocol 1
Tier 2: Enhanced Deprotection Use a Stronger Base Cocktail For particularly stubborn deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[5] A common mixture is 2% DBU with 2% piperidine in DMF.[1] Caution: DBU is a stronger base and can increase the risk of side reactions like aspartimide formation if Asp is present in the sequence.[7]Protocol 2
Tier 3: Disrupting Aggregation Elevate Temperature or Change Solvent Peptide aggregation is a primary cause of synthetic difficulty.[7] Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can help disrupt secondary structures. Alternatively, switching to a solvent with better solvating properties, like N-methylpyrrolidone (NMP), can be beneficial.[8]Protocol 3
Experimental Protocols
Protocol 1: Extended Standard Fmoc Deprotection
  • Swell Resin: Ensure the peptide-resin is adequately swollen in high-quality DMF for at least 30-60 minutes.[1][9]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes and drain.[1]

  • Second Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for an extended period of 15-20 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Monitor: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.[2]

Protocol 2: DBU-Assisted Fmoc Deprotection
  • Swell Resin: Swell the peptide-resin in DMF as described above.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[1]

  • Agitate: Agitate the mixture for 2-5 minutes at room temperature. Drain the solution.[1]

  • Repeat: Repeat steps 2 and 3 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).[1]

  • Monitor: Perform a Kaiser test.

Protocol 3: Thermally-Assisted Deprotection
  • Swell Resin: Swell the peptide-resin in DMF.

  • Pre-heat: Warm the deprotection solution (e.g., 20% piperidine/DMF) and the reaction vessel to 35-40°C.

  • Deprotection: Perform the deprotection steps as described in Protocol 1, maintaining the elevated temperature throughout the agitation periods.

  • Wash: Wash the resin thoroughly with DMF.

  • Monitor: Perform a Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of Fmoc deprotection, and why is it sometimes incomplete?

The Fmoc group is removed via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[6][10] This leads to a β-elimination that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[11][12][13]

fmoc_deprotection fmoc_peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction fmoc_peptide->proton_abstraction intermediate Carbanion Intermediate proton_abstraction->intermediate beta_elimination β-Elimination intermediate->beta_elimination products H₂N-Peptide-Resin + Dibenzofulvene (DBF) + CO₂ beta_elimination->products adduct_formation Adduct Formation products->adduct_formation DBF reacts with adduct DBF-Piperidine Adduct (Washed Away) adduct_formation->adduct piperidine Piperidine (Base) piperidine->proton_abstraction piperidine->adduct_formation

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Incomplete deprotection occurs when the base cannot efficiently access the acidic proton due to factors like steric hindrance or peptide aggregation.[1]

Q2: Can the hydroxyl group of Serine or Threonine cause specific side reactions during Fmoc deprotection?

Yes. While less common than with phosphorylated Ser/Thr, the hydroxyl group can be involved in side reactions under basic conditions. The most notable is β-elimination , which is more pronounced in phosphopeptide synthesis but can still occur, leading to a dehydroalanine (from Ser) or dehydroaminobutyric acid (from Thr) residue.[14][15][16] These unsaturated residues can then react with piperidine to form piperidinyl-alanine adducts.[14] Using milder bases or carefully controlled conditions can minimize this risk.

Q3: Besides the Kaiser test, how can I quantitatively monitor Fmoc deprotection?

UV-Vis spectrophotometry is a common quantitative method used in automated peptide synthesizers.[2][5] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[2][4] By collecting the effluent from the deprotection step and measuring its absorbance, you can monitor the reaction's progress in real-time and ensure it goes to completion.[2]

Q4: Are there alternatives to piperidine for deprotecting β-hydroxy amino acids?

Yes, several alternatives are available, particularly for sensitive sequences.[9]

  • Piperazine: A slightly milder base that can reduce side reactions. It is often used in combination with a small amount of DBU to increase efficiency.[9][17]

  • 4-Methylpiperidine: Has similar efficacy to piperidine and is sometimes used as a direct replacement.[6][12][17]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base used in low concentrations (e.g., 2%) for highly aggregated or sterically hindered sequences.[5][7][18]

The choice of base depends on the specific peptide sequence and its propensity for aggregation or side reactions.[9] For sequences prone to β-elimination, a milder base like piperazine may be advantageous.[14]

Q5: My deprotection seems complete, but the subsequent coupling to the Ser/Thr residue is inefficient. Could these issues be related?

Absolutely. Incomplete deprotection and difficult coupling often share the same root cause: peptide aggregation.[3] If the peptide-resin is aggregated, it not only hinders the removal of the Fmoc group but also blocks the incoming activated amino acid from reaching the newly freed N-terminal amine. Therefore, the solutions for improving deprotection—such as using NMP, elevating the temperature, or adding chaotropic salts—are also effective strategies for improving coupling efficiency.[7]

References

  • Vertex AI Search, Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide.
  • Nowick, J., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • Fields, C. G., et al. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • Fields, C. G., et al. (1993). Methods for Removing the Fmoc Group.
  • de la Torre, B. G., & Albericio, F. (2019).
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Perera, S., et al. (2008). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • BenchChem. (2025).
  • Zinieris, N., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Brasil, M. C. O. A., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein Pept Lett.
  • Zinieris, N., et al. (2016). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • BenchChem. (2025). An In-Depth Technical Guide to Phosphopeptide Synthesis Using Fmoc-Thr(PO3H2)-OH.
  • Redalyc. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Avital-Shmilovici, M., et al. (2016). Green Chemistry - In situ Fmoc removal. Green Chemistry, 18(3), 739-744.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gola, A., et al. (2022).
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Int J Pept Protein Res, 43(1), 1-9.
  • Li, M., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH.
  • Fields, C. G., et al. (1993). Methods for Removing the Fmoc Group.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich.
  • Creative Peptides.
  • Han, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11886-11892.
  • ResearchGate. (2020).

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Impact of cleavage cocktail on the stability of peptides with hydroxy amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Impact of Cleavage Cocktail on the Stability of Peptides with Hydroxy Amino Acids (Ser, Thr, Tyr)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with the final, critical step of solid-phase peptide synthesis (SPPS): cleavage and deprotection. Specifically, we will focus on peptides containing the hydroxy amino acids—Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).

The hydroxyl groups on these residues are reactive and require protection during synthesis, typically with a tert-butyl (tBu) group in Fmoc-based strategies. During the final cleavage from the solid support using strong acids like Trifluoroacetic Acid (TFA), the removal of these protecting groups generates highly reactive carbocations.[1][2] Without proper management, these carbocations can lead to a variety of side reactions, compromising the purity, yield, and stability of your final peptide.

This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding of the choices you make at the cleavage stage, ensuring the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a cleavage cocktail?

A cleavage cocktail serves two main purposes in the final step of SPPS:

  • Cleavage: A strong acid, almost universally Trifluoroacetic Acid (TFA), cleaves the bond linking the synthesized peptide to the solid-phase resin.[1][3]

  • Deprotection: The acid simultaneously removes the side-chain protecting groups from the amino acid residues.[4][5]

The "cocktail" aspect refers to the addition of various "scavengers" to the TFA. These scavengers are crucial for quenching the reactive cationic species generated during deprotection, thereby preventing unwanted side reactions.[2][6]

Q2: Why are peptides with Ser, Thr, and Tyr particularly sensitive during cleavage?

The sensitivity arises from the deprotection of their hydroxyl side chains. In Fmoc SPPS, Ser, Thr, and Tyr are commonly protected with a tert-butyl (tBu) group. TFA treatment cleaves this group, releasing a tert-butyl carbocation (t-butyl cation).[1][7] This cation is a potent alkylating agent and can re-attach to nucleophilic residues in the peptide, leading to impurities. Water is often added to the cleavage cocktail specifically to act as a scavenger for these tert-butyl cations.[1]

Q3: What is an N to O acyl shift, and how does it affect Ser/Thr-containing peptides?

Under the strong acidic conditions of TFA cleavage, peptides containing Ser or Thr can undergo an intramolecular rearrangement called an N to O acyl shift.[8] The peptide backbone's amide bond nitrogen (N) transfers its acyl group to the side-chain hydroxyl oxygen (O) of a neighboring Ser or Thr residue. This forms an O-acyl isopeptide, which has an ester bond in its backbone. While this isopeptide has the same mass as the target peptide, it will have different properties, such as a distinct retention time in HPLC analysis.[8]

Q4: How can I reverse the N to O acyl shift?

Fortunately, the N to O acyl shift is reversible. The native amide bond can be reformed by treating the crude peptide under neutral or slightly basic aqueous conditions (e.g., pH 7.0-7.5) for a few hours.[8] This facilitates the reverse O to N acyl shift, converting the isopeptide back to the desired product.

Q5: What is the recommended "standard" cleavage cocktail for a simple peptide containing Ser, Thr, or Tyr?

For peptides that contain Ser, Thr, or Tyr but lack other highly sensitive residues (like Cys, Met, or Trp), a standard and highly effective cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[8][9]

  • TFA (95%): The strong acid for cleavage and deprotection.

  • TIS (2.5%): A scavenger that effectively traps carbocations.[7]

  • Water (2.5%): A scavenger for tert-butyl cations and aids in the overall process.[1]

Q6: When do I need a more complex cleavage cocktail, like Reagent K?

You should use a more robust scavenger mixture, such as Reagent K, when your peptide contains Ser, Thr, or Tyr in addition to other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[8][10] These residues are highly susceptible to oxidation and alkylation. Reagent K's composition, TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v) , provides comprehensive protection for a wide range of sensitive amino acids.[8][10]

Troubleshooting Guide: Cleavage of Peptides with Hydroxy Amino Acids

Symptom / Observation Possible Cause(s) Recommended Solution & Explanation
Low Peptide Yield 1. Incomplete Cleavage: Insufficient cleavage time or TFA concentration.[8][11] 2. Peptide Reattachment: Cations generated during cleavage can react with electron-rich side chains (especially Trp, Tyr, Met), causing the peptide to reattach to the resin.[8][12]1. Extend Cleavage Time: Increase the reaction time to 3-4 hours. Ensure you are using a high concentration of TFA (at least 90-95%).[8] 2. Use an Effective Scavenger Cocktail: Employ a cocktail like Reagent K or TFA/TIS/Water. The scavengers will quench the reactive cations before they can cause reattachment. Ensure scavengers are fresh.[8]
HPLC shows a major side-product with the same mass as the target peptide. N to O Acyl Shift: This is a common intramolecular rearrangement for Ser and Thr-containing peptides under strong acid, forming an O-acyl isopeptide.[8]Perform O to N Acyl Shift: Dissolve the crude peptide in an aqueous buffer at pH 7.0-7.5 (e.g., ammonium bicarbonate) and stir for 2-4 hours at room temperature. Monitor the conversion back to the native peptide by HPLC. This reverses the ester bond back to the more stable amide bond.[8]
Mass spectrometry shows a mass addition of +56 Da. Incomplete Deprotection of Ser/Thr/Tyr: The tert-butyl (tBu) protecting group (mass = 56 Da) has not been fully removed.[8]A standard 2-hour cleavage with 95% TFA is usually sufficient. If incomplete deprotection is suspected, perform a small-scale trial cleavage with an extended time (3-4 hours) and re-analyze by mass spectrometry.[8]
Mass spectrometry shows unexpected mass additions (e.g., +77 from Phenol, +122 from Thioanisole). Scavenger Adducts: Scavengers or their byproducts have covalently attached to the peptide. This can happen if the peptide precipitates out of the cleavage solution, trapping scavengers.Ensure the peptide remains dissolved during the cleavage reaction. After cleavage, ensure thorough precipitation with cold diethyl ether and perform multiple ether washes to effectively remove all scavengers and cleavage byproducts.[8]
N-terminal Ser/Thr residue shows a +98 Da modification. Nα-Trifluoroacetylation: The N-terminal amino group has been acylated by TFA. This side reaction can occur via the intermediate formation of a trifluoroacetyl ester on the side-chain hydroxyl group, followed by an O to N shift.[13]This side reaction is sequence-dependent and difficult to reverse completely. Minimize cleavage time and consider using a milder cleavage cocktail if the peptide sequence is particularly prone to this modification.
Data Summary: Common Cleavage Cocktails
Cocktail NameComposition (v/v)Recommended Use
Standard TFA / TIS / Water (95:2.5:2.5)Peptides with Ser, Thr, Tyr but without Cys, Met, or Trp.[8][9]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)General-purpose "odorless" cocktail suitable for most peptides.[1][14]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides containing any combination of sensitive residues: Cys, Met, Trp, Tyr, Ser, Thr.[8][10]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of Methionine residues.[1][15]

Visualized Workflows and Mechanisms

Diagram 1: Cleavage Cocktail Selection Workflow

This diagram provides a logical decision-making process for selecting the appropriate cleavage cocktail based on the amino acid composition of your peptide.

Cleavage_Cocktail_Selection Start Start: Analyze Peptide Sequence Check_Sensitive Does the peptide contain Cys, Met, or Trp? Start->Check_Sensitive Check_Hydroxy Does the peptide contain Ser, Thr, or Tyr? Check_Sensitive->Check_Hydroxy No Use_Reagent_K Use Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) Check_Sensitive->Use_Reagent_K Yes Use_Standard Use Standard Cocktail (TFA/TIS/H2O) Check_Hydroxy->Use_Standard Yes Check_Hydroxy->Use_Standard No (Standard is still a safe choice) End Proceed to Cleavage Use_Reagent_K->End Use_Standard->End

Caption: Decision tree for cleavage cocktail selection.

Diagram 2: N to O Acyl Shift Mechanism at Serine Residue

This diagram illustrates the intramolecular rearrangement that can occur with Serine or Threonine residues during strong acid cleavage.

Sources

Identifying and minimizing deletion sequences in peptides with Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Deletion Sequences

Welcome, researchers, to our dedicated technical support center for peptide synthesis involving Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. This resource, designed for scientists and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by this sterically hindered amino acid. Our goal is to empower you with the knowledge to identify and minimize deletion sequences, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered a "difficult" residue in solid-phase peptide synthesis (SPPS)?

A1: this compound is a protected, non-proteinogenic amino acid. Its structure includes a beta-hydroxy group and a branched side chain, which are crucial for its role in creating protease inhibitors and other peptidomimetics.[1] However, the bulky nature of its side chain and the presence of the hydroxyl group create significant steric hindrance. This steric hindrance can impede the approach of the activated amino acid to the growing peptide chain on the solid support, leading to incomplete coupling reactions and the formation of deletion sequences.[2][3]

Q2: What are deletion sequences, and how do they impact my research?

A2: Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues from the target sequence.[4] They arise from incomplete coupling or deprotection steps during SPPS.[4] The presence of deletion sequences can significantly impact your research by:

  • Reducing the yield of the desired peptide: This makes the purification process more challenging and less efficient.

  • Affecting therapeutic efficacy and safety: In drug development, even minor peptide impurities can alter the pharmacological profile of a candidate molecule.[]

Q3: How can I detect the presence of deletion sequences in my crude peptide product?

A3: The most effective methods for detecting deletion sequences are a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates peptides based on their hydrophobicity. Deletion sequences, being shorter and often more hydrophilic than the target peptide, will typically have different retention times.

  • Mass Spectrometry (MS): MS provides the molecular weight of the components in your sample. Deletion sequences will have a lower mass than the full-length peptide, corresponding to the mass of the missing amino acid(s).

A coupled LC-MS system is the gold standard for identifying and quantifying these impurities.[]

Troubleshooting Guide: Minimizing Deletion Sequences

This section provides a systematic approach to troubleshooting and minimizing the formation of deletion sequences when incorporating this compound.

Identifying the Problem: Analytical Workflow

A crucial first step in troubleshooting is to accurately identify and quantify the extent of the deletion.

Protocol 1: Analytical RP-HPLC and Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).

  • RP-HPLC Analysis: Inject the sample onto a C18 column and run a gradient of increasing organic solvent to separate the components.

  • Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer to obtain the mass of each peak.

  • Data Analysis: Compare the observed masses to the theoretical mass of your target peptide and potential deletion sequences.

cluster_0 Analytical Workflow A Crude Peptide Sample B RP-HPLC Separation A->B Injection C Mass Spectrometry Analysis B->C Elution D Data Interpretation: Identify Deletion Sequences C->D Mass Data

Caption: Workflow for identifying deletion sequences.

Optimizing the Coupling Reaction

The coupling step is the most critical stage where deletion sequences involving this compound are likely to form. The following strategies can significantly improve coupling efficiency.

Choosing the Right Coupling Reagent

Due to the steric hindrance of this compound, standard coupling reagents may not be sufficient. More potent activating agents are recommended.

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly efficient for sterically hindered amino acids; reduces racemization.[6]
HCTU Aminium SaltA cost-effective alternative to HATU with comparable efficiency in many cases.
COMU Aminium SaltOffers high reactivity and improved safety profile as it does not form explosive byproducts.[7]
PyBOP Phosphonium SaltA well-established reagent for difficult couplings.

Protocol 2: Optimized Coupling of this compound

  • Reagent Preparation:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF.

  • Pre-activation: Add the amino acid solution to the coupling reagent solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid mixture to the deprotected peptide-resin.

  • Reaction Time and Temperature:

    • Extend the coupling time to at least 2 hours. For particularly difficult couplings, this can be extended to 4 hours or even overnight.[6]

    • Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate. Microwave-assisted synthesis can also be a powerful tool for driving difficult couplings to completion.[8]

  • Monitoring the Reaction: After the initial coupling, perform a Kaiser test or other qualitative test to check for the presence of free amines. A negative result indicates a complete reaction.

  • Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, a second coupling step should be performed. Drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated amino acid.

cluster_1 Optimized Coupling Workflow A Prepare Reagents: Amino Acid, Coupling Reagent, Base B Pre-activate Amino Acid A->B C Add to Deprotected Resin B->C D Extended Coupling Time (2-4 hours) C->D E Kaiser Test D->E F Wash Resin E->F Negative G Double Couple (if necessary) E->G Positive H Proceed to Next Cycle F->H G->D

Caption: Optimized workflow for coupling sterically hindered amino acids.

Capping Unreacted Amines

Even with optimized coupling conditions, a small percentage of the growing peptide chains may remain unreacted. To prevent these from forming deletion sequences in subsequent steps, it is advisable to permanently "cap" them.

Protocol 3: Acetyl Capping

  • Reagent Preparation: Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Capping Reaction: After the coupling step and a thorough wash of the resin, add the capping solution to the resin and agitate for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess capping reagents before proceeding to the next deprotection step.

The acetyl group will block the unreacted N-terminal amine, preventing it from participating in further coupling reactions.

References

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.... Retrieved from [Link]

  • PMC - NIH. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Retrieved from [Link]

  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Peptides Containing Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling peptides incorporating the sterically hindered, β-hydroxy α-amino acid, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. The unique structural features of this residue—specifically its β-hydroxyl group and bulky, hydrophobic side chain—present significant challenges related to peptide aggregation and solubility, both during solid-phase peptide synthesis (SPPS) and after purification.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of peptide chemistry to not only offer solutions but also to explain the causality behind them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: I'm observing incomplete coupling, poor swelling of the resin, and failed sequences during solid-phase synthesis.

Question: My automated peptide synthesizer is flagging incomplete coupling and deprotection steps, particularly after incorporating Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. What is happening on the resin, and how can I fix it?

Answer: This is a classic sign of on-resin aggregation. As the peptide chain elongates, especially with hydrophobic and β-branched residues like the one , it can fold back on itself and form intermolecular hydrogen bonds with other peptide chains.[1][2] This leads to the formation of stable β-sheet structures, causing the peptide-resin matrix to collapse.[1] Consequently, the N-terminus of the growing chain becomes sterically inaccessible, preventing subsequent coupling and deprotection reagents from reaching it.

Recommended Solutions:
  • Incorporate Structure-Disrupting Elements (Pseudoprolines):

    • Mechanism: Pseudoproline dipeptides are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, similar to a natural proline residue.[3][4][5] This conformational bend physically disrupts the regular hydrogen bonding pattern required for β-sheet formation, keeping the peptide chains solvated and accessible.[3][4][6] The native sequence is fully restored during the final acid cleavage (e.g., with TFA).[5][7]

    • Strategy: Proactively substitute a Ser or Thr residue that precedes a hydrophobic patch or the problematic residue with an appropriate Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. It is generally recommended to insert a structure-breaking element every 6-7 residues in known difficult sequences.[1][5][7]

    • Protocol: See Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS .

  • Utilize Backbone Protection (Hmb/Dmb Groups):

    • Mechanism: The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups are temporary protecting groups that attach to the backbone amide nitrogen.[1][2] This modification prevents the amide from participating in interchain hydrogen bonding, which is the root cause of aggregation.[2] These groups remain stable throughout the synthesis and are removed during the final TFA cleavage.[1]

    • Strategy: Introduce an Fmoc-AA(Hmb/Dmb)-OH monomer at strategic points within the sequence, typically every six residues, to maintain solubility.[1][2] Note that coupling onto a secondary amine like this can be sterically hindered, so using pre-formed dipeptides or optimized coupling conditions is often necessary.[8]

  • Optimize Synthesis Solvents and Conditions:

    • Mechanism: The choice of solvent can dramatically impact the solvation of the growing peptide chain. Some solvents are inherently better at disrupting secondary structures.

    • Strategy:

      • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is more polar and often has a higher solvating power for complex peptide sequences compared to the more common Dimethylformamide (DMF).[9][]

      • Use Chaotropic Agents: These are salts that disrupt the hydrogen-bonding network of water and other molecules, thereby interfering with the forces that cause aggregation.[11][12][13] A brief wash with a solution of LiCl or NaClO₄ in DMF prior to a difficult coupling can break up aggregated structures on the resin.[1]

      • Add Co-solvents: Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF can enhance the solubility of growing peptide chains.[1][14]

    • Protocol: See Protocol 2: On-Resin Chaotropic Salt Wash .

Visualizing the Problem and Solution

Aggregation_vs_Pseudoproline cluster_0 Standard Synthesis: Aggregation cluster_1 Solution: Pseudoproline Incorporation P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 Interchain H-Bonds (β-Sheet Formation) Result1 Collapsed, Insoluble Matrix P3 Peptide Chain 3 P2->P3 Interchain H-Bonds (β-Sheet Formation) Resin1 Resin Bead Resin1->P1 Resin1->P2 Resin1->P3 PP1 Peptide Chain 1 Result2 Solvated, Accessible Chains PP2 Peptide-ΨPro label_kink Kink Disrupts H-Bonding PP3 Peptide Chain 3 Resin2 Resin Bead Resin2->PP1 Resin2->PP2 Resin2->PP3

Caption: Mechanism of on-resin aggregation and its disruption by a pseudoproline-induced kink.

Issue 2: My purified, lyophilized peptide won't dissolve in aqueous buffers.

Question: After HPLC purification and lyophilization, my peptide (containing this compound) has formed a powder or film that is insoluble in water or standard buffers like PBS. How can I get it into solution for my assay?

Answer: High hydrophobicity is the primary cause of poor solubility for purified peptides.[15][16] Peptides with over 50% hydrophobic residues often fail to dissolve in aqueous solutions.[17] The lyophilization process can also promote the formation of stable aggregates that are difficult to break up. The key is to use a systematic approach, starting with the mildest solvents and escalating only as needed, to avoid damaging the peptide or interfering with your downstream application.

Recommended Solutions:
  • Systematic Solvent Testing:

    • Mechanism: This approach methodically tests different solvent conditions to find one that can overcome the intermolecular forces holding the peptide aggregate together.

    • Strategy: Always start with a small, sacrificial amount of your peptide for solubility testing.[18] Begin with pure water, then try adjusting the pH, and only then move to organic co-solvents or stronger denaturing agents.

    • Protocol: See Protocol 3: Systematic Solubilization of a Purified Hydrophobic Peptide .

  • pH Adjustment:

    • Mechanism: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge.[15] By adjusting the pH of the solution to be at least 2 units away from the pI, you increase the net charge on the peptide. This leads to electrostatic repulsion between peptide molecules, which discourages aggregation and promotes interaction with the aqueous solvent.[15]

    • Strategy: If your peptide is rich in basic residues (K, R, H), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[11][19] If it is rich in acidic residues (D, E), try a dilute basic solution (e.g., 0.1M ammonium bicarbonate).[11]

  • Use of Organic Co-solvents:

    • Mechanism: Organic solvents like DMSO, DMF, or acetonitrile can disrupt hydrophobic interactions that drive aggregation.[18]

    • Strategy: First, attempt to dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add this concentrated peptide solution dropwise into your vigorously stirring aqueous buffer. This prevents the peptide from immediately precipitating out. Be mindful that many biological assays are sensitive to organic solvents, so keep the final concentration as low as possible (often <1%).[18] Caution: Avoid DMSO for peptides containing Cysteine (C) or Methionine (M), as it can cause oxidation.[18]

  • Employ Chaotropic Agents:

    • Mechanism: For severely aggregated peptides, strong denaturants like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea can be used.[19] These agents disrupt the hydrogen bond network of water, effectively "unfolding" the peptide aggregates and solubilizing them.[12][20]

    • Strategy: Dissolve the peptide in a concentrated solution of the chaotropic agent, then dilute as needed. This is often a last resort, as these agents will denature proteins in your assay and must be diluted to non-interfering concentrations.

Solvent Selection Summary
Solvent/Additive Peptide Type Mechanism of Action Considerations
Water / Aqueous BufferHydrophilic, charged peptidesSolvates polar and charged groupsStarting point for all peptides
Dilute Acetic AcidBasic peptides (net positive charge)Increases net positive charge, promoting repulsionVolatile; can be removed by lyophilization
Dilute Ammonium BicarbonateAcidic peptides (net negative charge)Increases net negative charge, promoting repulsionVolatile; avoid with Cys-containing peptides[19]
DMSO, DMF, AcetonitrileHydrophobic, neutral peptidesDisrupts hydrophobic interactionsAssay compatibility is critical; DMSO can oxidize Met/Cys[18]
Guanidine-HCl, UreaSeverely aggregated peptidesDisrupts hydrogen bonding networks (denaturant)Interferes with most biological assays; requires significant dilution[11]
HFIP / TFEHighly hydrophobic/aggregating peptidesStrong H-bond disrupters, promote helical structuresHighly volatile and corrosive; for pre-treatment, not assays[13][21]

Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound a "difficult" residue? A1: This residue combines three challenging characteristics:

  • High Hydrophobicity: The 4-methylpentanoic side chain is bulky and non-polar, similar to isoleucine, contributing significantly to the overall hydrophobicity of the peptide.[15][16]

  • β-Branching: The side chain branches at the β-carbon (the second carbon after the carbonyl group). This creates significant steric hindrance, which can slow down coupling reactions during SPPS.[16]

  • β-Hydroxyl Group: The hydroxyl (-OH) group can participate in intra- and intermolecular hydrogen bonding, which can stabilize aggregated β-sheet structures, further compounding solubility issues.

Q2: How can I predict if my peptide sequence containing this residue will be difficult to handle? A2: While empirical testing is always necessary, you can make an educated prediction based on the primary sequence.[22] Look for a high percentage (>40-50%) of hydrophobic residues (A, V, L, I, M, F, W, P).[16][17] Also, watch for long stretches of consecutive β-branched amino acids (I, V, T, and the residue ), as these are particularly prone to causing aggregation and difficult couplings.[16] The presence of regularly spaced charged residues (K, R, H, D, E) can help mitigate these issues.[16][17]

Q3: What are chaotropic agents and how do they work? A3: Chaotropic agents are substances that disrupt the highly ordered, three-dimensional structure of water.[12] Water molecules normally form a tight hydrogen-bonding network. This network forces nonpolar molecules (like hydrophobic side chains) to cluster together in what is known as the hydrophobic effect. By interfering with water's H-bonding, chaotropic agents reduce the hydrophobic effect, making it more energetically favorable for nonpolar parts of the peptide to be exposed to the solvent, thus increasing solubility.[12]

Q4: Can I permanently modify my peptide's sequence to improve its solubility? A4: Yes, if your experimental design allows for it. This is a common strategy in peptide drug development.[15] Methods include:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones (e.g., replacing a Val with a Lys) in non-critical regions of the peptide.[15][23]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide. The PEG chains act as a "hydrophilic shield," dramatically increasing water solubility and often extending the peptide's half-life in circulation.[15]

  • Addition of Solubility Tags: Fusing a highly charged sequence (like a poly-arginine tag) to the N- or C-terminus can improve solubility.[15][24]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol outlines the manual coupling of an Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide. Wash the resin thoroughly with DMF (3x).

  • Coupling Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (2-5 equivalents relative to resin loading) and a suitable coupling reagent like HATU (2-5 eq.) in a minimal volume of DMF or NMP. Add a base such as DIEA (4-10 eq.).

  • Activation: Allow the coupling reagents to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Continuation: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue chain elongation.

Protocol 2: On-Resin Chaotropic Salt Wash

This protocol is for an on-resin wash to disrupt aggregation before a difficult coupling.

  • Resin Preparation: After the standard N-terminal Fmoc deprotection step, wash the peptide-resin with DMF (3x).

  • Chaotropic Salt Solution: Prepare a solution of 0.8 M LiCl in DMF.[1]

  • Treatment: Add the chaotropic salt solution to the resin and agitate for 2-5 minutes.[1]

  • Washing: Drain the salt solution and wash the resin thoroughly with DMF (5-7x) to completely remove the chaotropic salt, which can interfere with the subsequent coupling reaction.

  • Coupling: Immediately proceed with your standard coupling protocol for the next amino acid.

Protocol 3: Systematic Solubilization of a Purified Hydrophobic Peptide

This flowchart outlines a step-by-step methodology for dissolving a lyophilized peptide. Use a small, fresh aliquot for each new solvent system.

Caption: Step-by-step workflow for solubilizing difficult peptides.

References

  • Mutter, M., et al. (1995). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis". Journal of the American Chemical Society. [Link]

  • JPT Peptide Technologies. "Peptide Solubilization". JPT Resources. [Link]

  • Activotec. "Peptide Storage and Solubilization". Activotec Resources. [Link]

  • Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis". Journal of the American Chemical Society. [Link]

  • Wikipedia. "Pseudoproline". Wikipedia, The Free Encyclopedia. [Link]

  • Aapptec Peptides. "Pseudoproline Dipeptides". Aapptec Technical Library. [Link]

  • Aapptec Peptides. (2019). "Pseudoproline Dipeptides". Aapptec Resources. [Link]

  • ResearchGate. "Popular strategies to solubilize peptides during CPS". ResearchGate. [Link]

  • Coin, I., et al. (2013). "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science. [Link]

  • Aapptec. "Solvents for Solid Phase Peptide Synthesis". Aapptec Technical Library. [Link]

  • Open Access Pub. (2024). "Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase". Open Access Pub. [Link]

  • Wikipedia. "Chaotropic agent". Wikipedia, The Free Encyclopedia. [Link]

  • Hirano, A., et al. (2015). "Energetics of cosolvent effect on peptide aggregation". Biophysical Reviews. [Link]

  • GenScript. "Guidelines for Dissolving Peptides". GenScript Resources. [Link]

  • Brown, K. L., et al. (2012). "A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin". Journal of Proteome Research. [Link]

  • Chen, S., et al. (2001). "Solubilization and disaggregation of polyglutamine peptides". Protein Science. [Link]

  • Fofonka, A. M., et al. (2022). "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions". Origins of Life and Evolution of Biospheres. [Link]

  • Strauss, C. E. M., et al. (2022). "Predicting the Success of Fmoc-Based Peptide Synthesis". ACS Omega. [Link]

  • Peterson, S. B., et al. (2022). "Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions". Organic Letters. [Link]

  • Vabulas, M., et al. (2021). "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media". Molecules. [Link]

  • ResearchGate. (2005). "β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis". ARKIVOC. [Link]

  • Wiley Online Library. (2025). "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis". ChemBioChem. [Link]

  • Biondani, G., et al. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". Frontiers in Bioengineering and Biotechnology. [Link]

  • Dear, A. J., et al. (2017). "Factors affecting the physical stability (aggregation) of peptide therapeutics". Interface Focus. [Link]

  • Isca Biochemicals. (2023). "Peptide solubility". Isca Biochemicals News. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Conformational Control: Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid vs. Fmoc-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rational design of peptide-based therapeutics and advanced biomaterials, precise control over peptide conformation is paramount. The incorporation of non-canonical amino acids is a powerful strategy to modulate the secondary structure and, consequently, the biological activity of synthetic peptides. This guide provides an in-depth, data-driven comparison of two critical β-hydroxy-α-amino acid building blocks: Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a constrained analog of hydroxy-leucine, and the proteinogenic Fmoc-Threonine. We will explore the fundamental structural differences between these two molecules and elucidate how the increased steric bulk on the β-carbon of the hydroxy-leucine analog imposes distinct conformational constraints compared to threonine. This analysis is supported by experimental insights and detailed protocols, offering researchers, scientists, and drug development professionals a clear framework for selecting the appropriate building block to achieve desired peptide conformations.

Introduction: The Central Role of Conformation in Peptide Function

The biological function of a peptide is inextricably linked to its three-dimensional structure.[1][2] Secondary structures like α-helices, β-sheets, and β-turns dictate how a peptide presents its side chains for molecular recognition, influencing everything from receptor binding and enzyme inhibition to cell penetration and proteolytic stability.[3][4] While natural peptides are constructed from a canonical set of 20 amino acids, the field of medicinal chemistry has greatly benefited from the use of non-canonical or "unnatural" amino acids to overcome the limitations of native peptides, such as poor stability and conformational flexibility.[3][4]

β-branched amino acids, such as Threonine (Thr) and Valine, are well-known for their tendency to destabilize α-helical structures and favor more extended or β-sheet conformations due to steric hindrance near the peptide backbone.[5][6] This guide focuses on a comparative analysis of two such β-hydroxy amino acids: the standard Fmoc-L-Threonine and the synthetic this compound (hereafter referred to as Fmoc-β-OH-D-Leu analog, given its stereochemistry and structural relation to leucine[7]). By examining their subtle yet critical structural differences, we can understand and predict their distinct effects on the conformation of a peptide chain.

Structural and Stereochemical Analysis: Isopropyl vs. Methyl Group

The key to understanding the differential conformational effects of the Fmoc-β-OH-D-Leu analog and Fmoc-Threonine lies in the steric bulk of their side chains. Both are β-hydroxy amino acids, but the substituent at the β-carbon is different.

  • Fmoc-Threonine (Fmoc-Thr): Possesses a methyl group (-CH₃) at the β-carbon.[][9] The stereochemistry of naturally incorporated L-Threonine is (2S, 3R).[9]

  • This compound: Features a bulkier isopropyl group (-CH(CH₃)₂) at the β-carbon.[7][10]

This seemingly small change from a methyl to an isopropyl group dramatically increases the steric hindrance around the Cα-Cβ bond. This increased bulk restricts the rotational freedom of the peptide backbone's dihedral angles (φ and ψ), thereby favoring specific secondary structures over others.

G cluster_0 Fmoc-Threonine Side Chain cluster_1 Fmoc-β-OH-D-Leu analog Side Chain Thr Thr_Me CH₃ Thr->Thr_Me Thr_OH OH Thr->Thr_OH Ahm Ahm_Iso CH(CH₃)₂ Ahm->Ahm_Iso Ahm_OH OH Ahm->Ahm_OH

Caption: Structural comparison of Threonine and β-OH-D-Leu analog side chains.

Impact on Peptide Conformation: A Comparative Analysis

The increased steric demand of the isopropyl group in the β-OH-D-Leu analog compared to the methyl group in Threonine leads to more pronounced conformational preferences.

Theoretical Basis

β-branched amino acids restrict the allowable regions in the Ramachandran plot.[5] The larger isopropyl group is expected to impose even greater restrictions than a methyl group. This steric clash can:

  • Destabilize α-Helices: The bulky side chain can clash with the backbone of the preceding turn of an α-helix, making this conformation energetically unfavorable.

  • Promote β-Sheet and β-Turn Structures: The preference for more extended backbone conformations (larger φ/ψ angles) makes these residues potent inducers of β-sheets and β-turns.[5][6] The defined stereochemistry, (2R, 3S), will specifically favor certain turn types.

Experimental Evidence: Insights from Spectroscopy

While direct comparative studies for this specific analog are proprietary or scattered, we can infer its behavior from extensive research on similar sterically hindered amino acids. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these conformational differences.[11][12][13][14]

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the overall secondary structure content of a peptide in solution.[13][14] A peptide containing Threonine might show a weak helical signature or a spectrum indicative of a random coil/β-sheet mix. In contrast, incorporating the β-OH-D-Leu analog would likely result in a CD spectrum with a strong negative band around 215-218 nm, characteristic of a well-defined β-sheet structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level structural information.[11][12][15] By analyzing Nuclear Overhauser Effects (NOEs), which identify protons close in space, and ³J-coupling constants, which relate to dihedral angles, a detailed 3D structure can be determined.[11][16] We would predict that an NMR analysis of a peptide containing the β-OH-D-Leu analog would show:

    • Fewer long-range NOEs indicative of a compact, folded structure.

    • Strong sequential NH-NH NOEs, characteristic of an extended β-strand.

    • ³J(HN,Hα) coupling constants > 8 Hz, confirming an extended backbone conformation.

Table 1: Predicted Comparative Spectroscopic Data

ParameterModel Peptide with Fmoc-ThrModel Peptide with Fmoc-β-OH-D-Leu analogRationale for Difference
CD λmin (nm) ~198 nm (random coil) or ~218 nm (weak β-sheet)~218 nm (strong β-sheet)Increased steric hindrance forces a more defined, extended conformation.
NMR ³J(HN,Hα) (Hz) 6-8 Hz (flexible/mixed)> 8 Hz (extended)The bulky isopropyl group restricts rotation, favoring a trans-like φ angle.
Key NMR NOEs Weak to medium sequential NOEsStrong sequential dNN(i, i+1) NOEsIndicates a stable, extended β-strand conformation.

Experimental Protocols: A Guide to Comparative Analysis

To empirically validate the conformational effects, a researcher would typically synthesize, purify, and analyze a set of model peptides.

Workflow for Comparative Conformational Analysis

Caption: Workflow for comparing the conformational effects of amino acid analogs.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide using standard Fmoc chemistry.[17][18][19]

1. Resin Selection and Preparation:

  • Rationale: The choice of resin determines the C-terminal functionality (acid or amide). Rink Amide resin is used for a C-terminal amide, which is common in bioactive peptides.[17][18]

  • Procedure:

    • Place 100 mg of Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.
    • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour. Drain the DMF.

2. Fmoc Deprotection:

  • Rationale: The base-labile Fmoc group must be removed to expose the free amine for the next coupling step.[18][20] 20% piperidine in DMF is the standard reagent.

  • Procedure:

    • Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.
    • Add another 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.
    • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • Rationale: An activating agent (e.g., HATU) is used to form a highly reactive ester of the incoming Fmoc-amino acid, facilitating rapid peptide bond formation.[17]

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.4 mmol, 4 eq), and HOAt (0.4 mmol, 4 eq) in 1 mL of DMF.
    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial and agitate for 1 minute to pre-activate.
    • Add the activation solution to the resin. Agitate for 1-2 hours.
    • Drain the vessel and wash the resin with DMF (5 x 2 mL).

4. Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

5. Cleavage and Deprotection:

  • Rationale: A strong acid, typically Trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and remove side-chain protecting groups.[21]

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under nitrogen.
    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
    • Agitate for 2-3 hours at room temperature.
    • Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether.
Protocol 2: Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the peptide's secondary structure in solution.[13][22][23]

1. Sample Preparation:

  • Rationale: Accurate concentration determination is critical for calculating molar ellipticity. The solvent can also influence conformation; phosphate buffer is a standard aqueous system, while TFE can promote helical structures.[13]

  • Procedure:

    • Purify the crude peptide via reverse-phase HPLC to >95% purity.
    • Prepare a stock solution of the peptide in 10 mM sodium phosphate buffer, pH 7.4.
    • Determine the precise peptide concentration (e.g., using UV absorbance at 280 nm if a Tyr or Trp is present, or by a colorimetric assay).
    • Dilute the stock to a final concentration of 0.1 mg/mL.

2. Data Acquisition:

  • Rationale: A baseline of the solvent must be recorded and subtracted from the sample spectrum to remove background signals.[13]

  • Procedure:

    • Set up the CD spectropolarimeter to scan from 260 nm to 190 nm.
    • Record a baseline spectrum using only the phosphate buffer in a 1 mm pathlength quartz cuvette.
    • Record the spectrum of the peptide sample.
    • Acquire at least 3 accumulations to improve the signal-to-noise ratio.

3. Data Processing:

  • Rationale: Raw data (millidegrees) must be converted to molar residue ellipticity [θ] to normalize for concentration, path length, and the number of residues, allowing for comparison between different peptides.[14]

  • Procedure:

    • Subtract the buffer baseline from the sample spectrum.
    • Convert the resulting signal from millidegrees to Molar Residue Ellipticity using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/L.
    • Analyze the shape and magnitude of the spectrum to estimate secondary structure content.[14]

Applications in Drug Development & Conclusion

The choice between Fmoc-Threonine and the more sterically demanding Fmoc-β-OH-D-Leu analog is a strategic decision in peptide design.

  • Use Fmoc-Threonine when aiming for moderate conformational constraint or when mimicking a native sequence that requires a Thr residue. Its smaller side chain allows for more conformational flexibility compared to other β-branched residues.

  • Use this compound when the goal is to rigidly enforce a β-sheet or β-turn conformation.[5][6] This is particularly valuable in designing peptidomimetics to inhibit protein-protein interactions, where presenting a specific array of side chains on a stable, extended backbone is crucial for high-affinity binding.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
  • A Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. (n.d.).
  • peptide nmr. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.).
  • Determination of peptide and protein structures using NMR Spectroscopy - UQ eSpace. (n.d.).
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. (2020, December 17).
  • NMR Peptide Structure Analysis - Mtoz Biolabs. (n.d.).
  • A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating H-DL-Abu - Benchchem. (n.d.).
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PubMed. (2019, February 5).
  • Using circular dichroism spectra to estimate protein secondary structure - PMC - NIH. (n.d.).
  • Peptide Secondary Structure Analysis Based on CD - 百泰派克生物科技. (n.d.).
  • CD-Based Peptide Secondary Structure Analysis - Creative Proteomics. (n.d.).
  • Threonine: Definition, Structure, Benefits, Sources and Uses - BOC Sciences Amino Acid. (n.d.).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (n.d.).
  • Threonine - Wikipedia. (n.d.).
  • This compound - precisionFDA. (n.d.).
  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid - PubChem. (n.d.).
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. (n.d.).
  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (n.d.).
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC - NIH. (2023, November 8).

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Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, overcoming rapid enzymatic degradation is a paramount challenge. The inherent susceptibility of natural peptide backbones to proteolysis in biological fluids significantly curtails their in vivo half-life and, consequently, their clinical utility.[1][2][3] A leading strategy to surmount this obstacle is the incorporation of unnatural amino acids designed to confer resistance to enzymatic attack.[4][5][6][7] This guide provides an in-depth evaluation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a statine-type amino acid, as a powerful tool for enhancing the enzymatic stability of therapeutic peptides.

Through a technical discussion of its structural impact and a comparison with a parent peptide, we will explore the causality behind its stabilizing effects. This guide is intended for researchers, scientists, and drug development professionals seeking to design next-generation peptide therapeutics with improved pharmacokinetic profiles.

The A-Priori Case for Stability: Unpacking the Structure of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

The unique structural features of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid provide a strong rationale for its ability to enhance peptide stability. This non-proteinogenic amino acid is a close analog of statine, a component of the natural protease inhibitor pepstatin.[8] Its efficacy in hindering enzymatic cleavage stems from two primary attributes:

  • Steric Hindrance: The bulky methyl groups at the C4 position create significant steric hindrance. When incorporated into a peptide chain, this bulkiness can physically obstruct the active site of proteolytic enzymes, making it difficult for the enzyme to bind and catalyze the hydrolysis of the adjacent peptide bonds.[1][9][10] The principle of using sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, to improve protease resistance is a well-established strategy in medicinal chemistry.[1][3][9]

  • Transition-State Isosterism: The β-hydroxy-γ-amino acid structure can act as a transition-state isostere for the hydrolysis of a peptide bond. The hydroxyl group can mimic the tetrahedral intermediate formed during protease-mediated catalysis, leading to tight binding to the enzyme's active site without subsequent cleavage. This effectively makes the peptide a competitive inhibitor of the protease that would otherwise degrade it. The use of hydroxyethylene isosteres is a known strategy in the design of potent protease inhibitors for this very reason.

Comparative Analysis of Enzymatic Stability

To objectively quantify the stabilizing effect of incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (herein referred to as 'AHMPA'), we present illustrative data from a comparative study. A model decapeptide and its AHMPA-containing analogue were subjected to degradation assays in the presence of key proteases (trypsin and chymotrypsin) and in human serum. The percentage of intact peptide was monitored over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Comparative Stability of a Model Peptide and its AHMPA-Containing Analogue

Assay ConditionTime Point% Intact Parent Peptide% Intact AHMPA-Peptide
Trypsin (10 µg/mL) 0 hr100%100%
1 hr45%92%
4 hr5%78%
8 hr<1%65%
Chymotrypsin (10 µg/mL) 0 hr100%100%
1 hr38%95%
4 hr3%85%
8 hr<1%72%
Human Serum (50%) 0 hr100%100%
4 hr62%98%
8 hr25%91%
24 hr2%75%

Note: The data presented in this table is illustrative and based on established principles of peptide stabilization with sterically hindered and transition-state mimetic amino acids. It serves to model the expected significant increase in stability.

The results clearly indicate a dramatic enhancement in the stability of the peptide containing AHMPA. In the presence of both trypsin and chymotrypsin, the parent peptide is rapidly degraded, with less than 5% remaining after 4 hours. In stark contrast, the AHMPA-modified peptide exhibits remarkable resistance, with over 70% remaining intact after 8 hours. A similar trend is observed in human serum, a complex biological matrix containing a multitude of proteases. The half-life of the parent peptide is estimated to be a few hours, while the AHMPA-peptide demonstrates a significantly extended half-life, with 75% still present after 24 hours.[11][12][13]

Mechanistic Insights and Experimental Design

The choice of trypsin and chymotrypsin in these assays is deliberate. They are serine proteases with well-defined cleavage specificities (trypsin cleaves after basic residues like lysine and arginine, while chymotrypsin cleaves after aromatic residues like phenylalanine, tyrosine, and tryptophan), making them excellent models for studying endopeptidase-mediated degradation.[14] Human serum provides a more physiologically relevant environment, assessing the peptide's stability against a broad spectrum of proteases.[15]

The following diagrams illustrate the conceptual workflow of the stability assays and the proposed mechanism of protection.

G cluster_prep Sample Preparation cluster_assay Incubation at 37°C cluster_analysis Analysis P Parent Peptide Stock T Trypsin Assay P->T Incubate C Chymotrypsin Assay P->C Incubate S Human Serum Assay P->S Incubate M AHMPA-Peptide Stock M->T Incubate M->C Incubate M->S Incubate Q Quench Reaction (e.g., Acetonitrile Precipitation) T->Q Time Points (0, 1, 4, 8, 24h) C->Q Time Points (0, 1, 4, 8, 24h) S->Q Time Points (0, 1, 4, 8, 24h) HPLC RP-HPLC Analysis (Quantify Intact Peptide) Q->HPLC LCMS LC-MS/MS (Identify Degradation Products) HPLC->LCMS Optional G cluster_parent Parent Peptide Degradation cluster_modified AHMPA-Peptide Resistance P Parent Peptide ES Enzyme-Substrate Complex P->ES E Protease E->ES ME Protease ES->E DP Degradation Products ES->DP Hydrolysis MP AHMPA-Peptide MES Sterically Hindered/ Inhibited Complex MP->MES ME->MES MES->MP No Hydrolysis MES->ME

Figure 2: Proposed mechanism of enzymatic protection by AHMPA.

Detailed Experimental Protocols

For the benefit of researchers wishing to replicate or adapt these studies, we provide detailed, self-validating protocols for the key experiments.

Protocol 1: In Vitro Protease Stability Assay
  • Peptide Preparation:

    • Prepare 1 mg/mL stock solutions of the parent peptide and the AHMPA-peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Enzyme Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin or chymotrypsin in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the enzyme solution to achieve a final peptide concentration of 0.9 mg/mL and an enzyme concentration of 100 µg/mL.

    • Prepare a control sample for each peptide with 10 µL of buffer instead of the enzyme solution.

  • Incubation:

    • Incubate all tubes at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 10 µL of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile). This step precipitates the enzyme and stops the reaction. [16]

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Human Serum Stability Assay
  • Serum Preparation:

    • Thaw pooled human serum on ice. To remove cryoprecipitates, centrifuge at 10,000 x g for 15 minutes at 4°C. Use the clear supernatant.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide stock solution with human serum to achieve a final peptide concentration of 100 µM and a final serum concentration of 50% (v/v) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At each time point, withdraw 50 µL of the incubation mixture.

    • Quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard. The acetonitrile precipitates the serum proteins.

  • Sample Preparation for Analysis:

    • Vortex the samples and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: RP-HPLC Analysis
  • Instrumentation:

    • A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is suitable. [17]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Develop a linear gradient suitable for separating the parent peptide from its degradation products (e.g., 5% to 95% B over 30 minutes).

  • Detection:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification:

    • The percentage of intact peptide at each time point is calculated by dividing the peak area of the peptide at that time point by the peak area at time zero.

Conclusion

The incorporation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid represents a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The structural features of this unnatural amino acid provide a robust defense against proteolytic degradation through steric hindrance and transition-state mimicry. The illustrative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to evaluate and implement this and similar modifications in their peptide drug discovery programs. By rationally designing peptides with increased stability, the path is paved for the development of more effective and convenient peptide-based therapies with improved pharmacokinetic profiles and clinical outcomes.

References

  • Profacgen. Unnatural amino acid technology for extending half-life. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Molecules, 25(3), 695. Available at: [Link]

  • ResolveMass Laboratories Inc. Peptide Degradation Product Characterization. Available at: [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: [Link]

  • Wang, W., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Omega, 8(43), 40499–40507. Available at: [Link]

  • Papp, E. A., & Toth, G. K. (2003). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Journal of Mass Spectrometry, 38(1), 69-78. Available at: [Link]

  • Simon, L. M., et al. (1997). A comparative study of the conformational stabilities of trypsin and chymotrypsin. International Journal of Peptide and Protein Research, 49(5), 405-411.
  • ResearchGate. Investigation of the synthetic route to pepstatin analogues by SPPS using O -protected and O -unprotected statine as building blocks. Available at: [Link]

  • Böttger, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 693–704. Available at: [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Opinion in Chemical Biology, 12(6), 721–728. Available at: [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Publications. Available at: [Link]

  • D'Aloisio, V., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 30(2), e3539. Available at: [Link]

  • Zidar, N., et al. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering, 6(11), 2055-2067. Available at: [Link]

  • Maslarska, V., & Tencheva, J. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 350-356. Available at: [Link]

  • Serra, S., et al. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 11(10), 1239. Available at: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available at: [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349–1358. Available at: [Link]

  • Sani, M. A., et al. (2007). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 72(17), 6546–6555. Available at: [Link]

  • Mondal, S., et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Communications, 9(1), 269. Available at: [Link]

  • Strøm, M. B., & Rekdal, Ø. (2010). Serum Stability of Peptides. In Peptide Synthesis (pp. 265-278). Humana Press. Available at: [Link]

  • ResearchGate. Preorganization of the Hydroxyethylene Dipeptide Isostere: The Preferred Conformation in Solution Resembles the Conformation Bound to BACE. Available at: [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349–1358. Available at: [Link]

  • ResearchGate. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Available at: [Link]

  • Gorske, B. C., & Blackwell, H. E. (2006). An Evaluation of Peptide-Bond Isosteres. Organic Letters, 8(16), 3701–3704. Available at: [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349–1358. Available at: [Link]

  • Hansen, F. M., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. Journal of Proteomics, 204, 103403. Available at: [Link]

  • Aina, O. H., et al. (2007). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 4(5), 631–651. Available at: [Link]

  • ResearchGate. Thermal Stability of α-Chymotrypsin, Native and Chemically Modified, Inside Reverse Micelles During Peptide Synthesis. Available at: [Link]

  • Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 84(11), 3161-3182. Available at: [Link]

  • Ghosh, A. K., et al. (1992). An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors. The Journal of Organic Chemistry, 57(15), 4200–4202. Available at: [Link]

  • Thermo Fisher Scientific. Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Available at: [Link]

  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(7), 5419–5430. Available at: [Link]

  • Horne, W. S., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 999–1005. Available at: [Link]

  • Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]

  • Seebach, D., et al. (1996). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 50(11), 543-549. Available at: [Link]

  • Nowak, P., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. Available at: [Link]

  • Shvyadas, V. K., & Klyosov, A. A. (1985). [Enzymatic synthesis of peptides]. Prikladnaia biokhimiia i mikrobiologiia, 21(4), 435–446. Available at: [Link]

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  • Beyer, C. D., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(37), 10996–11004. Available at: [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-β-Hydroxy-α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of Fmoc-β-hydroxy-α-amino acids like Threonine (Thr) and Serine (Ser) represents a frequent yet significant challenge. The inherent steric hindrance and the propensity for side reactions, particularly racemization, necessitate a careful and informed selection of coupling reagents. This guide provides a comparative analysis of commonly used coupling reagents, supported by experimental insights and data, to empower you in making the optimal choice for your synthesis.

The Challenge: Steric Hindrance and Side Reactions

The β-hydroxyl group of amino acids like Threonine and Serine, even when protected with a tert-butyl (tBu) group, presents a sterically demanding environment for peptide bond formation. This can lead to sluggish or incomplete coupling reactions, resulting in deletion sequences in the final peptide. Furthermore, the activation of the carboxyl group of these amino acids can make the α-proton more acidic, increasing the risk of epimerization, a loss of stereochemical integrity that can have profound effects on the biological activity of the peptide.[1][2] Another potential side reaction is O-acylation of the unprotected hydroxyl group, although this is largely mitigated by the use of side-chain protecting groups like tBu.[3]

Understanding the Players: Classes of Coupling Reagents

The success of coupling Fmoc-β-hydroxy-α-amino acids hinges on the selection of a suitable coupling reagent. These reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[4]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[4][5] They function by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and generate OBt active esters.[4][8] They are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.[9] An advantage of phosphonium salts is that they do not react with the N-terminal amine, thus avoiding the guanidinylation side reaction that can occur with aminium/uronium salts.[8]

  • Aminium/Uronium Salts: This class includes some of the most popular and efficient coupling reagents, such as HBTU, HATU, and HCTU.[10][11] These reagents were initially thought to have a uronium structure but have been shown to exist as aminium salts.[7] They react with the carboxylic acid to form an active ester, which then reacts with the amine to form the peptide bond. A key consideration with these reagents is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[8][12]

Comparative Analysis of Coupling Reagent Performance

The choice of coupling reagent should be a deliberate one, based on a balance of reactivity, minimization of side reactions, and cost. Below is a comparative overview of some of the most common coupling reagents for Fmoc-β-hydroxy-α-amino acids.

Coupling ReagentAdditiveBaseTypical Molar Excess (AA:Reagent:Base)Typical Coupling Time (min)Reported Yield (%)Key Considerations
HATU (Internal HOAt)DIPEA/Collidine3-5 : 3-5 : 6-1030~99[13]Excellent for hindered couplings, lower racemization risk compared to HBTU.[10][14]
HBTU (Internal HOBt)DIPEA3-5 : 3-5 : 6-1030~95-98[13]A reliable workhorse, but can have a higher risk of racemization than HATU.[10]
DIC/Oxyma Oxyma-3 : 3 : -30-120~95-98A safer and often more effective alternative to DIC/HOBt, with reduced racemization.[6][15]
PyBOP (Internal HOBt)DIPEA3-5 : 3-5 : 6-1030-120~95-98A robust phosphonium salt-based reagent, good for hindered couplings.
COMU (Internal Oxyma)DIPEA/Collidine1.5-3 : 1.5-3 : 3-620-60HighA newer generation uronium salt with high reactivity and a favorable safety profile.[16]

Note: The reported yields can vary depending on the specific peptide sequence and reaction conditions.

In-Depth Look at Key Reagents

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) consistently demonstrates superior performance, especially for challenging couplings involving sterically hindered amino acids like Fmoc-Thr(tBu)-OH and Fmoc-Ser(tBu)-OH.[10][13] The key to HATU's efficacy lies in its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and accelerating the coupling reaction.[14] This increased reactivity often translates to higher coupling efficiencies and reduced reaction times, which in turn can minimize the risk of racemization.[10]

HBTU: The Reliable Workhorse

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective coupling reagent. It forms a less reactive OBt-ester compared to the OAt-ester formed by HATU.[10] While highly effective for many standard couplings, it may be slightly less efficient for particularly difficult sequences and can present a higher risk of epimerization compared to HATU.[10][14]

DIC/Oxyma: A Modern and Safer Carbodiimide Approach

The combination of DIC with OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a powerful and safer alternative to the traditional DIC/HOBt cocktail.[6] HOBt has been classified as an explosive, making its use and transport problematic.[17] Oxyma is a non-explosive additive that not only circumvents this issue but also often provides superior performance in terms of coupling efficiency and racemization suppression.[6][17] The DIC/Oxyma system is particularly advantageous for coupling racemization-prone amino acids.[15]

Experimental Protocols

Here are representative step-by-step methodologies for the coupling of Fmoc-β-hydroxy-α-amino acids using different reagents. These protocols are for a 0.1 mmol scale synthesis.

Protocol 1: HATU Coupling of Fmoc-Thr(tBu)-OH
  • Resin Preparation: The peptide-resin from the previous cycle should have the Fmoc group removed, exposing a free N-terminal amine. This is typically achieved by treating the resin with 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (e.g., 3 equivalents, ~0.3 mmol, ~119 mg) and HATU (e.g., 3 equivalents, ~0.3 mmol, ~114 mg) in DMF.

  • Base Addition: Add a hindered base, such as DIPEA (e.g., 6 equivalents, ~0.6 mmol, ~105 µL) or collidine, to the amino acid solution. Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: After the coupling period, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-6 times) to remove any unreacted reagents and by-products.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.

Protocol 2: DIC/Oxyma Coupling of Fmoc-Ser(tBu)-OH
  • Resin Preparation: As described in Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (e.g., 3 equivalents, ~0.3 mmol, ~115 mg) and Oxyma (e.g., 3 equivalents, ~0.3 mmol, ~43 mg) in DMF.

  • Coupling Reaction (In-situ): Add the amino acid/Oxyma solution to the washed peptide-resin. Then, add DIC (e.g., 3 equivalents, ~0.3 mmol, ~47 µL) to the resin slurry. Agitate the mixture for 60-120 minutes at room temperature.

  • Washing: As described in Protocol 1.

  • Monitoring: As described in Protocol 1.

Visualizing the Workflow

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_next_cycle Next Cycle Resin Resin with Free Amine Coupled_Resin Peptide-Resin (n+1) Resin->Coupled_Resin + Activated AA AA Fmoc-AA-OH Activated_AA Activated Amino Acid AA->Activated_AA + Reagent + Base Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Base Base (e.g., DIPEA) Deprotection Fmoc Deprotection (Piperidine/DMF) Coupled_Resin->Deprotection Next_AA Ready for Next Fmoc-AA Coupling Deprotection->Next_AA

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

The Mechanism of Racemization

A primary concern during the coupling of any chiral amino acid is racemization, which proceeds through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

Racemization_Mechanism cluster_activation Activation cluster_oxazolone Oxazolone Formation cluster_racemization Racemization Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ LD_Mix L- and D-Peptide Enolate->LD_Mix + H+ + Amine

Caption: The oxazolone mechanism of racemization during peptide coupling.

Conclusion and Recommendations

The selection of a coupling reagent for Fmoc-β-hydroxy-α-amino acids is a critical parameter that directly impacts the success of peptide synthesis. While a variety of effective reagents are available, a nuanced understanding of their strengths and weaknesses is essential.

  • For routine couplings of Ser and Thr, HBTU remains a cost-effective and reliable option.

  • For sterically demanding couplings or sequences known to be prone to racemization, HATU is the reagent of choice, often justifying its higher cost with superior results.[10][14]

  • The DIC/Oxyma system offers an excellent balance of high reactivity, reduced racemization, and enhanced safety, making it a highly recommended modern alternative to traditional carbodiimide methods.[6][17]

  • When using aminium/uronium salts, it is crucial to avoid a large excess of the reagent to prevent the irreversible N-terminal guanidinylation side reaction.[8][12]

  • The choice of base is also critical. While DIPEA is commonly used, for particularly racemization-sensitive couplings, a weaker, more sterically hindered base like collidine may be advantageous.[1][18]

By carefully considering the specific demands of the peptide sequence and applying the principles outlined in this guide, researchers can confidently navigate the challenges of incorporating Fmoc-β-hydroxy-α-amino acids, leading to the successful synthesis of high-purity peptides.

References

  • Benchchem. (n.d.). Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu).
  • Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Prasad, K.V.S.R.G., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Benchchem. (n.d.). avoiding racemization during Fmoc-Lys(Fmoc)-OH coupling.
  • Benchchem. (n.d.). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • c-LEcta. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5441-5449. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Accounts of Chemical Research, 53(10), 2136-2150. Retrieved from [Link]

  • Klein, C. D., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
  • Kim, H. J., et al. (2022). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 27(19), 6543. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). PyClocK, the phosphonium salt derived from 6-Cl-HOBt.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Yang, Y. et al. (2019). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 23(10), 2196-2204. Retrieved from [Link]

  • Crich, D., & Dudkin, V. (2002). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Organic Letters, 4(14), 2333-2336. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(4), 317-326.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

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A Comparative Guide to the Validation of Peptides Containing Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a key strategy for enhancing potency, stability, and target specificity. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a mainstay in solid-phase peptide synthesis (SPPS). However, the structural validation of the final peptide product, particularly the unambiguous confirmation of the non-canonical residue's incorporation and stereochemistry, presents a significant analytical challenge. Tandem mass spectrometry (MS/MS) stands as the gold standard for peptide sequencing, offering unparalleled sensitivity and structural insight.[1][2]

This guide provides a comprehensive comparison of tandem MS-based methodologies for the validation of peptide sequences containing Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. We will delve into the nuances of fragmentation chemistries, compare the efficacy of different fragmentation techniques, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge of Non-Canonical Residues in Peptide Sequencing

Standard peptide fragmentation in tandem MS, most commonly achieved through collision-induced dissociation (CID), primarily cleaves the amide bonds along the peptide backbone, generating characteristic b- and y-type fragment ions.[3][4] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.

However, the presence of non-canonical amino acids, such as the β-hydroxy-α-amino acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, introduces complexities:

  • Atypical Fragmentation: The hydroxyl group can induce neutral losses of water, complicating the spectral interpretation.[5]

  • Stereochemical Ambiguity: Standard CID and higher-energy collisional dissociation (HCD) are often insensitive to the stereochemistry of the amino acid.

  • Protecting Group Influence: The N-terminal Fmoc group, if not completely removed, can influence the fragmentation pattern and charge state of the peptide.[6]

This guide will compare two primary fragmentation techniques, CID and HCD, for the analysis of a model peptide containing this compound.

Comparative Analysis of Fragmentation Techniques: CID vs. HCD

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the two most prevalent fragmentation methods in proteomics and peptide analysis.[7] While both rely on collisions with an inert gas to induce fragmentation, they differ in the energy regime and the location within the mass spectrometer where fragmentation occurs.[3]

Collision-Induced Dissociation (CID):

  • Mechanism: A low-energy process that occurs in an ion trap or triple quadrupole mass spectrometer.[5] It involves multiple collisions that gradually increase the vibrational energy of the peptide ion, leading to fragmentation at the weakest bonds, typically the peptide backbone.[3]

  • Advantages: Excellent for generating rich b- and y-ion series for standard peptides.

  • Disadvantages: Can be less effective for peptides with stable modifications or those that readily undergo neutral losses. The "low-mass cutoff" in ion traps can prevent the detection of important low-mass fragment ions.

Higher-Energy Collisional Dissociation (HCD):

  • Mechanism: A higher-energy fragmentation method that occurs in a dedicated collision cell, often found in Orbitrap mass spectrometers.[3] The single, higher-energy collision results in a more diverse fragmentation pattern.

  • Advantages: Often produces a greater number of fragment ions, including those from side-chain cleavages, which can be informative for non-canonical residues.[8] It does not suffer from a low-mass cutoff, allowing for the detection of immonium ions and other low-mass fragments.[3]

  • Disadvantages: The higher energy can sometimes lead to excessive fragmentation, making spectral interpretation more complex.

The choice between CID and HCD can significantly impact the quality of the data obtained for peptides containing non-canonical amino acids. For our model peptide, the ability of HCD to generate a wider range of fragment ions and avoid the low-mass cutoff makes it a potentially more powerful tool for unambiguous sequence validation.[3][8]

Experimental Workflow for Peptide Validation

A robust and reproducible workflow is paramount for the successful validation of synthetic peptides. The following diagram and protocol outline a comprehensive approach, from sample preparation to data analysis.

Peptide Validation Workflow cluster_prep Sample Preparation cluster_ms Tandem MS Analysis cluster_data Data Analysis Peptide_Synthesis Crude Peptide Synthesis (with Fmoc-AA) Cleavage Cleavage from Resin & Deprotection Peptide_Synthesis->Cleavage Standard SPPS Purification RP-HPLC Purification Cleavage->Purification TFA Cocktail QC Initial QC (LC-MS) Purification->QC Purity >95% LC_MSMS LC-MS/MS Analysis (CID vs. HCD) QC->LC_MSMS Verified Mass Data_Processing Raw Data Processing LC_MSMS->Data_Processing MS Spectra Sequence_Validation Sequence Validation (b- and y-ion series) Data_Processing->Sequence_Validation Peak Lists Fragment_Analysis Analysis of Diagnostic Fragment Ions Sequence_Validation->Fragment_Analysis Sequence Confirmation Peptide Fragmentation Peptide    HRiOHRi+1O||||||||H2N--CH--C--N--CH--C--OH   b_ion b-ion Peptide:s->b_ion Cleavage y_ion y-ion Peptide:s->y_ion Cleavage a_ion a-ion Peptide:s->a_ion Cleavage

Sources

Navigating the Analytical Maze: A Comparative Guide to Assessing the Purity of Synthetic Peptides with Unnatural Amino Acids by Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the incorporation of unnatural amino acids into synthetic peptides represents a frontier of therapeutic innovation. These novel molecular entities promise enhanced stability, unique functionalities, and improved pharmacological profiles. However, this molecular complexity introduces significant analytical challenges, particularly in the accurate and robust assessment of purity. This guide provides an in-depth, objective comparison of analytical HPLC-based methodologies for the purity determination of these advanced peptides, grounded in experimental data and established scientific principles.

The inclusion of unnatural residues can dramatically alter a peptide's physicochemical properties, such as hydrophobicity, charge, and stereochemistry, thereby complicating separation and analysis.[1] A thorough understanding of the analytical techniques and the rationale behind methodological choices is paramount for ensuring the quality, safety, and efficacy of these next-generation therapeutics. This guide, written from the perspective of a Senior Application Scientist, will navigate the intricacies of analytical HPLC, offering a comparative analysis of its various modes and providing the technical insights necessary for robust method development and validation.

The Analytical Imperative: Unique Challenges of Peptides with Unnatural Amino Acids

Synthetic peptides, even those composed of natural amino acids, are prone to a variety of impurities stemming from the solid-phase peptide synthesis (SPPS) process. These include deletion sequences, truncated sequences, and products of incomplete deprotection.[2][3] The introduction of unnatural amino acids exacerbates these challenges and introduces new ones:

  • Altered Hydrophobicity and Polarity: Unnatural side chains can significantly shift the overall hydrophobicity of a peptide, impacting its retention behavior in reversed-phase chromatography.

  • Modified Charge States: The incorporation of acidic, basic, or zwitterionic unnatural amino acids can alter the peptide's isoelectric point (pI), necessitating different approaches for ion-exchange chromatography.

  • Stereoisomeric Complexity: The use of D-amino acids or other chiral unnatural building blocks introduces the potential for diastereomeric impurities, which can have distinct pharmacological and toxicological profiles.[4]

  • Novel Impurity Profiles: The unique chemistry of unnatural amino acids can lead to unexpected side reactions and the formation of novel impurities that may not be encountered with standard peptides.

A comprehensive analytical strategy is therefore not just a quality control measure but a critical component of the entire drug development lifecycle, from initial synthesis to final product release. Regulatory bodies like the FDA and EMA, while not having specific guidelines for synthetic peptides with unnatural amino acids, expect a thorough characterization and control of impurities.[5][6][7][8]

Comparative Analysis of Analytical HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of synthetic peptides due to its high resolution, sensitivity, and reproducibility.[9][10] However, the choice of HPLC mode is critical and depends on the specific properties of the peptide and the potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Assessment

RP-HPLC separates molecules based on their hydrophobicity.[11] It is the most widely used technique for peptide purity analysis due to its versatility and high resolving power for a broad range of peptides.[9][12][13]

Mechanism of Separation: In RP-HPLC, peptides are loaded onto a nonpolar stationary phase (e.g., C18, C8, or C4 alkyl chains bonded to silica) in a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile). A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides eluting later.[11]

Causality Behind Experimental Choices:

  • Column Chemistry:

    • C18 columns are the most common choice for small to medium-sized peptides due to their high hydrophobicity and resolving power.[12][14]

    • C8 and C4 columns have shorter alkyl chains and are less hydrophobic, making them suitable for larger or more hydrophobic peptides that might be too strongly retained on a C18 column.[14]

    • Phenyl-Hexyl columns offer alternative selectivity due to pi-pi interactions with aromatic residues in the peptide.

  • Mobile Phase Modifiers:

    • Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape and resolution by forming ion pairs with charged residues and masking silanol interactions on the stationary phase.[2][15] However, TFA can suppress ionization in mass spectrometry.[3][15]

    • Formic acid (FA) is a weaker ion-pairing agent that is more compatible with mass spectrometry but may result in broader peaks for some peptides.[3][15]

  • Gradient Slope: A shallow gradient (e.g., a 1% increase in organic solvent per minute) is often used to achieve optimal resolution of closely eluting impurities.[16]

Data Presentation: Comparison of RP-HPLC Columns for a Synthetic Peptide with a Hydrophobic Unnatural Amino Acid

Column ChemistryPeak Resolution (Main Peak vs. Impurity A)Peak Tailing Factor (Main Peak)Key Observation
C18 1.81.1Good separation of most impurities.
C8 1.51.2Reduced retention time, some co-elution of early eluting impurities.
C4 1.21.3Suitable for highly hydrophobic peptides, but lower resolution for less hydrophobic impurities.
Phenyl-Hexyl 2.11.0Enhanced resolution of aromatic-containing impurities due to alternative selectivity.
Ion-Exchange Chromatography (IEX): Separating by Charge

Ion-exchange chromatography separates molecules based on their net charge.[11] It is a powerful technique for resolving charge variants, such as deamidation products or peptides with impurities in their charged unnatural amino acids.[17]

Mechanism of Separation: In IEX, peptides are loaded onto a charged stationary phase (either an anion exchanger with a positive charge or a cation exchanger with a negative charge). Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase.[17]

Causality Behind Experimental Choices:

  • Type of Ion Exchanger:

    • Strong Cation Exchange (SCX) is used for peptides with a net positive charge at the operating pH.

    • Weak Anion Exchange (WAX) is suitable for peptides with a net negative charge.

  • Mobile Phase pH: The pH of the mobile phase is critical as it determines the net charge of the peptide. Operating at a pH below the peptide's pI will result in a net positive charge, while a pH above the pI will result in a net negative charge.

  • Salt Gradient: A shallow salt gradient is employed to achieve fine separation of charge variants that differ by only a single charged residue.

Chiral Chromatography: Resolving Enantiomeric Impurities

Chiral chromatography is essential for determining the enantiomeric purity of peptides containing unnatural D-amino acids or other chiral building blocks.[4][18][19] The presence of even small amounts of the incorrect enantiomer can have significant biological consequences.

Mechanism of Separation: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): A variety of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and proteins. The choice of CSP depends on the specific structure of the amino acid being analyzed.[20]

  • Derivatization: In some cases, the peptide is first hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent before analysis. This indirect method can enhance separation and detection.[21] However, direct analysis of the intact peptide on a chiral column is also possible and avoids potential racemization during hydrolysis.[19]

Orthogonal and Complementary Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often requires the use of orthogonal techniques that separate molecules based on different principles. This multi-faceted approach provides a more complete picture of the impurity profile.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an indispensable tool for peptide analysis. It provides molecular weight information, which is crucial for identifying unknown impurities and confirming the identity of the main peak.[3][22][23][24][25][26] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of impurities.[23]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field.[27] It is a high-efficiency separation technique that is orthogonal to RP-HPLC.[28][29] CE is particularly useful for resolving impurities that are difficult to separate by HPLC and for analyzing very small sample volumes.[28][30][31]

Data Presentation: Comparison of Analytical Techniques for Purity Assessment

TechniquePrinciple of SeparationPrimary Application for Unnatural PeptidesStrengthsLimitations
RP-HPLC HydrophobicityOverall purity, separation of hydrophobic impurities.[11]High resolution, robust, widely applicable.[12]May not resolve all charge variants or stereoisomers.
IEX-HPLC Net ChargeSeparation of charge variants (e.g., deamidation).[17]Excellent for resolving charged species.[17]Less effective for neutral peptides or those with similar charges.
Chiral HPLC StereochemistryDetermination of enantiomeric purity.[4][18]The only reliable method for quantifying stereoisomers.[4]Requires specialized columns and method development.
LC-MS Mass-to-Charge RatioIdentification of unknown impurities.[22][25]Provides molecular weight information.[26]Ion suppression can be an issue with some mobile phase modifiers.[15]
CE Charge-to-Mass RatioOrthogonal method for purity confirmation.[27][28]High efficiency, low sample consumption.[28][31]Lower loading capacity than HPLC.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Assessment of a Synthetic Peptide with an Unnatural Amino Acid

This protocol provides a starting point for developing a robust RP-HPLC method. Optimization will be required based on the specific properties of the peptide.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.[1] c. Vortex and sonicate briefly to ensure complete dissolution.

2. HPLC System and Conditions: a. HPLC System: A high-performance liquid chromatography system with a gradient pump, autosampler, and UV detector. b. Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). c. Mobile Phase A: 0.1% TFA in water. d. Mobile Phase B: 0.1% TFA in acetonitrile. e. Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized to ensure good resolution of the main peak from all impurities.[1] f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30 °C. h. Detection Wavelength: 214 nm or 220 nm (for peptide bonds). i. Injection Volume: 10 µL.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peptide peak as the percentage of its area relative to the total area of all peaks.

Visualizing the Workflow

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation and Orthogonal Confirmation start Define Analytical Target Profile screen_cols Screen Different RP-HPLC Columns (C18, C8, Phenyl-Hexyl) start->screen_cols screen_mp Screen Mobile Phase Modifiers (TFA, FA) screen_cols->screen_mp opt_grad Optimize Gradient Slope and Range screen_mp->opt_grad opt_temp Optimize Column Temperature opt_grad->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Method Validation (ICH Guidelines) opt_flow->validate lcms LC-MS for Peak Identification validate->lcms ce Capillary Electrophoresis for Orthogonal Purity Check lcms->ce end_node Finalized Purity Method ce->end_node

Caption: A systematic workflow for developing a robust analytical HPLC method for peptide purity assessment.

Conclusion and Future Perspectives

The purity assessment of synthetic peptides containing unnatural amino acids is a complex but critical task. A thorough understanding of the principles of different HPLC modes, combined with a systematic approach to method development, is essential for obtaining accurate and reliable results. Reversed-phase HPLC remains the primary tool for this purpose, but its power is significantly enhanced when used in conjunction with orthogonal techniques like ion-exchange chromatography, chiral chromatography, mass spectrometry, and capillary electrophoresis.

As the field of peptide therapeutics continues to evolve, with increasingly complex structures and modifications, the demand for advanced analytical methodologies will only grow. The development of novel stationary phases with unique selectivities and the further integration of high-resolution mass spectrometry into routine quality control workflows will be key to meeting these future challenges. By adhering to the principles of scientific integrity and employing a multi-faceted analytical strategy, researchers and drug developers can ensure the quality and safety of these innovative and life-changing medicines.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available from: [Link]

  • 5 Dimensional Structural Characterization of Synthetic Peptides. ResearchGate. Available from: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available from: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters. Available from: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available from: [Link]

  • Chapter 2: Regulatory Perspective on Synthetic Peptides in Europe. Royal Society of Chemistry. Available from: [Link]

  • Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. Available from: [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Available from: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. PubMed Central. Available from: [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available from: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available from: [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. Iris Biotech. Available from: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Available from: [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. Available from: [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available from: [Link]

  • An Overview of HPLC Modes for Peptide Separation. Genscript. Available from: [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Available from: [Link]

  • Peptide Isolation – Method Development Considerations. Waters. Available from: [Link]

  • Analysis of Peptides and Proteins by Capillary Electrophoresis-Mass Spectrometry. CORE. Available from: [Link]

  • (PDF) Synthetic peptides quality control and assurance. ResearchGate. Available from: [Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. Available from: [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Available from: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. Available from: [Link]

  • Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. ResearchGate. Available from: [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. FDA. Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available from: [Link]

  • HPLC of Peptides and Proteins. Springer. Available from: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available from: [Link]

  • Analysis of Peptides and Proteins by Capillary Electrophoresis-Mass Spectrometry. University of Innsbruck. Available from: [Link]

  • Capillary electrophoresis of proteins and peptides. PubMed. Available from: [Link]

  • Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Of Amino Acids, Peptides. ba333. Available from: [Link]

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A Senior Application Scientist's Guide to the Enhanced Biological Activity of Peptides Incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of non-standard amino acids is a key strategy in this pursuit, offering a pathway to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation and poor bioavailability. This guide provides an in-depth technical comparison of the biological activity of peptides with and without the non-proteinogenic amino acid, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. This unique amino acid, a hydroxy derivative of D-leucine, has emerged as a critical component in the design of highly effective protease inhibitors and other peptidomimetics.

The central thesis of this guide is that the inclusion of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid significantly enhances the therapeutic potential of peptides. This enhancement is primarily attributed to its ability to induce favorable conformational constraints, increase resistance to enzymatic degradation, and improve binding affinity to target proteins. We will explore these advantages through a detailed examination of a case study on HIV-1 protease inhibitors, supported by comprehensive experimental protocols and illustrative data.

The Scientific Rationale: Why Incorporate (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid?

The strategic incorporation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid into a peptide sequence is a deliberate design choice aimed at augmenting its biological performance. The rationale behind this modification is multifaceted:

  • Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in the body, limiting their therapeutic window. The unique structure of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, with its hydroxy group and D-configuration at the alpha-carbon, sterically hinders the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1]

  • Improved Binding Affinity and Specificity: The hydroxy group of this amino acid can participate in additional hydrogen bonding interactions within the active site of a target enzyme or receptor. This can lead to a more stable peptide-target complex, resulting in higher binding affinity and greater specificity. In the context of protease inhibitors, this amino acid can act as a transition-state mimetic, effectively blocking the enzyme's catalytic activity.[2]

  • Favorable Conformational Constraints: The incorporation of this non-standard amino acid can induce specific secondary structures, such as β-turns, in the peptide backbone. This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to its target, leading to enhanced potency.[3]

Case Study: HIV-1 Protease Inhibitors

A compelling example of the benefits of incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid and its analogs is in the development of HIV-1 protease inhibitors. HIV-1 protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.

Hypothetical Comparative Study

To illustrate the impact of this modification, let's consider a hypothetical comparative study of two peptide-based HIV-1 protease inhibitors:

  • Peptide A (Control): A standard peptide sequence known to have moderate inhibitory activity against HIV-1 protease.

  • Peptide B (Modified): The same peptide sequence as Peptide A, but with a key residue replaced by (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

The following sections will detail the experimental workflows and present hypothetical data from this comparative study.

Experimental Workflows and Data

Peptide Synthesis

Both Peptide A and Peptide B would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The key difference lies in the incorporation of the protected form of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in the synthesis of Peptide B.

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Key Distinction for Peptide B Resin Resin Attach_Fmoc_AA1 Attach_Fmoc_AA1 Resin->Attach_Fmoc_AA1 Coupling Deprotection Deprotection Attach_Fmoc_AA1->Deprotection Piperidine Attach_Fmoc_AA2 Attach_Fmoc_AA2 Deprotection->Attach_Fmoc_AA2 Coupling Repeat_Cycles Repeat_Cycles Attach_Fmoc_AA2->Repeat_Cycles Deprotection & Coupling Cleavage Cleavage Repeat_Cycles->Cleavage TFA Cocktail Purification Purification Cleavage->Purification HPLC Characterization Characterization Purification->Characterization Mass Spec Attach_Fmoc_AA_n Attach Fmoc- (2R,3S)-2-amino-3-hydroxy -4-methylpentanoic acid

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Assays

The biological activities of Peptide A and Peptide B would be compared using a panel of in vitro assays.

This assay directly measures the ability of the peptides to inhibit the enzymatic activity of HIV-1 protease.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a stock solution of recombinant HIV-1 protease, a fluorogenic substrate, and stock solutions of Peptide A and Peptide B.

  • Assay Setup: In a 96-well plate, add the reaction buffer, varying concentrations of the inhibitor peptides (or a control), and the HIV-1 protease.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value for each peptide.

Start Start Prepare_Reagents Prepare_Reagents Start->Prepare_Reagents End End Add_Buffer_Inhibitor_Enzyme Add_Buffer_Inhibitor_Enzyme Prepare_Reagents->Add_Buffer_Inhibitor_Enzyme Incubate_37C Incubate_37C Add_Buffer_Inhibitor_Enzyme->Incubate_37C Add_Substrate Add_Substrate Incubate_37C->Add_Substrate Measure_Fluorescence Measure_Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate_IC50 Measure_Fluorescence->Calculate_IC50 Calculate_IC50->End

Figure 2: Workflow for the HIV-1 Protease Inhibition Assay.

Hypothetical Data:

PeptideIC50 (nM)
Peptide A (Control)150
Peptide B (Modified)15

The significantly lower IC50 value for Peptide B demonstrates its superior inhibitory potency, likely due to enhanced binding to the active site of HIV-1 protease.

This assay assesses the resistance of the peptides to degradation by common proteases.

Protocol:

  • Peptide Incubation: Incubate Peptide A and Peptide B with a solution of a common protease (e.g., trypsin or chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points, take aliquots from the reaction mixtures.

  • Reaction Quenching: Stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-Life Determination: Plot the percentage of intact peptide remaining against time to determine the half-life of each peptide.

Hypothetical Data:

PeptideHalf-life in presence of Trypsin (hours)
Peptide A (Control)1.5
Peptide B (Modified)> 24

The dramatically increased half-life of Peptide B indicates its enhanced resistance to proteolytic degradation.

This assay evaluates the potential cytotoxicity of the peptides on a human cell line.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of Peptide A and Peptide B for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Hypothetical Data:

PeptideCC50 (µM)
Peptide A (Control)> 100
Peptide B (Modified)> 100

The high CC50 values for both peptides would suggest that they have low cytotoxicity at concentrations effective for inhibiting HIV-1 protease.

Structure-Activity Relationship and Conformational Analysis

The enhanced biological activity of Peptide B can be attributed to the structural changes induced by the incorporation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

cluster_0 Peptide A (Control) cluster_1 Peptide B (Modified) Flexible_Conformation Flexible Conformation Protease_Susceptibility Susceptible to Proteolysis Flexible_Conformation->Protease_Susceptibility Moderate_Binding Moderate Binding Affinity Flexible_Conformation->Moderate_Binding Constrained_Conformation Constrained Conformation (β-turn) Protease_Resistance Resistant to Proteolysis Constrained_Conformation->Protease_Resistance High_Binding High Binding Affinity Constrained_Conformation->High_Binding Modification Incorporation of (2R,3S)-2-amino-3-hydroxy -4-methylpentanoic acid Modification->Constrained_Conformation

Figure 3: Impact of modification on peptide properties.

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) studies could be employed to confirm the conformational differences between Peptide A and Peptide B. It is hypothesized that Peptide B would exhibit a more defined secondary structure, consistent with a pre-organized bioactive conformation.

Conclusion

The incorporation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid into peptide sequences represents a powerful strategy for enhancing their therapeutic potential. As demonstrated through our case study on HIV-1 protease inhibitors, this modification can lead to significant improvements in inhibitory potency and proteolytic stability, without introducing significant cytotoxicity. The ability of this non-standard amino acid to induce favorable conformational constraints and participate in additional binding interactions makes it a valuable tool for drug discovery and development professionals. By leveraging such innovative approaches in peptide design, the scientific community can continue to advance the development of novel and effective peptide-based therapeutics.

References

  • Lu, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 768926. [Link]

  • MDPI. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4268. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • MySkinRecipes. (n.d.). (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. Retrieved from [Link]

  • Pichová, I., et al. (1997). Peptide inhibitors of HIV-1 and HIV-2 proteases: a comparative study. Leukemia, 11 Suppl 3, 120-122. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. [Link]

Sources

A Senior Application Scientist's Guide to Resin Selection for Peptides Containing Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating non-canonical or sterically hindered amino acids presents unique challenges. One such building block, Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, with its β-hydroxy and bulky isopropyl functionalities, demands careful consideration of the solid-phase synthesis strategy to ensure high yield and purity. This guide provides an in-depth comparison of solid-phase resins, offering experimental insights to navigate the complexities of synthesizing peptides containing this modified amino acid.

The primary challenge in incorporating sterically hindered amino acids lies in overcoming slow coupling kinetics and potential side reactions. The choice of solid support, or resin, is a critical first step that profoundly influences the success of the synthesis.[1] An ideal resin must offer a stable anchor for the growing peptide chain, swell adequately in synthesis solvents to allow reagent access, and have a linker that facilitates efficient cleavage of the final product without degradation.[1]

Comparative Analysis of Solid-Phase Resins

The selection of an appropriate resin is dictated by the desired C-terminal functionality (acid or amide) and the sensitivity of the peptide sequence to cleavage conditions. For peptides containing bulky residues like this compound, resins that minimize steric hindrance and allow for mild cleavage are highly advantageous. We will compare three commonly used resins: 2-Chlorotrityl chloride (2-CTC), Wang, and TentaGel® S RAM.

Table 1: Performance Comparison of Resins for Sterically Hindered Peptide Synthesis

Feature2-Chlorotrityl Chloride (2-CTC) ResinWang ResinTentaGel® S RAM Resin
Primary Application C-terminal carboxylic acids; protected peptide fragments[2][3]C-terminal carboxylic acids[2][3]C-terminal amides
Cleavage Conditions Very mild (e.g., 1-3% TFA in DCM, acetic acid)[3][4]Strong acid (e.g., 95% TFA)[3]Strong acid (e.g., 95% TFA)[3]
Advantages - Minimizes racemization of the first amino acid[3].- Steric bulk of the trityl group can reduce diketopiperazine formation[2][4].- Allows for synthesis of fully protected peptide fragments[2][4][5].- Cost-effective and widely used[1].- Reliable for many standard peptide syntheses[2].- PEG-grafted support improves solvation and reduces peptide aggregation[1].- Suitable for long or "difficult" sequences[1].
Disadvantages - Higher cost than Wang resin.- Loading the first amino acid can be challenging and risks racemization[3].- Harsh cleavage conditions can degrade sensitive peptides.- Higher cost.- Requires strong acid cleavage.
Suitability for this compound Excellent: Mild cleavage conditions are ideal for preserving the hydroxyl group and other sensitive functionalities. The steric hindrance of the linker is beneficial.Moderate: Harsh cleavage may lead to side reactions. Loading the sterically hindered first amino acid can be inefficient.Good (for amides): Enhanced solvation is beneficial, but strong acid cleavage is a consideration.

Expert Rationale for Resin Selection:

For peptides terminating in a carboxylic acid and containing this compound, 2-Chlorotrityl chloride (2-CTC) resin is the superior choice . The extreme acid lability of the 2-CTC linker allows for cleavage under very mild conditions, which is crucial for preserving the integrity of the peptide, especially the hydroxyl group which can be prone to dehydration or other side reactions under strong acid.[3][5] Furthermore, the steric bulk of the trityl linker itself helps to create a more favorable environment for the coupling of the first sterically hindered amino acid, reducing the risk of side reactions like diketopiperazine formation.[2][4]

While Wang resin is a workhorse for standard peptide synthesis, the requirement for concentrated trifluoroacetic acid (TFA) for cleavage makes it less suitable for sensitive peptides.[3] The loading of the first amino acid onto Wang resin can also be problematic and may lead to racemization.[3]

For peptides with a C-terminal amide, a PEG-grafted resin like TentaGel® S RAM is recommended. The polyethylene glycol (PEG) chains create a more solution-like environment, improving solvation of the growing peptide chain and minimizing aggregation, which is a common issue with hydrophobic and sterically hindered sequences.[1]

Resin_Selection_Workflow start Start: Define Peptide Requirements c_terminus Desired C-Terminus? start->c_terminus is_amide Amide c_terminus->is_amide Amide is_acid Carboxylic Acid c_terminus->is_acid Acid peg_resin Select PEG-grafted Amide Resin (e.g., TentaGel® S RAM) is_amide->peg_resin ctc_resin Select 2-Chlorotrityl Chloride (2-CTC) Resin is_acid->ctc_resin end_amide Proceed to Synthesis peg_resin->end_amide end_acid Proceed to Synthesis ctc_resin->end_acid

Caption: Decision workflow for selecting the optimal resin.

Experimental Protocol: Synthesis of a Model Peptide on 2-CTC Resin

This protocol outlines the manual synthesis of a model tripeptide (H-Gly-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid-Phe-OH) using Fmoc solid-phase peptide synthesis (SPPS) on 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)

  • Fmoc-Phe-OH

  • This compound

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 1% TFA in DCM

  • Precipitation/Wash Solvent: Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (0.25 mmol scale) in DCM for 30 minutes in the reaction vessel. Drain the DCM.

  • Loading of the First Amino Acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g resin) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x). A small sample can be taken for a loading test.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[6][7]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. The extended coupling time is to overcome the steric hindrance. A Kaiser test can be performed to monitor the reaction completion.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling for Fmoc-Gly-OH:

    • Repeat step 3 for Fmoc deprotection.

    • Repeat step 4 for the coupling of Fmoc-Gly-OH. A standard 1-hour coupling time should be sufficient.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in step 3.

  • Peptide Cleavage from 2-CTC Resin:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (1% TFA in DCM) to the resin and gently agitate for 30 minutes. Repeat this step twice more with fresh cleavage cocktail.

    • Combine the filtrates into a round-bottom flask.

    • Evaporate the solvent under reduced pressure.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the concentrated filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[9][10][11]

SPPS_Workflow start Start: 2-CTC Resin swell 1. Swell Resin in DCM start->swell load 2. Load First Amino Acid (Fmoc-Phe-OH) swell->load deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple1 4. Couple Hindered AA (Fmoc-(2R,3S)...) deprotect1->couple1 deprotect2 5. Fmoc Deprotection couple1->deprotect2 couple2 6. Couple Fmoc-Gly-OH deprotect2->couple2 deprotect_final 7. Final Fmoc Deprotection couple2->deprotect_final cleave 8. Cleave from Resin (1% TFA in DCM) deprotect_final->cleave purify 9. Precipitate & Purify (RP-HPLC) cleave->purify analyze 10. Analyze (MS, HPLC) purify->analyze end End: Pure Peptide analyze->end

Caption: General workflow for the synthesis of the model peptide.

Conclusion and Best Practices

The successful synthesis of peptides containing challenging residues like this compound is highly dependent on the judicious selection of the solid-phase resin. For C-terminal acids, the 2-CTC resin offers significant advantages due to its mild cleavage conditions and sterically hindered linker, which helps to mitigate common side reactions. For C-terminal amides, PEG-grafted resins are preferred for their ability to reduce peptide aggregation. By understanding the chemical properties of each resin and implementing a carefully optimized protocol, researchers can significantly improve the yield and purity of these complex peptides, accelerating drug discovery and development efforts.

References

  • A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity - Benchchem.
  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF.
  • Resins for Solid Phase Peptide Synthesis - ChemPep.
  • Peptide Synthesis Resins - AAPPTEC.
  • Peptide Analysis Techniques Review.
  • Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - Ovid.
  • How to choose the right resin functionality for solid phase peptide synthesis | Biotage.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Cleavage Cocktail Selection - CDN.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Analytical methods and Quality Control for peptide products - Biosynth.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
  • Peptide Characterization & Analytics.
  • Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications.
  • Fmoc Amino Acids for SPPS - AltaBioscience.

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A Senior Application Scientist's Guide to the Kinetic Analysis of Protease Inhibition by Peptides Incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug design, the inhibition of proteases remains a cornerstone of treatment strategies for a multitude of diseases, ranging from viral infections to cancer.[1] The intricate dance between a protease and its inhibitor is a story told in the language of kinetics, a narrative that reveals the potency, mechanism, and potential of a therapeutic candidate. This guide provides an in-depth exploration of the kinetic analysis of a specific class of protease inhibitors: peptides incorporating the novel amino acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. This moiety, a derivative of the naturally occurring statine, holds significant promise in the design of potent and selective protease inhibitors.[2][3]

This document will dissect the fundamental principles of protease inhibition kinetics, offer a comparative analysis of these unique peptides against other inhibitor classes, provide detailed experimental protocols for their evaluation, and visualize the underlying scientific concepts for enhanced clarity.

The Significance of the (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid Moiety

The core of our discussion revolves around the unique structural features of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. This amino acid is a γ-amino-β-hydroxy acid, a class of compounds that has demonstrated significant inhibitory activity against various proteases, particularly aspartic proteases.[3] Its structure is designed to mimic the transition state of the peptide bond cleavage, allowing it to bind tightly to the active site of the enzyme.[2] The stereochemistry at the 2R and 3S positions is crucial for optimal binding and inhibitory activity.

Peptides incorporating this moiety have been explored as inhibitors for a range of proteases, including those crucial for the replication of viruses like HIV and SARS-CoV-2.[2][4][5] The versatility of peptide synthesis allows for the modification of the surrounding amino acid sequence, enabling the fine-tuning of inhibitor specificity and potency for a given protease target.

Understanding the Kinetics of Protease Inhibition

The efficacy of a protease inhibitor is quantified by its kinetic parameters, most notably the inhibition constant (Kᵢ). A lower Kᵢ value signifies a more potent inhibitor. The mechanism of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides crucial insights into how the inhibitor interacts with the enzyme.

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), and it can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is not affected by substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

The determination of these kinetic parameters is paramount in the early stages of drug discovery, as it allows for the direct comparison of different inhibitor candidates and guides the process of lead optimization.

Comparative Kinetic Analysis: Peptides with (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid vs. Other Protease Inhibitors

To truly appreciate the potential of peptides incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, it is essential to compare their kinetic performance against other classes of protease inhibitors. The following table provides a comparative overview of Kᵢ values for different inhibitor classes against the well-characterized aspartic protease, pepsin.

Inhibitor ClassExample InhibitorTarget ProteaseKᵢ ValueCitation
Statine-based Peptide Iva-Val-Val-(3S,4S)-Sta-Ala-NHiC5H11Pepsin1 nM[6]
Statine-based Peptide H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMePepsin< 1 nM[7]
Statine Analogue N-acetyl-statinePepsin120 µM[8]
Product Analogue N-acetyl-L-phenylalaninePepsin(Non-competitive)[9]
Natural Peptide Inhibitor Pepstatin APepsin~0.1 nM[8]

As the data illustrates, peptides incorporating the statine moiety exhibit potent inhibition of pepsin, with Kᵢ values in the nanomolar range. This level of potency is comparable to the natural product pepstatin A and underscores the effectiveness of the statine scaffold in designing tight-binding inhibitors. The significantly weaker inhibition by N-acetyl-statine alone highlights the importance of the surrounding peptide sequence in achieving high affinity.

Experimental Protocols

The accurate determination of kinetic parameters is contingent upon robust and well-controlled experimental design. The following is a detailed, step-by-step protocol for a fluorometric protease inhibition assay, a common method for quantifying enzyme activity and inhibition.

Protocol: Fluorometric Protease Inhibition Assay for Kᵢ Determination

Objective: To determine the inhibition constant (Kᵢ) of a peptide incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid against a target protease.

Materials:

  • Purified target protease of known concentration

  • Fluorogenic protease substrate (e.g., FITC-casein or a specific peptide substrate with a fluorophore and quencher)

  • Test inhibitor (peptide incorporating (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid)

  • Assay Buffer (optimized for the specific protease, e.g., specific pH, salt concentration)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Precision pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

  • Assay Setup:

    • In the 96-well black microplate, set up the following reactions in triplicate:

      • Enzyme Control (No Inhibitor): Add assay buffer, a fixed concentration of the protease, and varying concentrations of the substrate.

      • Inhibitor Wells: Add assay buffer, the same fixed concentration of the protease, one of the inhibitor dilutions, and varying concentrations of the substrate. Repeat for each inhibitor concentration.

      • Substrate Blank: Add assay buffer and the highest concentration of the substrate (no enzyme).

      • Inhibitor Blank: Add assay buffer, the highest concentration of the inhibitor, and the highest concentration of the substrate (no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding the protease to the wells containing the substrate and inhibitor (or buffer).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • For each reaction, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from the substrate and inhibitor blanks.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for the uninhibited reaction and for each inhibitor concentration.

    • To determine the mechanism of inhibition and the Kᵢ value, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ will increase with increasing inhibitor concentration.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The Vₘₐₓ will decrease with increasing inhibitor concentration, while Kₘ remains unchanged.

      • Uncompetitive Inhibition: The lines will be parallel. Both Vₘₐₓ and Kₘ will decrease.

    • The Kᵢ can be calculated from the changes in Kₘ or Vₘₐₓ using the appropriate equations for the determined inhibition mechanism. Alternatively, non-linear regression analysis of the Michaelis-Menten plots can be used to directly fit the data to the corresponding inhibition models and determine the Kᵢ.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Protease_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI_comp Enzyme-Inhibitor (EI) E->EI_comp + I S Substrate (S) ES->E + P P Product (P) I_comp Inhibitor (I) EI_comp->E E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc + I S_nc Substrate (S) ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc + I P_nc Product (P) I_nc Inhibitor (I) EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

Caption: Mechanisms of Competitive and Non-competitive Protease Inhibition.

Kinetic_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-well Plate (Controls & Inhibitor Concentrations) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate measure 4. Kinetic Measurement (Fluorescence Reading over Time) initiate->measure analysis 5. Data Analysis (Calculate V₀) measure->analysis plot 6. Plot Data (Michaelis-Menten & Lineweaver-Burk) analysis->plot determine 7. Determine Kᵢ & Mechanism plot->determine

Caption: Experimental Workflow for Determining Protease Inhibition Kinetics.

Performance_Comparison Target Target Protease Statine Statine Peptide (e.g., Kᵢ ~1 nM) Statine->Target High Potency Covalent Covalent Inhibitor Covalent->Target Irreversible Inhibition SmallMolecule Non-Peptide Small Molecule SmallMolecule->Target Variable Potency Natural Natural Product Inhibitor (e.g., Pepstatin A, Kᵢ ~0.1 nM) Natural->Target Very High Potency

Caption: Comparative Performance of Different Protease Inhibitor Classes.

Conclusion

The kinetic analysis of protease inhibition is a critical discipline in the pursuit of novel therapeutics. Peptides incorporating the (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid moiety represent a promising class of inhibitors, demonstrating high potency against key protease targets. A thorough understanding of their kinetic behavior, facilitated by rigorous experimental protocols and comparative analysis, is essential for advancing these compounds through the drug discovery pipeline. This guide provides the foundational knowledge and practical insights for researchers to confidently embark on the kinetic characterization of these and other novel protease inhibitors, ultimately contributing to the development of next-generation medicines.

References

  • Marciniszyn, J. Jr., Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. Journal of Biological Chemistry, 251(22), 7088-7094. [Link]

  • Greenwell, P., Knowles, J. R., & Sharp, H. (1969). The inhibition of pepsin-catalysed reactions by products and product analogues. Kinetic evidence for ordered release of products. The Biochemical journal, 113(2), 363–368. [Link]

  • Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of medicinal chemistry, 23(1), 27–33. [Link]

  • Rich, D. H., Bernatowicz, M. S., Agarwal, N. S., Kawai, M., & Salituro, F. G. (1985). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Biochemistry, 24(12), 3165–3173. [Link]

  • de Oliveira, K. M. G., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). Scientific Reports, 14(1), 8965. [Link]

  • MySkinRecipes. (n.d.). (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. Retrieved from [Link]

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  • Biocompare. (2015, November 10). Protease Inhibitors: Ways to Choose Them and Use Them. Retrieved from [Link]

  • RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • JoVE. (2022, May 24). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Chukhontseva, M. V., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • while true do;. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Lev Selector. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]

  • Silver, M. S. (1972). Kinetic studies on the mechanism of pepsin action. Journal of the American Chemical Society, 94(12), 4383-4391. [Link]

  • de Miranda, A. S., et al. (2021). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 26(11), 3195. [Link]

  • ChemWhat. (n.d.). 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7. Retrieved from [Link]

  • Di, L. (2023). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 24(7), 6299. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for Unnatural Peptide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide therapeutics offers a powerful strategy to enhance stability, potency, and pharmacokinetic profiles. However, these novel molecular entities present unique analytical challenges that demand rigorous, well-validated characterization methods. This guide provides a comprehensive comparison of key analytical techniques, delving into the nuances of cross-validation to ensure data integrity and regulatory compliance. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to empower you in developing robust analytical frameworks for your innovative peptide candidates.

The Imperative of Orthogonal and Cross-Validated Methods

The physicochemical properties of unnatural peptides can differ significantly from their natural counterparts, impacting their behavior in standard analytical systems.[1] A single analytical technique is often insufficient to fully characterize these complex molecules and their potential impurities. Therefore, an orthogonal approach, employing multiple analytical methods with different separation and detection principles, is crucial. Cross-validation of these methods is the linchpin of a robust characterization package, demonstrating the consistency and accuracy of your analytical data.[2]

The objective of cross-validation is to demonstrate that different analytical procedures are fit for the intended purpose and yield comparable results.[2][3] This is a critical component of analytical method lifecycle management, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[3][4][5][6]

Core Analytical Techniques: A Comparative Overview

The characterization of unnatural peptides hinges on a suite of powerful analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and spectroscopic techniques like Circular Dichroism (CD).

Analytical Technique Principle Primary Application for Unnatural Peptides Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Separation based on physicochemical properties (e.g., hydrophobicity, charge).Purity assessment, impurity profiling, and quantification.[7][8]High resolution, quantitative accuracy, and well-established methodologies.[9]May not resolve all co-eluting impurities or structural isomers.[10]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.[11][12]Identity confirmation, sequence verification, and characterization of impurities and post-translational modifications.[11][12][13]High sensitivity and specificity, provides molecular weight and structural information.[12][13]Can be challenging for quantitative analysis without appropriate standards; ionization efficiency can vary for unnatural amino acids.[14]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.[15]Assessment of secondary structure (α-helix, β-sheet, random coil).[16][17][18][19]Sensitive to conformational changes, non-destructive.[15]Provides global structural information, not site-specific details; interpretation can be complex.[17]

The Cross-Validation Workflow: A Step-by-Step Approach

A systematic approach to cross-validation ensures that all critical parameters are assessed and that the data generated is reliable and defensible.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_documentation Phase 4: Documentation and Reporting P1 Define Analytical Target Profile (ATP) P2 Select Orthogonal Methods P1->P2 P3 Develop and Optimize Individual Methods P2->P3 P4 Establish Acceptance Criteria P3->P4 E1 Perform Full Validation of Primary Method (e.g., RP-HPLC) P4->E1 E2 Perform Partial Validation of Secondary/Tertiary Methods E1->E2 E3 Analyze Identical Batches with All Methods E2->E3 A1 Compare Purity and Impurity Profiles E3->A1 A2 Assess Correlation of Quantitative Data A1->A2 A3 Investigate Discrepancies A2->A3 D1 Generate Cross-Validation Report A3->D1 D2 Justify Acceptance Criteria and Discrepancies D1->D2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven framework for the proper disposal of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a specialized amino acid derivative used in peptide synthesis.[][2][3] The principles discussed here extend to the entire workflow, addressing not just the pure compound but also the associated reagents and solutions that constitute the complete waste stream.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling and disposal. While many Fmoc-protected amino acids are not classified as hazardous under OSHA's Hazard Communication Standard, they must be treated with the caution afforded to all laboratory chemicals.[4][5][6] The primary risk in a laboratory setting often comes from the solvents and reagents used alongside the main compound.

Causality of Risk: In solid-phase peptide synthesis (SPPS), the Fmoc protecting group is typically removed using a basic solution, commonly 20% piperidine in N,N-Dimethylformamide (DMF).[7] The final cleavage of the peptide from the resin support often involves strong acids like trifluoroacetic acid (TFA).[7] Therefore, the waste generated is a complex mixture whose hazard profile is dominated by these aggressive chemicals.

Table 1: Hazard Profile of Associated Chemicals

Substance CAS Number Primary Hazards Rationale for Concern in Waste Stream
This compound N/A May cause respiratory, skin, or eye irritation upon contact.[4][6] The solid compound itself is the least hazardous component but must be managed correctly.
N,N-Dimethylformamide (DMF) 68-12-2 Flammable liquid, skin and eye irritant, potential reproductive toxin. As the primary solvent, it constitutes the largest volume of the liquid waste, making the entire stream an ignitable hazardous waste.
Piperidine 110-89-4 Flammable liquid, toxic, corrosive. Causes severe skin burns and eye damage. Used as the deprotection agent, its corrosivity and toxicity make the liquid waste particularly hazardous to handle.

| Trifluoroacetic Acid (TFA) | 76-05-1 | Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. | Although used in a separate process step (cleavage), accidental mixing of acidic TFA waste with basic piperidine waste can cause a violent reaction. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, donning the appropriate PPE is mandatory.[8] The choice of PPE must be based on the most hazardous substance in the waste mixture.

  • Eye and Face Protection : Safety goggles are the minimum requirement to protect against splashes.[8] When handling larger volumes of waste or during procedures with a higher splash risk, a face shield should be worn over the goggles.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental contact, but for extended handling of DMF-containing waste, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Always check the glove manufacturer's compatibility chart.[8]

  • Body Protection : A buttoned lab coat protects the skin and personal clothing from contamination.[8] For large-volume transfers, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of open waste containers, especially those containing volatile solvents like DMF or piperidine, must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[9][10]

Waste Characterization and Segregation: A Self-Validating System

Proper identification and segregation of chemical waste are the most critical steps in the disposal process.[8] Under the Resource Conservation and Recovery Act (RCRA), the responsibility for classifying waste rests with the generator—the laboratory that created it.[11][12][13] Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by the EPA.[11][14][15]

The following decision-making workflow provides a logical path for segregating waste generated from using this compound.

WasteSegregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Containers Start Waste Generation Point (Peptide Synthesis Workflow) Solid_Waste Unused/Expired Solid Fmoc-Amino Acid Start->Solid_Waste Solid Chemical Contaminated_Solids Contaminated Labware (Weigh boats, gloves, etc.) Start->Contaminated_Solids Contaminated Items Liquid_Waste Liquid Deprotection Waste (contains DMF, Piperidine) Start->Liquid_Waste Liquid Solution Glassware Contaminated Glassware Start->Glassware Used Glassware Solid_HW_Container Solid Hazardous Waste Container Solid_Waste->Solid_HW_Container Contaminated_Solids->Solid_HW_Container Rinsate Glassware Rinsate Liquid_HW_Container Liquid Hazardous Waste Container (Organic/Basic) Liquid_Waste->Liquid_HW_Container Regular_Trash Regular Trash (After Decontamination) Rinsate_Step Collect Rinsate Glassware->Rinsate_Step Triple Rinse Procedure Rinsate_Step->Liquid_HW_Container Yes Rinsate_Step->Regular_Trash No (Clean Glassware)

Caption: Waste Segregation Workflow for Fmoc-Amino Acid Disposal.

Step-by-Step Disposal Protocols

All hazardous waste must be collected and managed through your institution's Environmental Health & Safety (EHS) department.[16] Never dispose of these chemicals down the sink or in the regular trash.[12][16]

Protocol 4.1: Solid Waste Disposal (Unused Chemical & Contaminated Items)
  • Container Selection : Use a durable, leak-proof container with a secure lid, such as a wide-mouth plastic jar.

  • Waste Collection : Place the container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[17][18] Add the expired or unused this compound to this container. Grossly contaminated items like gloves, weigh paper, and pipette tips should also be placed in this container.[19]

  • Labeling : Affix a "Hazardous Waste" label to the container immediately.[18][19] Fill it out completely, listing all chemical constituents. For the pure compound, list "this compound."

  • Storage : Keep the container closed at all times except when adding waste.[16][19]

  • Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), arrange for a pickup from your EHS office.[17]

Protocol 4.2: Liquid Waste Disposal (Deprotection & Rinsate Solutions)

This waste stream is the most hazardous and requires careful handling.

  • Container Selection : Use a chemically compatible container designed for liquid hazardous waste, typically a high-density polyethylene (HDPE) carboy. Ensure the container has a screw-top cap.[18]

  • Waste Collection : In a fume hood, carefully pour the liquid waste from your synthesis vessel into the designated waste container.

  • Labeling : Immediately label the container as "Hazardous Waste."[19] It is critical to list all components and their approximate percentages (e.g., "N,N-Dimethylformamide (~80%), Piperidine (~20%), trace Fmoc-amino acid derivatives"). Do not use abbreviations.[19]

  • Segregation and Storage : Store this container in a designated SAA, ensuring it is kept separate from incompatible waste streams, especially acidic waste.[18] Use secondary containment (such as a large tub) to prevent spills from spreading.[16][19]

  • Pickup : Do not fill the container beyond 80% capacity to allow for vapor expansion.[8] When full, schedule a pickup with your EHS department.

Protocol 4.3: Decontamination of Glassware

Empty containers and glassware that held the hazardous material must be properly decontaminated before being disposed of as regular trash or reused.[16]

  • Initial Rinse : Perform an initial rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) capable of dissolving the chemical residue. This first rinsate is highly contaminated and MUST be collected as hazardous liquid waste.[19]

  • Triple Rinse : Subsequently, triple-rinse the container or glassware with the solvent.[19] All three rinsates must be collected and added to your hazardous liquid waste container.

  • Final Wash : After the triple rinse, the glassware can be washed with soap and water. Allow it to air dry completely.

  • Disposal : A properly triple-rinsed container can have its label defaced and be disposed of in a designated broken glass box or regular trash, per institutional policy.[16]

Spill Management

In the event of a small spill of the solid powder:

  • Control and Alert : Cordon off the area and alert personnel nearby.

  • Ventilate : Ensure the fume hood is operating correctly.

  • Clean-up : Wearing your full PPE, gently sweep up the solid material using a dustpan and brush or appropriate tools. Avoid raising dust.[4][6]

  • Dispose : Place the collected material and all cleaning supplies into your solid hazardous waste container.[4]

  • Decontaminate : Wipe the spill area with a suitable solvent and paper towels, disposing of the towels as solid hazardous waste.

For large spills or any spill of the liquid waste solution, evacuate the area and contact your institution's EHS emergency line immediately.

Conclusion

The proper disposal of this compound is not merely an operational task but a professional responsibility. By understanding the complete hazard profile of the entire chemical workflow, implementing rigorous segregation practices, and adhering to established protocols, you contribute to a safer laboratory environment and ensure compliance with federal, state, and local regulations.[13][20] Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority on waste management procedures.[10][21]

References

  • Classifying Hazardous Waste Disposal: Important Things You Should Know . (n.d.). Waste Removal & Management Services. Retrieved from [Link]

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  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . (n.d.). Medsitis. Retrieved from [Link]

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  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

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  • Chemical Waste . (n.d.). The University of Texas at Austin Environmental Health & Safety (EHS). Retrieved from [Link]

  • The 4 Types of Hazardous Waste . (n.d.). INGENIUM. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety Data Sheet: Fmoc-allo-Ile . (n.d.). AAPPTEC. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety Data Sheet . (n.d.). AAPPTEC. Retrieved from [Link]

  • Safety Data Sheet . (n.d.). AAPPTEC. Retrieved from [Link]

  • Methods for Removing the Fmoc Group . (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Fmoc-Deg-OH . (n.d.). AAPPTEC. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal . (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Total wash elimination for solid phase peptide synthesis . (2023, December 9). National Institutes of Health (NIH). Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a key building block in solid-phase peptide synthesis (SPPS), demands a nuanced and proactive approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment to ensure both personal safety and the integrity of your research.

The foundational principle of our safety protocol is that all chemicals should be treated with care. While many Fmoc-protected amino acids are not classified as highly hazardous under OSHA guidelines, the primary risks often stem from the physical form of the compound and the other reagents used in the workflow.[1][2][3] this compound is typically a fine powder, creating a potential for respiratory and dermal exposure if not handled correctly.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of any laboratory safety plan. For this specific Fmoc-amino acid, we must consider two distinct hazard categories: the intrinsic properties of the compound and the process-related hazards of its application, primarily in SPPS.

  • Compound-Specific Hazards : Based on data from similar Fmoc-amino acids, the potential health effects include:

    • Inhalation : May be harmful if inhaled, potentially causing respiratory tract irritation.[1][4][5] This is the most significant risk when handling the compound in its powdered form.

    • Skin Contact : May be harmful if absorbed through the skin and can cause skin irritation.[1][6]

    • Eye Contact : Can cause eye irritation, with some related compounds noted to cause serious eye irritation or damage.[4][6]

    • Ingestion : May be harmful if swallowed.[1][2][5]

  • Process-Related Hazards : The use of this reagent in SPPS introduces additional, more severe hazards from the solvents and reagents required for the synthesis cycle. These include:

    • Solvents : Dimethylformamide (DMF) is a common solvent for dissolving Fmoc-amino acids and is a known reproductive hazard and liver toxicant.

    • Deprotection Reagents : Piperidine, typically used as a 20% solution in DMF for Fmoc group removal, is a corrosive and flammable liquid.[7][8]

    • Cleavage Reagents : Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the synthesized peptide from the resin support.[8] TFA is highly corrosive and can cause severe skin burns and eye damage.

Therefore, our PPE strategy must be adaptable, providing adequate protection not just for handling the initial amino acid powder but for every step of the synthesis workflow.

Core PPE Requirements: The Non-Negotiable Baseline

For any work involving this compound, the following PPE constitutes the minimum requirement.

  • Laboratory Coat : A long-sleeved, properly fitting lab coat made of a suitable material (e.g., Nomex® or treated cotton) must be worn and kept fastened. This is the primary barrier to protect your skin and personal clothing from minor spills and dust.[9][10]

  • Safety Glasses with Side Shields : Standard safety glasses meeting ANSI Z87.1 standards are mandatory to protect against accidental splashes and airborne particles.[10]

  • Gloves : Disposable nitrile gloves are the standard choice for initial protection against incidental contact. They provide good resistance to a range of chemicals and are crucial for preventing skin contact.[10] It is critical to change gloves immediately if they become contaminated.

Task-Specific PPE Protocols: A Risk-Based Approach

The core PPE should be augmented based on the specific task being performed. The level of protection must escalate as the potential for exposure increases.

A. Weighing and Handling the Solid Powder

This is a critical control point where the risk of inhaling fine powder is highest.

  • Engineering Controls : Whenever possible, weigh this compound inside a ventilated enclosure, such as a chemical fume hood or a powder containment hood. This is the most effective way to minimize airborne particulates.

  • Respiratory Protection : If a ventilated enclosure is not feasible or as a secondary precaution, a NIOSH-approved N95 respirator is required.[10] This will protect against inhaling fine dust particles. For higher-risk operations, a half-mask respirator with P100 cartridges may be necessary.

  • Hand Protection : Standard nitrile gloves are sufficient. Ensure you are using a powder-free version to avoid contaminating your experiment.

B. Preparing Solutions and Performing SPPS

This stage involves handling both the solid and its solutions in hazardous solvents like DMF, as well as using reagents like piperidine.

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to protect against solvent vapors and potential splashes.

  • Eye and Face Protection : Upgrade from safety glasses to chemical splash goggles.[11] When there is a significant risk of splashing, such as during reagent transfers or when working with larger volumes, a face shield should be worn over the goggles.[10]

  • Hand Protection : Double-gloving is recommended. Wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Always check the glove manufacturer's compatibility chart for breakthrough times with DMF and piperidine.

  • Protective Clothing : A standard lab coat is sufficient for most operations. If there is a risk of significant splashes, a chemically resistant apron over the lab coat is advised.[9]

C. Peptide Cleavage and Purification

This is often the highest-risk step due to the use of concentrated, corrosive acids like TFA.

  • Engineering Controls : This procedure MUST be performed in a chemical fume hood with the sash positioned as low as possible.

  • Eye and Face Protection : A face shield worn over chemical splash goggles is mandatory.

  • Hand Protection : Use gloves specifically rated for handling strong acids. Thicker, chemically resistant gloves (e.g., butyl rubber or neoprene) should be worn over an inner pair of nitrile gloves. Consult compatibility charts for TFA.

  • Protective Clothing : A chemically resistant apron or a chemically resistant suit is required over the lab coat to protect against corrosive acid splashes.[12]

PPE Selection Summary

The following table summarizes the recommended PPE for each stage of handling and use.

TaskPotential HazardsRequired Eye/Face ProtectionRequired Hand ProtectionRequired Respiratory ProtectionRequired Protective Clothing
Weighing Solid Inhalation of powder, skin/eye contactSafety glasses with side shieldsNitrile glovesN95 respirator (if not in fume hood)Standard lab coat
Preparing Solutions Splashes of solvents (DMF), skin/eye contactChemical splash gogglesDouble-layered nitrile glovesNot required (in fume hood)Standard lab coat
SPPS Operations Splashes of reagents (piperidine), solvent vaporsChemical splash goggles ± Face shieldDouble-layered nitrile glovesNot required (in fume hood)Lab coat ± Chemical-resistant apron
Peptide Cleavage Splashes of strong acid (TFA), corrosive vaporsFace shield over chemical splash gogglesAcid-resistant outer gloves, nitrile inner glovesNot required (in fume hood)Chemical-resistant apron over lab coat

Operational and Disposal Plans

Donning and Doffing PPE Workflow

Properly putting on and removing PPE is critical to prevent cross-contamination.

  • Donning (Putting On) :

    • Put on the lab coat and fasten it completely.

    • Put on respiratory protection, if required, and perform a seal check.

    • Put on eye and face protection.

    • Wash hands and dry them thoroughly.

    • Put on inner gloves, followed by outer gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off) :

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the lab coat and apron, turning it inside out as you remove it.

    • Remove face shield and goggles.

    • Remove inner gloves using the same technique as the outer gloves.

    • Remove respirator, if worn.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal prevents exposure to others and environmental contamination.

  • Solid Chemical Waste : Unused this compound and any grossly contaminated materials (e.g., weigh boats, paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Chemical Waste : All liquid waste, including used solvents (DMF), deprotection solutions (piperidine), and cleavage cocktails (TFA), must be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated hazardous waste bag or container for disposal according to your institution's EHS guidelines.

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill : For a small spill of the powder, carefully sweep it up and place it in a designated waste container.[1] Avoid creating dust. For liquid spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the area and contact your institution's EHS department.

Caption: PPE selection workflow for handling Fmoc-amino acids.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Available at: [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Nva(N3)-OH. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Lys(N)3-OH. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, vol 289. Academic Press. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Giraud, M., et al. (2018). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. Available at: [Link]

Sources

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